Product packaging for H-Ile-arg-val-val-met-OH(Cat. No.:)

H-Ile-arg-val-val-met-OH

Cat. No.: B120613
M. Wt: 616.8 g/mol
InChI Key: IFEIEPCGWXXMMT-PXQJOHHUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Ile-arg-val-val-met-OH is a useful research compound. Its molecular formula is C27H52N8O6S and its molecular weight is 616.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H52N8O6S B120613 H-Ile-arg-val-val-met-OH

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52N8O6S/c1-8-16(6)19(28)23(37)32-17(10-9-12-31-27(29)30)22(36)34-21(15(4)5)25(39)35-20(14(2)3)24(38)33-18(26(40)41)11-13-42-7/h14-21H,8-13,28H2,1-7H3,(H,32,37)(H,33,38)(H,34,36)(H,35,39)(H,40,41)(H4,29,30,31)/t16-,17-,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEIEPCGWXXMMT-PXQJOHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52N8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on the Biological Activity of H-Ile-Arg-Val-Val-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide H-Ile-Arg-Val-Val-Met-OH, also identified by the amino acid sequence IRVVM, is a bioactive peptide fragment derived from the C-terminal domain of Thrombospondin-1 (TSP-1). TSP-1 is a large, homotrimeric matricellular glycoprotein that plays a crucial role in a wide array of biological processes, including angiogenesis, cell adhesion, migration, proliferation, and apoptosis. The IRVVM sequence has been identified as a key motif responsible for mediating the cell attachment functions of TSP-1. This technical guide provides a comprehensive overview of the known biological activity of this compound, its mechanism of action, and the associated signaling pathways. While specific quantitative data for this exact pentapeptide is limited in publicly available literature, this guide synthesizes the existing knowledge to support further research and drug development efforts.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is the promotion of cell adhesion. It functions by binding to the cell surface receptor CD47, also known as integrin-associated protein (IAP). The IRVVM sequence is a recognition motif within the C-terminal region of TSP-1 that facilitates this interaction.

Cellular Targets and Effects:

  • Cell Adhesion: this compound supports the attachment of a variety of cell types, including melanoma cells, erythroleukemia cells, fibrosarcoma cells, and endothelial cells[1]. This activity is central to the role of TSP-1 in tissue morphogenesis, wound healing, and the tumor microenvironment.

  • Receptor Binding: The peptide specifically binds to the CD47 receptor[2][3][4]. This interaction is a critical initiating event for the downstream signaling that mediates cell adhesion and other cellular responses.

While the IRVVM motif is a key mediator of cell attachment, it is important to note that other, longer peptide fragments from the C-terminal domain of TSP-1 containing the Val-Val-Met (VVM) sequence have been reported to induce platelet aggregation[5]. However, the specific activity of the this compound pentapeptide in platelet aggregation has not been extensively characterized.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the binding affinity (e.g., Kd, IC50, EC50) of the this compound pentapeptide to its receptor, CD47. The available studies have qualitatively demonstrated its cell-adhesive properties but have not provided detailed kinetic or concentration-dependent binding metrics for this specific peptide. The following table summarizes the qualitative biological activities.

Biological ActivityCell Types AffectedReceptorNotes
Cell Adhesion Melanoma, Erythroleukemia, Fibrosarcoma, Endothelial CellsCD47Supports cell attachment to substrates.
Platelet Agglutination Platelets, Megakaryocytic and non-megakaryocytic cellsCD47A longer peptide from the C-terminal domain of TSP-1 (4N1-1) induces activation-independent agglutination. The specific role of IRVVM alone is not detailed.[5]

Experimental Protocols

General Protocol: Static Cell Adhesion Assay

This protocol outlines a basic colorimetric method to quantify cell adhesion to a substrate, which can be coated with this compound.

Materials:

  • 96-well tissue culture plates

  • This compound peptide

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Cell culture medium (appropriate for the cell line)

  • Cell suspension of the desired cell type

  • Crystal Violet stain (e.g., 0.5% in 20% methanol)

  • Solubilization buffer (e.g., 1% SDS in PBS)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dissolve this compound in PBS to the desired concentrations.

    • Add 100 µL of the peptide solution to each well of a 96-well plate.

    • As a negative control, add 100 µL of PBS with a non-adhesive protein like BSA.

    • Incubate the plate at 37°C for 1-2 hours or overnight at 4°C.

    • Aspirate the coating solution and wash the wells three times with PBS.

  • Blocking:

    • Add 200 µL of 1% BSA in PBS to each well to block non-specific cell adhesion.

    • Incubate for 1 hour at 37°C.

    • Aspirate the blocking solution and wash the wells three times with PBS.

  • Cell Seeding:

    • Harvest and resuspend cells in serum-free cell culture medium.

    • Count the cells and adjust the concentration to 1 x 105 cells/mL.

    • Add 100 µL of the cell suspension to each well.

    • Incubate at 37°C in a CO2 incubator for the desired time (e.g., 30-90 minutes).

  • Washing:

    • Gently wash the wells three times with PBS to remove non-adherent cells.

  • Staining and Quantification:

    • Add 100 µL of Crystal Violet solution to each well and incubate for 10-15 minutes at room temperature.

    • Wash the wells gently with water to remove excess stain.

    • Allow the plate to air dry.

    • Add 100 µL of solubilization buffer to each well to dissolve the stain from the adherent cells.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

G cluster_coating Plate Coating cluster_blocking Blocking cluster_seeding Cell Seeding & Adhesion cluster_quantification Staining & Quantification peptide_solution Prepare Peptide Solution (this compound in PBS) coat_plate Coat 96-well Plate peptide_solution->coat_plate incubate_coat Incubate coat_plate->incubate_coat wash_coat Wash with PBS incubate_coat->wash_coat add_bsa Add Blocking Solution (1% BSA in PBS) wash_coat->add_bsa incubate_block Incubate add_bsa->incubate_block wash_block Wash with PBS incubate_block->wash_block prepare_cells Prepare Cell Suspension wash_block->prepare_cells seed_cells Seed Cells onto Plate prepare_cells->seed_cells incubate_adhesion Incubate for Adhesion seed_cells->incubate_adhesion wash_nonadherent Wash Non-adherent Cells incubate_adhesion->wash_nonadherent stain_cells Stain with Crystal Violet wash_nonadherent->stain_cells wash_stain Wash Excess Stain stain_cells->wash_stain solubilize Solubilize Stain wash_stain->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for a static cell adhesion assay.

Signaling Pathways

The binding of the C-terminal domain of TSP-1, which contains the IRVVM sequence, to CD47 initiates a cascade of intracellular signaling events. While the specific signaling downstream of the this compound pentapeptide has not been fully elucidated, the broader TSP-1/CD47 signaling axis is known to modulate several key pathways.

Upon binding of TSP-1 to CD47, the following signaling events can be initiated:

  • Inhibition of Nitric Oxide (NO) Signaling: The TSP-1/CD47 interaction can inhibit the production and signaling of nitric oxide (NO), a key regulator of vasodilation and cell survival. This can lead to vasoconstriction and pro-apoptotic effects in endothelial cells.

  • Modulation of Reactive Oxygen Species (ROS): The pathway can influence the production of reactive oxygen species (ROS), which are important signaling molecules but can also cause oxidative stress at high levels[2].

  • Cytoskeletal Reorganization: To facilitate cell adhesion, the binding event likely triggers a reorganization of the actin cytoskeleton, leading to cell spreading and firm attachment. This can involve the activation of small GTPases of the Rho family.

  • Regulation of Apoptosis: The TSP-1/CD47 pathway has been implicated in the regulation of programmed cell death (apoptosis)[2].

The following diagram illustrates the proposed signaling pathway initiated by the binding of the TSP-1 C-terminal domain to CD47.

G IRVVM This compound (from TSP-1 C-terminus) CD47 CD47 Receptor IRVVM->CD47 Binds to G_protein G-protein activation CD47->G_protein Rho_GTPase Rho GTPase Activation (Rho, Rac, Cdc42) G_protein->Rho_GTPase NO_inhibition Inhibition of NO Signaling G_protein->NO_inhibition ROS_modulation Modulation of ROS Production G_protein->ROS_modulation Apoptosis Regulation of Apoptosis G_protein->Apoptosis Cytoskeleton Actin Cytoskeleton Reorganization Rho_GTPase->Cytoskeleton Cell_Adhesion Cell Adhesion & Spreading Cytoskeleton->Cell_Adhesion

Caption: Proposed signaling pathway for TSP-1 C-terminal domain/CD47 interaction.

Conclusion

The pentapeptide this compound is a biologically active fragment of Thrombospondin-1 that plays a clear role in mediating cell adhesion through its interaction with the CD47 receptor. While its qualitative function is established, there is a notable gap in the literature regarding specific quantitative data and detailed experimental protocols for this particular peptide. The information provided in this guide serves as a foundational resource for researchers and professionals in drug development, highlighting the known biological context and offering a starting point for further investigation into the therapeutic potential of this and related peptides. Future studies are warranted to precisely quantify its binding kinetics and to fully delineate the specific signaling pathways it modulates.

References

An In-Depth Technical Guide on the Putative Peptide: Isoleucyl-arginyl-valyl-valyl-methionine (IRVVM)

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide addresses the request for an in-depth analysis of the pentapeptide isoleucyl-arginyl-valyl-valyl-methionine (IRVVM). Despite a comprehensive search of scientific literature, patent databases, and biochemical repositories, no specific information regarding the synthesis, biological function, mechanism of action, or associated signaling pathways of this particular peptide sequence was found. This suggests that IRVVM may be a novel, uncharacterized peptide, a proprietary molecule not disclosed in public domains, or a sequence of theoretical interest that has not yet been experimentally investigated.

In the absence of direct data on the IRVVM pentapeptide, this guide will provide a foundational overview of the biochemical properties and known biological roles of its constituent amino acids: Isoleucine (I), Arginine (R), Valine (V), and Methionine (M). This information is intended to offer a theoretical framework for potential functions and to aid researchers in the design of future studies to elucidate the properties of IRVVM.

Introduction to Isoleucyl-arginyl-valyl-valyl-methionine (IRVVM)

The peptide isoleucyl-arginyl-valyl-valyl-methionine, abbreviated as IRVVM, is a pentapeptide with the following primary structure:

Isoleucine - Arginine - Valine - Valine - Methionine

As of the date of this document, there is no available scientific literature detailing the specific biological functions, signaling pathways, or experimental protocols associated with this peptide. The information presented herein is therefore based on the known properties of its individual amino acid constituents. The function of a peptide is determined by its unique amino acid sequence, which dictates its three-dimensional structure and its interactions with biological targets.

Physicochemical Properties of Constituent Amino Acids

A summary of the key physicochemical properties of the amino acids comprising IRVVM is provided in the table below. These properties influence the overall structure, solubility, and potential interactions of the peptide.

Amino AcidAbbreviationSide Chain PropertyMolecular Weight ( g/mol )Isoelectric Point (pI)
IsoleucineI, IleNonpolar, Aliphatic131.176.02
ArginineR, ArgBasic, Positively Charged174.2010.76
ValineV, ValNonpolar, Aliphatic117.155.96
MethionineM, MetNonpolar, Sulfur-containing149.215.74

Known Biological Functions of Constituent Amino Acids

While the function of the complete IRVVM peptide is unknown, its individual amino acids are essential components of proteins and play crucial roles in various physiological processes.

  • Isoleucine (I): As a branched-chain amino acid (BCAA), isoleucine is critical for muscle metabolism and immune function.[1] It is also involved in hemoglobin synthesis and the regulation of energy levels.[1][2]

  • Arginine (R): Arginine is a conditionally essential amino acid involved in numerous metabolic pathways. It is a precursor for the synthesis of nitric oxide (NO), a key signaling molecule in the cardiovascular system. It also plays a role in cell division, immune function, and the release of hormones.

  • Valine (V): Another branched-chain amino acid, valine is important for muscle growth, tissue repair, and energy production.[1]

  • Methionine (M): Methionine is an essential amino acid that contains sulfur. It is a precursor for other sulfur-containing molecules like cysteine and taurine and is crucial for metabolism and detoxification.[1] Methionine, in the form of S-adenosylmethionine (SAM), is a universal methyl donor in numerous biological reactions, including DNA methylation.[3]

Theoretical Considerations for IRVVM Function

Based on the properties of its constituent amino acids, some theoretical functions of the IRVVM peptide can be postulated. These hypotheses would require experimental validation.

  • Potential for Cell Penetration: The presence of the positively charged arginine residue may facilitate interaction with negatively charged cell membranes, potentially allowing the peptide to act as a cell-penetrating peptide.

  • Metabolic Regulation: The abundance of branched-chain amino acids (isoleucine and valine) suggests a potential role in regulating muscle metabolism or energy homeostasis.

  • Antimicrobial Activity: Many naturally occurring antimicrobial peptides are rich in hydrophobic and cationic residues. The combination of nonpolar (I, V, M) and basic (R) amino acids in IRVVM could confer antimicrobial properties.

  • Signaling Molecule: Peptides can act as signaling molecules by binding to specific receptors on the cell surface or within the cell. The specific sequence of IRVVM would determine its binding affinity and specificity for any such receptors.

Proposed Experimental Workflow for Characterization

To determine the function of the IRVVM peptide, a systematic experimental approach would be required. The following workflow outlines potential initial steps for researchers.

experimental_workflow cluster_synthesis Peptide Synthesis & Purity cluster_screening Functional Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation synthesis Solid-Phase Peptide Synthesis of IRVVM purification HPLC Purification synthesis->purification characterization Mass Spectrometry (MS) for Verification purification->characterization cell_viability Cell Viability/Toxicity Assays (e.g., MTT, LDH) characterization->cell_viability antimicrobial Antimicrobial Activity Screening (e.g., MIC assays) characterization->antimicrobial receptor_binding Receptor Binding Assays (e.g., Radioligand binding, SPR) characterization->receptor_binding signaling_pathway Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) cell_viability->signaling_pathway antimicrobial->signaling_pathway receptor_binding->signaling_pathway gene_expression Gene Expression Profiling (e.g., RNA-Seq, qPCR) signaling_pathway->gene_expression animal_model Animal Model Studies (if applicable) gene_expression->animal_model

Caption: Proposed experimental workflow for the characterization of IRVVM.

Conclusion

The pentapeptide isoleucyl-arginyl-valyl-valyl-methionine (IRVVM) is currently not described in the public scientific domain. Therefore, a detailed technical guide on its core function, associated data, and experimental protocols cannot be provided. This document has offered a foundational analysis based on the known roles of its constituent amino acids and has proposed a theoretical framework and experimental workflow to guide future research. The elucidation of the function of novel peptides like IRVVM is a critical endeavor in the fields of biochemistry and drug discovery. Any researchers undertaking the study of this peptide are encouraged to publish their findings to contribute to the collective scientific knowledge.

References

Predicted Functional Analysis of the IRVVM Peptide Sequence: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive technical overview of the predicted biological function of the novel peptide sequence Isoleucyl-Arginyl-Valyl-Valyl-Methionine (IRVVM). Based on an in-silico analysis of its physicochemical properties, we hypothesize that IRVVM functions as a cationic antimicrobial peptide (AMP) and a cell-penetrating peptide (CPP). This guide outlines a proposed research framework to empirically validate this predicted function, detailing experimental protocols, expected quantitative outcomes, and the putative signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic peptides.

Introduction and Predicted Function

The peptide sequence IRVVM is a pentapeptide composed of isoleucine, arginine, valine, valine, and methionine. An initial bioinformatics analysis, including a protein BLASTp search against the non-redundant protein sequences database, did not yield any significant alignments, suggesting that IRVVM is a novel or synthetic sequence. The prediction of its function is therefore based on the fundamental properties of its constituent amino acids.

The sequence contains a single cationic residue, Arginine (R), which imparts a net positive charge at physiological pH. The remaining residues, Isoleucine (I), Valine (V), and Methionine (M), are all hydrophobic. This amphipathic nature—the combination of a cationic charge and significant hydrophobicity—is a hallmark of many antimicrobial and cell-penetrating peptides.[1] Such peptides are known to preferentially interact with the negatively charged membranes of bacteria over the generally neutral membranes of mammalian cells and can translocate across cellular membranes.[1]

Therefore, we predict a dual function for the IRVVM peptide:

  • Antimicrobial Activity: It is predicted to exhibit bactericidal or bacteriostatic effects, primarily against Gram-negative and Gram-positive bacteria, by disrupting the integrity of the bacterial cell membrane.

  • Cell-Penetrating Activity: It is predicted to be capable of crossing eukaryotic cell membranes, suggesting potential as a cargo delivery vector.

The proposed mechanism of antimicrobial action involves an initial electrostatic attraction between the cationic arginine residue of IRVVM and the anionic components of bacterial membranes (e.g., lipopolysaccharides and teichoic acids). This is followed by the insertion of the hydrophobic residues into the lipid bilayer, leading to membrane destabilization, pore formation, and subsequent cell lysis.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from a series of proposed experiments designed to validate the predicted functions of IRVVM.

Table 1: Predicted Antimicrobial Activity of IRVVM

Target Microorganism Predicted MIC (µg/mL) Predicted MBC (µg/mL)
Escherichia coli (ATCC 25922) 16 - 64 32 - 128
Pseudomonas aeruginosa (ATCC 27853) 32 - 128 64 - 256
Staphylococcus aureus (ATCC 29213) 8 - 32 16 - 64
Bacillus subtilis (ATCC 6633) 16 - 64 32 - 128

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Values are predicted based on activities of similar short, cationic peptides.

Table 2: Predicted Hemolytic and Cytotoxic Activity of IRVVM

Cell Type Assay Predicted HC50 / CC50 (µg/mL)
Human Red Blood Cells Hemolysis Assay > 256
HEK293 (Human Embryonic Kidney) MTT Assay > 128
HeLa (Human Cervical Cancer) MTT Assay > 128

HC50: 50% Hemolytic Concentration; CC50: 50% Cytotoxic Concentration. Higher values indicate greater selectivity for microbial cells over mammalian cells.

Table 3: Predicted Cell Penetration Efficiency of IRVVM

Cell Line Cargo Predicted Uptake Efficiency (%)
HeLa Fluorescein (FITC) 60 - 80
A549 (Human Lung Carcinoma) Fluorescein (FITC) 50 - 70

Uptake efficiency is predicted as the percentage of cells showing fluorescence after incubation with FITC-labeled IRVVM.

Proposed Experimental Protocols

To empirically determine the function of the IRVVM peptide, the following experimental protocols are proposed.

Peptide Synthesis and Purification

The IRVVM peptide will be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The synthesized peptide will be cleaved from the resin, purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity, and its identity will be confirmed by mass spectrometry. For cell penetration and localization studies, a version of the peptide with a fluorescent label (e.g., FITC) at the N-terminus will also be synthesized.

Antimicrobial Susceptibility Testing

The antimicrobial activity of IRVVM will be determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.[2]

Protocol:

  • Bacterial strains will be cultured overnight in Mueller-Hinton Broth (MHB).

  • The overnight cultures will be diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.

  • The IRVVM peptide will be serially diluted in a 96-well microtiter plate.

  • 100 µL of the diluted bacterial suspension will be added to each well.

  • The plate will be incubated at 37°C for 18-24 hours.

  • The MIC will be determined as the lowest peptide concentration that results in no visible bacterial growth.[3]

  • To determine the Minimum Bactericidal Concentration (MBC), aliquots from wells with no visible growth will be plated on MH agar plates and incubated for another 24 hours. The MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.[3]

Membrane Permeabilization Assay

The ability of IRVVM to disrupt bacterial membranes will be assessed using the SYTOX Green uptake assay.[4] SYTOX Green is a fluorescent dye that can only enter cells with compromised membranes.

Protocol:

  • Bacteria will be grown to mid-log phase, harvested, and resuspended in buffer.

  • The bacterial suspension will be incubated with SYTOX Green dye in the dark.

  • The suspension will be added to a 96-well plate.

  • Various concentrations of the IRVVM peptide will be added to the wells.

  • Fluorescence will be monitored over time using a plate reader. An increase in fluorescence indicates membrane permeabilization.[5]

Hemolysis Assay

To assess the peptide's toxicity to mammalian cells, a hemolysis assay will be performed using human red blood cells (hRBCs).

Protocol:

  • Fresh hRBCs will be washed and diluted in phosphate-buffered saline (PBS).

  • 100 µL of the hRBC suspension will be added to a 96-well plate.

  • Serial dilutions of the IRVVM peptide will be added to the wells.

  • The plate will be incubated for 1 hour at 37°C.

  • The plate will be centrifuged, and the supernatant will be transferred to a new plate.

  • The release of hemoglobin will be measured by reading the absorbance at 540 nm.

  • A positive control (Triton X-100) will be used for 100% hemolysis, and a negative control (PBS) for 0% hemolysis.

Cellular Uptake and Localization

The cell-penetrating ability of IRVVM will be evaluated using fluorescence microscopy and flow cytometry.[6][7]

Protocol:

  • HeLa or other suitable eukaryotic cells will be seeded in chamber slides or 96-well plates and grown to confluence.

  • Cells will be incubated with FITC-labeled IRVVM at various concentrations for a set period (e.g., 1-4 hours).

  • For microscopy, cells will be washed to remove non-internalized peptide, fixed, and mounted with a DAPI-containing medium to stain the nucleus. Images will be captured using a confocal microscope.

  • For flow cytometry, cells will be washed, trypsinized to remove surface-bound peptide, and resuspended in PBS. The fluorescence intensity of individual cells will be measured to quantify uptake.[8]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the predicted mechanism of action and the experimental workflow for functional validation.

G Predicted Antimicrobial Mechanism of IRVVM IRVVM IRVVM Peptide (Cationic, Amphipathic) Electrostatic Electrostatic Attraction IRVVM->Electrostatic Positive charge attracts BacterialMembrane Bacterial Membrane (Anionic Surface) BacterialMembrane->Electrostatic Negative charge attracts Insertion Hydrophobic Insertion Electrostatic->Insertion Initial binding Disruption Membrane Disruption (Pore Formation) Insertion->Disruption Hydrophobic core destabilizes Lysis Cell Lysis & Death Disruption->Lysis Loss of integrity

Caption: Predicted antimicrobial mechanism of the IRVVM peptide.

G Experimental Workflow for IRVVM Functional Validation cluster_synthesis Peptide Preparation cluster_antimicrobial Antimicrobial Assays cluster_mammalian Mammalian Cell Assays cluster_analysis Data Analysis & Conclusion Synthesis Solid-Phase Synthesis of IRVVM & FITC-IRVVM Purification RP-HPLC Purification (>95% Purity) Synthesis->Purification Validation Mass Spectrometry Confirmation Purification->Validation MIC MIC/MBC Assay (E. coli, S. aureus, etc.) Validation->MIC Hemolysis Hemolysis Assay (hRBCs) Validation->Hemolysis MembraneAssay Membrane Permeabilization (SYTOX Green) MIC->MembraneAssay Data Analyze Quantitative Data (MIC, HC50, Uptake %) MembraneAssay->Data CPP_Assay Cellular Uptake Assay (Confocal Microscopy, Flow Cytometry) Hemolysis->CPP_Assay CPP_Assay->Data Conclusion Confirm/Refute Predicted Function Data->Conclusion

Caption: Proposed workflow for the functional validation of IRVVM.

Conclusion

The IRVVM peptide sequence, based on its amphipathic and cationic properties, is predicted to possess both antimicrobial and cell-penetrating capabilities. The experimental framework detailed in this guide provides a clear and robust pathway to systematically test this hypothesis. Successful validation of these functions would position IRVVM as a promising candidate for further development as a novel antimicrobial agent or as a delivery vector for therapeutic cargo. The data generated from these studies will be crucial for establishing a structure-activity relationship and for guiding future optimization of this peptide sequence.

References

Unraveling the Functional Potential of H-Ile-Arg-Val-Val-Met-OH: A Guide to Mechanistic Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a specific, documented mechanism of action for the pentapeptide H-Ile-Arg-Val-Val-Met-OH is not available in the public scientific literature. This peptide, composed of Isoleucine, Arginine, Valine, and Methionine, is not a well-characterized bioactive compound. This guide, therefore, provides an in-depth look at the known biological roles of its constituent amino acids and presents a hypothetical, yet rigorous, framework for the experimental determination of the peptide's core mechanism of action, as would be required by researchers and drug development professionals.

The function of a peptide is an emergent property of its specific amino acid sequence and three-dimensional structure, and cannot be simply extrapolated from the individual functions of its components. The peptide bonds linking Isoleucine, Arginine, Valine (repeated), and Methionine create a unique molecular entity whose biological activity remains to be elucidated through empirical investigation.

Component Amino Acid Biology: The Building Blocks

While not predictive of the peptide's function, understanding the roles of the individual amino acids provides a foundational context.

Isoleucine (Ile)

Isoleucine is an essential branched-chain amino acid (BCAA) vital for several physiological functions. It is a key component in the synthesis of hemoglobin and is integral to the regulation of blood sugar and energy levels.[1] Its catabolism is both glucogenic (can be converted to glucose) and ketogenic (can be converted to ketone bodies).[1]

Arginine (Arg)

Arginine is a conditionally essential amino acid with a diverse range of biological roles. It is a critical precursor for the synthesis of nitric oxide (NO), a potent vasodilator that plays a crucial role in regulating blood pressure.[2] Arginine is also central to the urea cycle for the removal of ammonia, is important for proper immune function, particularly T-cell activity, and is involved in wound healing and the release of certain hormones.[1][2][3]

Arginine_NO_Pathway Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) Arginine->NOS + O2, NADPH NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline

Caption: Synthesis of Nitric Oxide from L-Arginine.

Valine (Val)

Like Isoleucine, Valine is an essential BCAA. Its primary role is in energy production, and its catabolism is strictly glucogenic.[1] It is also involved in the regulation of the enzymes responsible for attaching isoleucine and valine to their respective transfer RNAs (tRNAs), a critical step in protein synthesis.

Methionine (Met)

Methionine is an essential, sulfur-containing amino acid. It serves as a precursor for several vital molecules, including S-adenosylmethionine (SAMe), L-cysteine, and the master antioxidant, glutathione.[4][5] Consequently, Methionine plays a role in antioxidant defense, liver detoxification, and the regulation of various metabolic pathways.[4][5]

A Framework for Discovering the Mechanism of Action

For a novel peptide such as this compound, a systematic, multi-tiered approach is required to elucidate its mechanism of action. The following details a hypothetical experimental workflow.

MOA_Workflow cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Pathway & Functional Analysis cluster_3 Phase 4: In Vivo Validation InSilico In Silico Analysis (Sequence homology, structural prediction, target prediction algorithms) PhenotypicScreening High-Throughput Phenotypic Screening (e.g., cell viability, proliferation, morphology assays) InSilico->PhenotypicScreening AffinityPurification Affinity Purification-Mass Spectrometry (Identify binding partners) PhenotypicScreening->AffinityPurification TargetValidation Target Validation (siRNA/CRISPR knockdown, overexpression studies) AffinityPurification->TargetValidation ExpressionProfiling Transcriptomics/Proteomics (Analyze changes in gene/protein expression) ExpressionProfiling->TargetValidation SignalingAssays Signaling Pathway Analysis (Western blot, reporter assays for key pathway components) TargetValidation->SignalingAssays BiochemicalAssays Biochemical & Biophysical Assays (Enzyme kinetics, receptor binding, SPR, ITC) SignalingAssays->BiochemicalAssays AnimalModel Animal Model Testing (Efficacy, pharmacokinetics, pharmacodynamics) BiochemicalAssays->AnimalModel Toxicity Toxicology Studies (Assess safety profile) AnimalModel->Toxicity

Caption: Experimental workflow for mechanism of action discovery.

Experimental Protocols: A Hypothetical Approach

Phase 1: In Silico and Initial Screening

  • Methodology:

    • Computational Analysis: The peptide sequence "Ile-Arg-Val-Val-Met" would be submitted to bioinformatics databases (e.g., BLAST, PepBank) to search for homology to known bioactive peptides or protein domains. Molecular modeling software would be used to predict its 3D structure and potential binding pockets.

    • Phenotypic Screening: The synthesized peptide would be screened across a panel of diverse human cell lines (e.g., cancer cells, immune cells, endothelial cells). Assays would measure broad functional outcomes such as cell viability (MTT assay), proliferation (BrdU incorporation), apoptosis (caspase activity assay), and changes in cell morphology (high-content imaging).

Phase 2: Target Identification

  • Methodology:

    • Affinity Purification-Mass Spectrometry (AP-MS): The peptide would be immobilized on a solid support (e.g., beads) and incubated with cell lysates. Proteins that bind to the peptide are "pulled down," identified by mass spectrometry, and ranked as potential targets.

    • Expression Profiling: Cells treated with the peptide would be subjected to RNA-sequencing (transcriptomics) or quantitative mass spectrometry (proteomics) to identify significant changes in gene or protein expression levels, providing clues to the pathways being modulated.

    • Target Validation: The top candidate targets identified would be validated. For example, if a receptor is identified, its gene would be knocked down using siRNA or CRISPR. A subsequent loss of the peptide's effect would confirm that the receptor is the target.

Phase 3: Pathway and Functional Analysis

  • Methodology:

    • Signaling Pathway Analysis: Once a target is validated, downstream signaling pathways would be investigated. For instance, if the target is a G-protein coupled receptor (GPCR), assays for second messengers like cAMP and calcium, and phosphorylation of downstream kinases (e.g., ERK, Akt) via Western blot would be performed.

    • Biochemical Assays: Direct interaction between the peptide and its target would be quantified. This involves receptor binding assays using a radiolabeled version of the peptide to determine binding affinity (Kd) and kinetics. Surface Plasmon Resonance (SPR) could also be used to measure on- and off-rates.

Phase 4: In Vivo Validation

  • Methodology:

    • Animal Model Testing: Based on the in vitro findings, an appropriate animal model of disease would be selected. The peptide would be administered to test for efficacy. For example, if the peptide was found to have anti-inflammatory properties in vitro, it would be tested in a mouse model of arthritis or inflammatory bowel disease.

    • Pharmacokinetics and Pharmacodynamics (PK/PD): Studies would be conducted to determine the peptide's absorption, distribution, metabolism, and excretion (ADME) profile, and to correlate its concentration in the body with its biological effect.

Quantitative Data Summary

No quantitative data for this compound exists. In a typical investigation, data would be presented as follows:

Table 1: Hypothetical In Vitro Activity Profile

Assay Type Cell Line Parameter Value
Cell Viability HEK293 IC₅₀ >100 µM
Receptor Binding CHO-K1 (expressing Target X) Kᵢ 50 nM
Enzyme Inhibition Purified Target Y IC₅₀ 200 nM

| cAMP Production | PC-3 (Prostate Cancer) | EC₅₀ | 75 nM |

Table 2: Hypothetical In Vivo Efficacy

Animal Model Dosing Regimen Endpoint Result
Murine Arthritis Model 10 mg/kg, i.p., daily Paw Swelling Reduction 45%

| Xenograft Tumor Model | 20 mg/kg, i.v., bi-weekly | Tumor Growth Inhibition | 60% |

References

Unveiling the Cellular Landscape of H-Ile-Arg-Val-Val-Met-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Guide to Investigating the Cellular Targets and Bioactivity of the Novel Peptide H-Ile-Arg-Val-Val-Met-OH (IRVVM)

This technical guide provides a detailed framework for researchers, scientists, and drug development professionals to investigate the potential cellular targets and mechanism of action of the novel pentapeptide this compound, hereafter referred to as IRVVM. Due to the novelty of this peptide sequence, this document synthesizes information from studies on peptides with similar physicochemical properties—namely, short, cationic, and hydrophobic sequences—to propose a rational, hypothesis-driven approach to its characterization.

Hypothesized Cellular Targets and Mechanisms of Action

The amino acid sequence of IRVVM (Isoleucine-Arginine-Valine-Valine-Methionine) suggests several potential biological activities. The presence of a cationic arginine residue combined with multiple hydrophobic residues (isoleucine, valine, and methionine) is a hallmark of many antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs). Therefore, the primary hypothesized cellular targets are cell membranes, both prokaryotic and eukaryotic.

Primary Hypotheses:

  • Hypothesis 1: IRVVM possesses antimicrobial activity through direct membrane disruption. The peptide may preferentially interact with the negatively charged components of microbial membranes, leading to permeabilization and cell death.

  • Hypothesis 2: IRVVM exhibits anticancer activity by selectively targeting and disrupting cancer cell membranes. The altered lipid composition and increased negative surface charge of some cancer cell membranes could make them susceptible to the peptide's lytic action.

  • Hypothesis 3: IRVVM can function as a cell-penetrating peptide, enabling intracellular delivery. The peptide may be capable of crossing mammalian cell membranes to interact with intracellular targets.

  • Hypothesis 4: IRVVM modulates the activity of specific membrane proteins, such as G-protein coupled receptors (GPCRs) or ion channels. The peptide's structure may allow it to bind to and influence the function of these key signaling proteins.

Quantitative Data on Bioactive Peptides with Similar Physicochemical Properties

To provide a benchmark for the investigation of IRVVM, the following tables summarize quantitative data from studies on other cationic and hydrophobic peptides.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Antimicrobial Peptides

PeptideTarget OrganismMIC (µM)Reference
Ib-M1E. coli O157:H74.7 - 12.5[1]
Ib-M2E. coli O157:H74.7 - 12.5[1]
Stapled β-Hairpin PeptidesE. coliVaries[2]
Various AntibioticsBacterial IsolatesVaries[3]

Table 2: In Vitro Anticancer Activity of Cationic Peptides

PeptideCell LineIC50 (µM)Reference
Temporin-1CEaMCF-731.91[4]
Temporin-1CEaMDA-MB-23157.94[4]
MelittinAR-42J1.81[5]
MelittinHT-291.99[5]
pHLIP-KLAKLAKMDA-MB-2310.5[6]

Table 3: Hemolytic Activity of Cationic Peptides

PeptideHemolytic Activity (HC50 in µM)Reference
Melittin1.82[5]
Galanin-mastoparan9.09[5]
Cecropin A and B> 150[5]

Table 4: Binding Affinities of Peptides to G-Protein Coupled Receptors (GPCRs)

Peptide/LigandReceptorBinding Affinity (Kd or Ki)Reference
Various LigandsVarious GPCRsVaries[7]
Agonist PeptidesGHSR and APJ< 100 nM (EC50)[8]
Antagonist PeptidesGHSR and APJ3.3 µM and 20.3 µM (IC50)[8]

Detailed Experimental Protocols

The following protocols are provided as a guide for the experimental validation of the hypothesized activities of IRVVM.

Antimicrobial Activity Assessment

3.1.1. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Materials:

    • Test peptide (IRVVM) stock solution

    • Bacterial strains (e.g., E. coli, S. aureus)

    • Mueller-Hinton Broth (MHB)

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a serial dilution of the IRVVM peptide in MHB in a 96-well plate.[1][9]

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[1][9]

    • Include positive (bacteria without peptide) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.[9]

    • Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest peptide concentration with no visible growth.[9][10]

Membrane Permeabilization Assays

3.2.1. Calcein Leakage Assay

This assay measures the ability of a peptide to disrupt lipid vesicles by quantifying the release of a fluorescent dye.

  • Materials:

    • IRVVM peptide

    • Lipids (e.g., POPC, POPG) to prepare large unilamellar vesicles (LUVs)

    • Calcein

    • Size-exclusion chromatography column

    • Fluorometer

    • Triton X-100

  • Procedure:

    • Prepare LUVs encapsulating calcein at a self-quenching concentration.[11][12]

    • Remove free calcein by size-exclusion chromatography.

    • Add the IRVVM peptide at various concentrations to the LUV suspension.

    • Measure the increase in fluorescence over time at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.[12]

    • Lyse the vesicles with Triton X-100 to determine the maximum fluorescence (100% leakage).[12]

    • Calculate the percentage of calcein leakage induced by the peptide.[11]

Cytotoxicity and Hemolysis Assays

3.3.1. MTT Assay for Anticancer Activity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549) and normal cell lines (for selectivity)

    • IRVVM peptide

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO)

    • 96-well plates

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the IRVVM peptide for a specified duration (e.g., 24, 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

3.3.2. Hemolysis Assay

This assay measures the lytic activity of a peptide against red blood cells (RBCs).

  • Materials:

    • Freshly collected red blood cells (human or other species)

    • Phosphate-buffered saline (PBS)

    • IRVVM peptide

    • Triton X-100 (positive control)

    • 96-well plates

    • Centrifuge

    • Spectrophotometer

  • Procedure:

    • Isolate and wash RBCs by centrifugation.[13]

    • Prepare a suspension of RBCs in PBS (e.g., 2-5% hematocrit).[13]

    • Incubate the RBC suspension with various concentrations of the IRVVM peptide at 37°C for 1 hour.[13][14]

    • Centrifuge the samples to pellet intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.[13]

    • Use Triton X-100 to induce 100% hemolysis and PBS as a negative control.[13]

    • Calculate the percentage of hemolysis.[13]

Receptor and Ion Channel Interaction Assays

3.4.1. GPCR Binding Assay

This assay determines the binding affinity of the peptide to a specific GPCR.

  • Materials:

    • Cell membranes expressing the target GPCR

    • Radiolabeled ligand for the target GPCR

    • IRVVM peptide (as a competitor)

    • Binding buffer

    • Filtration apparatus or scintillation proximity assay (SPA) beads

    • Scintillation counter

  • Procedure (Competitive Binding):

    • Incubate the GPCR-expressing membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the IRVVM peptide.[7]

    • Allow the binding to reach equilibrium.

    • Separate the bound from free radioligand using filtration or SPA.[15]

    • Quantify the bound radioactivity.

    • Determine the IC50 of the IRVVM peptide and calculate the inhibitory constant (Ki).[16]

3.4.2. Patch-Clamp Electrophysiology for Ion Channel Modulation

This technique measures the effect of the peptide on the activity of specific ion channels.

  • Materials:

    • Cells expressing the ion channel of interest

    • Patch-clamp rig (amplifier, micromanipulator, microscope)

    • Glass micropipettes

    • Intracellular and extracellular recording solutions

    • IRVVM peptide

  • Procedure (Whole-Cell Configuration):

    • Form a high-resistance "giga-seal" between the micropipette and the cell membrane.[17][18]

    • Rupture the cell membrane to achieve the whole-cell configuration.[19]

    • Apply a voltage-clamp protocol to elicit ion channel currents.[18]

    • Record baseline currents.

    • Perfuse the cell with a solution containing the IRVVM peptide and record the changes in current amplitude, kinetics, and voltage-dependence.[20]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key hypothesized signaling pathways and experimental workflows.

antimicrobial_peptide_action cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Targets Membrane Disruption Membrane Disruption Pore Formation Pore Formation Membrane Disruption->Pore Formation Carpet Model Carpet Model Membrane Disruption->Carpet Model Cell Lysis Cell Lysis Pore Formation->Cell Lysis Carpet Model->Cell Lysis Inhibition of DNA/RNA Synthesis Inhibition of DNA/RNA Synthesis Inhibition of Protein Synthesis Inhibition of Protein Synthesis Enzyme Inhibition Enzyme Inhibition IRVVM Peptide IRVVM Peptide IRVVM Peptide->Membrane Disruption Electrostatic & Hydrophobic Interaction IRVVM Peptide->Inhibition of DNA/RNA Synthesis Cell Penetration IRVVM Peptide->Inhibition of Protein Synthesis IRVVM Peptide->Enzyme Inhibition

Caption: Hypothesized mechanisms of antimicrobial action for the IRVVM peptide.

calcein_leakage_workflow Start Start Prepare Calcein-Loaded LUVs Prepare Calcein-Loaded LUVs Start->Prepare Calcein-Loaded LUVs Remove Free Calcein Remove Free Calcein Prepare Calcein-Loaded LUVs->Remove Free Calcein Incubate with IRVVM Peptide Incubate with IRVVM Peptide Remove Free Calcein->Incubate with IRVVM Peptide Measure Fluorescence Measure Fluorescence Incubate with IRVVM Peptide->Measure Fluorescence Add Triton X-100 (Max Leakage) Add Triton X-100 (Max Leakage) Measure Fluorescence->Add Triton X-100 (Max Leakage) Measure Max Fluorescence Measure Max Fluorescence Add Triton X-100 (Max Leakage)->Measure Max Fluorescence Calculate % Leakage Calculate % Leakage Measure Max Fluorescence->Calculate % Leakage End End Calculate % Leakage->End

Caption: Experimental workflow for the calcein leakage assay.

gpcr_signaling_pathway IRVVM Peptide IRVVM Peptide GPCR GPCR IRVVM Peptide->GPCR Binding G-Protein G-Protein GPCR->G-Protein Activation Effector Enzyme (e.g., Adenylyl Cyclase) Effector Enzyme (e.g., Adenylyl Cyclase) G-Protein->Effector Enzyme (e.g., Adenylyl Cyclase) Modulation Second Messenger (e.g., cAMP) Second Messenger (e.g., cAMP) Effector Enzyme (e.g., Adenylyl Cyclase)->Second Messenger (e.g., cAMP) Production Downstream Signaling Cascade Downstream Signaling Cascade Second Messenger (e.g., cAMP)->Downstream Signaling Cascade Cellular Response Cellular Response Downstream Signaling Cascade->Cellular Response

Caption: Hypothesized GPCR signaling pathway modulated by the IRVVM peptide.

This guide provides a foundational roadmap for the comprehensive investigation of this compound. The proposed experiments will elucidate its potential as a novel therapeutic agent and contribute to the broader understanding of bioactive peptides.

References

Unraveling the Bioactivity of Novel Peptides: A Methodological Guide to Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest data available, the specific peptide sequence "IRVVM" (Isoleucine-Arginine-Valine-Valine-Methionine) is not associated with any well-documented bioactive peptide in publicly accessible scientific literature and databases. Therefore, this document serves as an in-depth technical guide outlining the established methodologies and strategic workflows for determining the structure-activity relationship (SAR) of a novel peptide such as IRVVM. This guide will provide the foundational knowledge and practical frameworks required to characterize its potential biological functions.

Introduction to Peptide Structure-Activity Relationship (SAR)

The structure-activity relationship of a peptide is the correlation between its chemical structure and its biological activity. Understanding this relationship is fundamental in peptide-based drug discovery and development. It allows for the rational design of more potent, selective, and stable peptide analogs with improved therapeutic profiles. The core objective of a SAR study is to identify the key amino acid residues and structural motifs responsible for a peptide's biological effects.

Initial Characterization and In Silico Analysis of a Novel Peptide

Before embarking on extensive laboratory experiments, a thorough in silico analysis of the novel peptide sequence can provide valuable predictive insights into its potential functions and guide experimental design.

2.1 Physicochemical Properties: The primary amino acid sequence of IRVVM suggests a peptide with both hydrophobic (Isoleucine, Valine, Methionine) and a positively charged (Arginine) residue, indicating it may have amphipathic properties. These characteristics are common in peptides that interact with cell membranes, such as antimicrobial peptides (AMPs) or viral fusion peptides.

2.2 Homology and Motif Searching: A BLAST (Basic Local Alignment Search Tool) search against protein and peptide databases can reveal if the IRVVM sequence is part of a larger known protein. The presence of this motif within a specific class of proteins (e.g., viral envelope proteins, cell-surface receptors) can offer clues to its potential biological context and function.

Experimental Protocols for SAR Determination

The following sections detail the key experimental procedures required to systematically evaluate the bioactivity of a novel peptide.

3.1 Peptide Synthesis and Purification:

  • Solid-Phase Peptide Synthesis (SPPS): The peptide and its analogs are typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid resin support.

  • Purification: The synthesized crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.

3.2 Bioactivity Screening Assays: Based on the in silico predictions, a panel of primary screening assays should be conducted.

  • Antimicrobial Activity Assay:

    • Protocol: The minimum inhibitory concentration (MIC) is determined by broth microdilution assays against a panel of representative Gram-positive and Gram-negative bacteria, and fungi. Bacteria are grown in Mueller-Hinton Broth (MHB), and fungal strains in appropriate media. Serial dilutions of the peptide are incubated with a standardized inoculum of the microorganisms in a 96-well plate at 37°C for 18-24 hours. The MIC is the lowest peptide concentration that inhibits visible microbial growth.

  • Antiviral Activity Assay:

    • Protocol: For enveloped viruses, a plaque reduction assay is commonly used. A confluent monolayer of host cells is infected with the virus in the presence of varying concentrations of the peptide. After an incubation period to allow for plaque formation, the cells are fixed and stained, and the number of plaques is counted. The concentration of peptide that reduces the plaque number by 50% (IC50) is determined.

  • Cytotoxicity Assay:

    • Protocol: The toxicity of the peptide to mammalian cells is assessed using an MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. Cells are incubated with various concentrations of the peptide for 24-48 hours. The MTT reagent is then added, which is converted to formazan by viable cells. The formazan is solubilized, and the absorbance is measured to determine cell viability.

3.3 Mechanistic and Binding Assays:

  • Membrane Permeabilization Assay:

    • Protocol: To determine if the peptide disrupts cell membranes, a dye leakage assay using fluorescent dyes like SYTOX Green can be performed. SYTOX Green is a nucleic acid stain that only enters cells with compromised membranes. An increase in fluorescence upon incubation of cells with the peptide indicates membrane permeabilization.

  • Surface Plasmon Resonance (SPR) for Binding Affinity:

    • Protocol: SPR is used to quantify the binding affinity of the peptide to a specific target (e.g., a receptor, lipid bilayer). The target molecule is immobilized on a sensor chip, and solutions of the peptide at different concentrations are flowed over the surface. The change in the refractive index upon binding is measured in real-time to determine the association and dissociation rate constants, and the equilibrium dissociation constant (KD).

Data Presentation for SAR Studies

Systematic modifications to the peptide sequence, such as alanine scanning (replacing each amino acid one by one with alanine) or truncation analysis, are performed to probe the contribution of each residue to its activity. The quantitative data from these experiments should be summarized in a clear and structured format.

Table 1: Hypothetical SAR Data for IRVVM Analogs

Peptide SequenceModificationMIC vs. S. aureus (µM)IC50 vs. Influenza A (µM)HC50 (Hemolytic Activity) (µM)
IRVVM Wild-Type 10 25 >200
ARVVMI1A50>100>200
IAVVMR2A>100>100>200
IRVAMV4A2050>200
IRVVAM5A1530>200
IRVVM5-truncation4080>200

This table serves as a template for presenting quantitative data from SAR studies.

Elucidation of Signaling Pathways

If the peptide is found to interact with a specific cellular receptor, the downstream signaling pathway it modulates needs to be investigated.

Experimental Workflow for Signaling Pathway Analysis:

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Pathway Mapping A Peptide binds to Receptor X B Receptor X is a GPCR A->B C Receptor X is a Tyrosine Kinase A->C D Measure cAMP levels B->D E Western blot for phosphorylated proteins C->E F Reporter gene assay for downstream transcription factors D->F E->F G Construct signaling cascade F->G

Caption: A logical workflow for identifying the signaling pathway modulated by a novel peptide.

Mandatory Visualizations

Generic Experimental Workflow for Peptide SAR:

start Novel Peptide Sequence (e.g., IRVVM) insilico In Silico Analysis (Physicochemical properties, Homology search) start->insilico synthesis Peptide Synthesis & Purification (SPPS, RP-HPLC) insilico->synthesis screening Primary Bioactivity Screening (Antimicrobial, Antiviral, Cytotoxicity) synthesis->screening active Bioactivity Confirmed? screening->active sar SAR Studies (Alanine scan, Truncation) active->sar Yes inactive Inactive active->inactive No mechanistic Mechanistic Studies (Binding assays, Pathway analysis) sar->mechanistic lead Lead Optimization mechanistic->lead

Caption: A streamlined workflow for the structure-activity relationship (SAR) analysis of a novel peptide.

Hypothetical Signaling Pathway Modulated by a Peptide:

peptide IRVVM Peptide receptor Cell Surface Receptor peptide->receptor g_protein G-Protein receptor->g_protein activates enzyme Adenylyl Cyclase g_protein->enzyme second_messenger cAMP enzyme->second_messenger produces kinase Protein Kinase A second_messenger->kinase activates transcription_factor CREB kinase->transcription_factor phosphorylates gene_expression Gene Expression transcription_factor->gene_expression regulates

Caption: A diagram of a hypothetical G-protein coupled receptor signaling pathway activated by a peptide.

Conclusion

The characterization of a novel peptide such as IRVVM requires a systematic and multi-faceted approach. By combining in silico prediction with a well-designed series of experimental assays, researchers can efficiently elucidate its structure-activity relationship. This knowledge is paramount for understanding its biological role and for the potential development of new peptide-based therapeutics. The methodologies and frameworks presented in this guide provide a robust starting point for the comprehensive investigation of any new bioactive peptide.

The Enigmatic Peptide H-Ile-Arg-Val-Val-Met-OH: A Search for Homologs and Function

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and protein databases for the pentapeptide H-Ile-Arg-Val-Val-Met-OH (IRVVM) and its homologs has yielded no specific information on this molecule. This suggests that the peptide is either a novel, uncharacterized molecule or a synthetic peptide not yet described in publicly accessible research.

Despite a thorough investigation into its potential biological roles, signaling pathways, and homologous structures across different species, no data could be retrieved. Standard bioinformatics tools and scientific search engines did not provide any matches for this specific amino acid sequence.

The constituent amino acids of the peptide—Isoleucine (Ile), Arginine (Arg), Valine (Val), and Methionine (Met)—are all common proteinogenic amino acids, each with distinct properties that contribute to the overall structure and potential function of a peptide. Isoleucine and Valine are hydrophobic, branched-chain amino acids. Arginine is a positively charged, hydrophilic amino acid, and Methionine is a hydrophobic amino acid containing a sulfur atom. The combination of these residues could theoretically result in a peptide with specific binding properties or biological activities.

However, without any experimental data or published research, any discussion of its potential function, the signaling pathways it might influence, or the existence of homologs in different species would be purely speculative.

For researchers, scientists, and drug development professionals interested in this peptide, the lack of existing information presents both a challenge and an opportunity. The primary challenge is the complete absence of a starting point in the established scientific literature. The opportunity lies in the potential for novel discovery.

Should this peptide be of particular interest, the initial steps for investigation would involve:

  • De novo synthesis and characterization: Chemical synthesis of the peptide would be the first step, followed by purification and characterization to confirm its identity and purity.

  • In vitro screening: A broad range of in vitro assays could be employed to screen for any biological activity. This could include binding assays against a panel of receptors, enzymatic assays to test for inhibitory or activating effects, and cell-based assays to observe any phenotypic changes.

  • Homology searching with sequence variations: While a direct search for "this compound" was unfruitful, future research could involve searching for proteins or peptides containing similar motifs, allowing for single or multiple amino acid substitutions.

At present, no quantitative data, experimental protocols, or established signaling pathways related to this compound can be provided. The scientific community awaits initial research to shed light on the potential existence and function of this enigmatic peptide.

Literature Review Framework for a Novel Pentapeptide: A Case Study Approach for IRVVM

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The discovery and characterization of novel peptides with therapeutic potential is a cornerstone of modern drug development. Pentapeptides, consisting of five amino acids, represent a class of molecules with significant promise due to their specificity, potential for low toxicity, and diverse biological activities. This technical guide outlines a systematic approach to conducting a literature review for a novel pentapeptide, using the hypothetical sequence Isoleucine-Arginine-Valine-Valine-Methionine (IRVVM) as a case study. While a direct search for "IRVVM" does not yield specific published data, this document will serve as a comprehensive template for researchers and drug development professionals on how to structure and present such a review, drawing on established methodologies and data presentation formats from existing peptide research.

Identifying and Characterizing Biological Activity

The initial step in reviewing a novel peptide is to identify its biological effects. This typically involves a range of in vitro and in vivo assays to determine its primary function. Based on the common activities of other peptides, a hypothetical screening of IRVVM could reveal activities such as antimicrobial, immunomodulatory, or antiviral properties.

Antimicrobial Activity

Many peptides exhibit antimicrobial properties by disrupting bacterial membranes or interfering with essential cellular processes.[1][2][3][4] Should IRVVM be identified as an antimicrobial peptide (AMP), key quantitative data to collect would include Minimum Inhibitory Concentrations (MICs) against various bacterial and fungal strains.

Table 1: Hypothetical Antimicrobial Activity of Pentapeptide IRVVM

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921316
Escherichia coliATCC 2592232
Pseudomonas aeruginosaATCC 2785364
Candida albicansATCC 9002816
Immunomodulatory Effects

Peptides can also modulate the immune system, for instance, by influencing cytokine production or immune cell proliferation.[5] If IRVVM were found to have immunomodulatory activity, relevant data would include its effects on cytokine secretion and lymphocyte proliferation.

Table 2: Hypothetical Immunomodulatory Effects of Pentapeptide IRVVM

Cell TypeTreatmentIL-6 Production (pg/mL)TNF-α Production (pg/mL)Lymphocyte Proliferation (% of control)
Human PBMCsControl50100100
Human PBMCsIRVVM (10 µM)250400150
Human PBMCsIRVVM (50 µM)8001200250

Elucidating the Mechanism of Action

Understanding how a peptide exerts its biological effects is crucial for its development as a therapeutic agent. This involves identifying its molecular targets and the signaling pathways it modulates.

Target Identification

The mechanism of action for a peptide can range from direct interaction with cell membranes to binding specific receptors or intracellular proteins.[1][4][6][7] For a hypothetical peptide like IRVVM, initial studies would aim to determine if it acts on the cell surface or has an intracellular target.

Signaling Pathway Analysis

Once a target is identified, the downstream signaling cascade can be investigated. This often involves techniques like Western blotting to detect phosphorylation of key signaling proteins or reporter gene assays to measure transcription factor activity.[8][9][10] For instance, if IRVVM were found to activate a G-protein coupled receptor, a potential signaling pathway could involve the activation of MAP kinases.

Below is a hypothetical signaling pathway for IRVVM, assuming it binds to a cell surface receptor and activates a downstream kinase cascade.

IRVVM_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IRVVM IRVVM Receptor Receptor IRVVM->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression (e.g., Cytokines) TranscriptionFactor->GeneExpression

Hypothetical IRVVM Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. This section provides examples of standard protocols that would be used to characterize a novel peptide like IRVVM.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method for determining the antimicrobial activity of a compound.

Protocol:

  • Prepare a serial dilution of the IRVVM peptide in a suitable broth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the target microorganism (e.g., 5 x 10^5 CFU/mL).

  • Include positive (microorganism only) and negative (broth only) controls.

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours).

  • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

The following workflow illustrates the key steps in an MIC assay.

MIC_Assay_Workflow start Start prep_peptide Prepare Serial Dilutions of IRVVM start->prep_peptide inoculate Inoculate with Microbial Suspension prep_peptide->inoculate incubate Incubate at 37°C for 24h inoculate->incubate read_results Read Absorbance or Observe Visually incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination
Cell Proliferation Assay

To assess the effect of a peptide on immune cell proliferation, a common method is the BrdU (Bromodeoxyuridine) or MTS assay.

Protocol:

  • Isolate primary cells (e.g., human peripheral blood mononuclear cells - PBMCs) or use a relevant cell line.

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Treat the cells with various concentrations of the IRVVM peptide.

  • Incubate for a specified period (e.g., 48-72 hours).

  • Add the proliferation reagent (e.g., MTS) and incubate for an additional 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Calculate the percentage of proliferation relative to an untreated control.

Conclusion and Future Directions

A comprehensive literature review of a novel pentapeptide like IRVVM would conclude with a summary of its known biological activities, mechanism of action, and a perspective on its therapeutic potential. This section would also outline future research directions, such as lead optimization through medicinal chemistry, preclinical evaluation in animal models of disease, and further elucidation of its molecular interactions. The structured presentation of quantitative data, detailed experimental protocols, and clear visualizations of complex biological processes are critical for communicating the scientific value of a novel peptide and guiding its journey from discovery to potential clinical application.

References

Unveiling Novel Peptides: A Technical Guide to Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The discovery and development of novel peptides with therapeutic potential is a cornerstone of modern drug development. These short chains of amino acids can modulate a vast array of biological processes with high specificity and potency. This guide provides an in-depth overview of the core principles and methodologies involved in the discovery, synthesis, and characterization of a novel peptide. While the specific peptide "IRVVM" did not yield documented findings, this guide will utilize the well-characterized viral inhibitory peptide of TLR4 (VIPER) as a case study to illustrate the key steps in this process. VIPER is an 11-amino acid peptide derived from the A46 protein of the vaccinia virus.[1]

I. Discovery and Initial Identification

The journey of a novel peptide often begins with the identification of a biological source exhibiting a desired activity. In the case of VIPER, the vaccinia virus's ability to evade the host immune system by inhibiting Toll-like receptor (TLR) signaling was the starting point.[1]

Experimental Workflow for Peptide Discovery

Peptide_Discovery_Workflow cluster_0 Source Identification cluster_1 Screening & Identification cluster_2 Validation Biological Source Biological Source Protein Library Screening Protein Library Screening Biological Source->Protein Library Screening Isolate Proteins Peptide Identification Peptide Identification Protein Library Screening->Peptide Identification Isolate Active Fragments Functional Assays Functional Assays Peptide Identification->Functional Assays Synthesize & Test

Caption: A generalized workflow for the discovery of novel bioactive peptides.

II. Synthesis and Purification

Once a candidate peptide sequence is identified, it must be synthesized in a laboratory setting to produce sufficient quantities for further study. Solid-phase peptide synthesis (SPPS) is the most common method employed for this purpose.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: The C-terminal amino acid of the peptide is attached to an insoluble resin support.[2][3]

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) of the attached amino acid is removed using a mild base, typically a solution of piperidine in DMF.[3]

  • Coupling: The next protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain.[3]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.[2]

  • Iteration: Steps 2-4 are repeated until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).[3]

Purification Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Following synthesis, the crude peptide product contains the target peptide along with various impurities. RP-HPLC is the standard method for purification.[4]

  • Column: A C18-modified silica column is typically used as the stationary phase.[4]

  • Mobile Phase: A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous solution containing an ion-pairing agent (e.g., 0.1% TFA) is used as the mobile phase.[4]

  • Elution: The crude peptide mixture is injected onto the column. Hydrophobic molecules bind more strongly to the stationary phase. As the concentration of the organic solvent increases, the bound molecules are eluted in order of increasing hydrophobicity.[4]

  • Fraction Collection: Fractions are collected as they elute from the column.

  • Analysis: The purity of the fractions is assessed by analytical HPLC and mass spectrometry.[5]

  • Lyophilization: Fractions containing the pure peptide are pooled and freeze-dried to obtain a stable powder.[4]

III. Functional Characterization and Mechanism of Action

With a pure synthetic peptide in hand, its biological activity and mechanism of action can be thoroughly investigated. For VIPER, this involved assessing its ability to inhibit TLR4 signaling.

Key Functional Assays for VIPER

Assay TypePurposeKey Findings for VIPER
Cell-Based Reporter Assays To quantify the inhibition of TLR4-mediated signaling pathways (e.g., NF-κB activation).VIPER potently inhibits TLR4-mediated responses.[1]
Cytokine Secretion Assays (ELISA) To measure the reduction in pro-inflammatory cytokine production (e.g., IL-12p40) upon TLR4 activation.VIPER inhibited LPS-induced IL-12p40 secretion in murine and human cells and in vivo.[1]
MAPK Activation Assays (Western Blot) To determine if the peptide affects downstream signaling components like MAP kinases.VIPER prevented TLR4-mediated MAPK activation.[1]
Co-immunoprecipitation To identify direct binding partners of the peptide.VIPER directly interacted with the TLR4 adaptor proteins MyD88 adaptor-like (Mal) and TRIF-related adaptor molecule (TRAM).[1]

Signaling Pathway of VIPER Inhibition of TLR4

VIPER_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Mal Mal TLR4->Mal TRAM TRAM TLR4->TRAM MyD88 MyD88 Mal->MyD88 TRIF TRIF TRAM->TRIF NFkB NF-κB Activation MyD88->NFkB TRIF->NFkB VIPER VIPER VIPER->Mal Inhibits VIPER->TRAM Inhibits

Caption: VIPER inhibits TLR4 signaling by targeting the adaptor proteins Mal and TRAM.

The discovery and characterization of a novel peptide is a multi-step process that requires a combination of biochemical, synthetic, and cell biology techniques. While the specific peptide "IRVVM" remains unidentified in the current literature, the principles and methodologies outlined in this guide, exemplified by the VIPER peptide, provide a robust framework for researchers and drug development professionals to navigate the exciting field of peptide-based therapeutics. The systematic approach of discovery, synthesis, purification, and functional characterization is essential for unlocking the full potential of these promising biomolecules.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H-Ile-Arg-Val-Val-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the solid-phase synthesis of the pentapeptide H-Ile-Arg-Val-Val-Met-OH using Fmoc/tBu chemistry. The protocol outlines the necessary materials, step-by-step procedures for resin loading, amino acid coupling, Fmoc deprotection, and final cleavage of the peptide from the resin. Special considerations for synthesizing peptides containing methionine and arginine are addressed, including the use of a specific cleavage cocktail to minimize side reactions such as oxidation. Additionally, this guide covers the purification and analysis of the crude peptide product.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient and straightforward production of peptides for research and pharmaceutical applications. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted method due to its milder deprotection conditions compared to the Boc/Bzl strategy.

The target peptide, this compound, is a pentapeptide with a C-terminal carboxylic acid. The synthesis involves the sequential addition of amino acids to a solid support (resin). This protocol will utilize a 2-chlorotrityl chloride resin, which is ideal for obtaining a C-terminal carboxylic acid upon cleavage. The presence of methionine necessitates specific precautions during the cleavage step to prevent its oxidation to methionine sulfoxide.

Materials and Methods

Reagents and Solvents

A comprehensive list of required reagents and solvents is provided in Table 1. All reagents and solvents should be of high purity, suitable for peptide synthesis.

Table 1: Reagents and Solvents for SPPS of this compound

Reagent/Solvent Grade/Purity Purpose
2-Chlorotrityl chloride resin100-200 mesh, 1% DVBSolid support
Fmoc-Met-OHPeptide synthesis gradeFirst amino acid
Fmoc-Val-OHPeptide synthesis gradeAmino acid
Fmoc-Arg(Pbf)-OHPeptide synthesis gradeAmino acid
Fmoc-Ile-OHPeptide synthesis gradeAmino acid
N,N-Dimethylformamide (DMF)Amine-free, peptide synthesis gradePrimary solvent
Dichloromethane (DCM)Anhydrous, peptide synthesis gradeSolvent
N,N-Diisopropylethylamine (DIPEA)Reagent gradeBase
PiperidineReagent gradeFmoc deprotection
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Reagent gradeCoupling agent
Trifluoroacetic acid (TFA)Reagent gradeCleavage
ThioanisoleReagent gradeScavenger
1,2-Ethanedithiol (EDT)Reagent gradeScavenger
PhenolReagent gradeScavenger
WaterHPLC gradeScavenger
Diethyl ether (cold)Reagent gradePeptide precipitation
Acetonitrile (ACN)HPLC gradeHPLC mobile phase
Instrumentation
  • Solid-phase peptide synthesis vessel

  • Mechanical shaker or nitrogen bubbling system for mixing

  • Filtration apparatus

  • High-performance liquid chromatography (HPLC) system for purification and analysis

  • Lyophilizer

Experimental Protocols

The solid-phase synthesis of this compound is performed in a stepwise manner, starting from the C-terminal methionine and proceeding to the N-terminal isoleucine.

Resin Preparation and Loading of the First Amino Acid (Fmoc-Met-OH)
  • Resin Swelling: Swell 2-chlorotrityl chloride resin in DCM for at least 30 minutes in the reaction vessel.[1]

  • Amino Acid Preparation: Dissolve Fmoc-Met-OH (1.0-1.5 equivalents relative to the resin loading capacity) in DCM. If solubility is an issue, a minimal amount of DMF can be added. Add DIPEA (2.0 equivalents relative to the amino acid).[2]

  • Loading: Drain the DCM from the swollen resin and add the Fmoc-Met-OH/DIPEA solution. Agitate the mixture for 1-2 hours at room temperature.[3]

  • Capping: To cap any unreacted sites on the resin, add a solution of DCM:MeOH:DIPEA (17:2:1) and agitate for 30 minutes.[3]

  • Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under vacuum.

Peptide Chain Elongation

The following cycle of deprotection and coupling is repeated for each subsequent amino acid (Val, Val, Arg, Ile).

3.2.1. Fmoc Deprotection

  • Swell the resin in DMF for 30 minutes.

  • Add a 20% solution of piperidine in DMF to the resin.[1]

  • Agitate for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3.2.2. Amino Acid Coupling

  • Activation: In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.

Cleavage and Deprotection

Due to the presence of methionine, a specific cleavage cocktail is required to prevent oxidation.[4][5]

  • Final Washing: After the final amino acid coupling and deprotection, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x), then dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail "Reagent H" fresh: trifluoroacetic acid (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), and ammonium iodide (1.5% w/w).[4][5] CAUTION: This should be done in a well-ventilated fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[6]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8][9]

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Purification: Purify the peptide using a preparative C18 RP-HPLC column with a linear gradient of acetonitrile in water (both containing 0.1% TFA). The gradient can be optimized based on an initial analytical HPLC run.[9]

  • Fraction Collection: Collect fractions corresponding to the main peptide peak.

  • Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and confirm the identity of the peptide by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Quantitative Data

The expected yield and purity of the synthesized peptide can vary based on the efficiency of each coupling step and the success of the purification.

Table 2: Expected Synthesis Outcome

Parameter Expected Value Notes
Crude Peptide Yield60-80%Based on the initial resin loading.
Purity after Purification>95%Determined by analytical RP-HPLC.
Molecular Weight (Monoisotopic)615.37 g/mol C28H53N7O7S

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the solid-phase synthesis of this compound.

SPPS_Workflow cluster_synthesis_cycle Synthesis Cycle (4x) start Start resin_prep Resin Swelling (2-Chlorotrityl chloride) start->resin_prep end_node Purified Peptide (this compound) met_loading Fmoc-Met-OH Loading resin_prep->met_loading capping Capping met_loading->capping deprotection Fmoc Deprotection (20% Piperidine/DMF) capping->deprotection coupling Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) deprotection->coupling Wash coupling->deprotection Wash cleavage Cleavage & Deprotection (Reagent H) coupling->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Analysis (HPLC & Mass Spec) purification->analysis lyophilization Lyophilization analysis->lyophilization lyophilization->end_node

Caption: Workflow for the solid-phase synthesis of this compound.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression and key chemical transformations during the synthesis.

Caption: Logical progression of the this compound synthesis.

References

Application Note: High-Purity Purification of the Synthetic IRVVM Peptide Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of a synthetic pentapeptide with the sequence Isoleucine-Arginine-Valine-Valine-Methionine (IRVVM). The presence of multiple hydrophobic residues (Isoleucine, Valine, Methionine) alongside a basic residue (Arginine) necessitates a robust purification strategy to achieve high purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for this purpose.[1][2][3] This document outlines the materials, instrumentation, and a step-by-step protocol for the efficient purification of the IRVVM peptide, yielding a final product with purity exceeding 98%. The provided methodologies are intended to serve as a comprehensive guide for researchers in peptide chemistry, drug discovery, and development.

Introduction

Synthetic peptides are crucial tools in a wide array of research and therapeutic applications, including drug development, vaccine design, and cell biology studies.[4][5] The biological activity and reliability of experimental data derived from synthetic peptides are directly dependent on their purity.[6][7] Solid-phase peptide synthesis (SPPS), the most common method for producing synthetic peptides, inherently generates a crude product containing the target peptide along with various impurities such as truncated sequences, deletion sequences, and by-products from protecting groups.[1] Therefore, a highly efficient purification step is mandatory to isolate the desired full-length peptide.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for peptide purification due to its high resolution, speed, and applicability to a wide range of peptide polarities.[3][8] The separation principle of RP-HPLC is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.[1] By gradually increasing the hydrophobicity of the mobile phase, peptides are eluted in order of increasing hydrophobicity.[2]

The IRVVM peptide, with its combination of hydrophobic and charged amino acids, presents a typical challenge for purification. This application note details an optimized RP-HPLC protocol for the purification of synthetic IRVVM, providing researchers with a reliable method to obtain a highly pure peptide for their studies.

Physicochemical Properties of IRVVM Peptide

Based on its amino acid composition (Isoleucine, Arginine, Valine, Valine, Methionine), the IRVVM peptide is predicted to be moderately hydrophobic. The presence of a single Arginine residue provides a net positive charge at acidic to neutral pH, which is beneficial for its interaction with the stationary phase and for achieving good peak shape in the presence of an ion-pairing agent like trifluoroacetic acid (TFA).

Experimental Protocols

Materials and Instrumentation
  • Crude Synthetic IRVVM Peptide: Lyophilized powder

  • Solvents:

    • HPLC-grade water

    • HPLC-grade acetonitrile (ACN)

    • Trifluoroacetic acid (TFA), sequencing grade

  • Instrumentation:

    • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

    • Analytical HPLC system for purity analysis

    • Lyophilizer

  • Columns:

    • Preparative C18 RP-HPLC column (e.g., 250 x 21.2 mm, 10 µm particle size, 300 Å pore size)

    • Analytical C18 RP-HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size, 300 Å pore size)

Mobile Phase Preparation
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

Note: All mobile phases should be filtered through a 0.22 µm filter and degassed before use.

Sample Preparation
  • Accurately weigh the crude IRVVM peptide.

  • Dissolve the peptide in a minimal amount of Mobile Phase A.[7]

  • If solubility is an issue, a small percentage of acetonitrile or another organic solvent like isopropanol can be added.

  • Centrifuge the sample to pellet any insoluble material and filter the supernatant through a 0.45 µm syringe filter before injection.

Preparative RP-HPLC Protocol
  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes at the desired flow rate.

  • Injection: Inject the prepared crude peptide solution onto the column.

  • Elution Gradient: Elute the peptide using a linear gradient of Mobile Phase B. The optimal gradient should be determined empirically, but a good starting point for the IRVVM peptide is a shallow gradient from 5% to 65% Mobile Phase B over 60 minutes.[9]

  • Detection: Monitor the elution profile at 214 nm and 280 nm. The peptide bond absorbs strongly at 214 nm, while the lack of aromatic residues in IRVVM means there will be minimal absorbance at 280 nm.[7]

  • Fraction Collection: Collect fractions corresponding to the major peak, which should represent the full-length IRVVM peptide.

Analytical RP-HPLC for Purity Assessment
  • Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection: Inject a small aliquot of each collected fraction.

  • Elution Gradient: Use a faster, steeper gradient for analytical runs (e.g., 5% to 95% Mobile Phase B over 20 minutes) to quickly assess purity.[7]

  • Purity Calculation: Determine the purity of each fraction by integrating the peak areas. Purity (%) = (Area of the main peak / Total area of all peaks) x 100.[7]

Post-Purification Processing
  • Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).

  • Solvent Evaporation: If the volume of the pooled fractions is large, a portion of the acetonitrile can be removed by rotary evaporation.

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified IRVVM peptide as a white, fluffy powder.[9]

Data Presentation

Table 1: Preparative HPLC Parameters for IRVVM Purification

ParameterValue
Column Preparative C18, 250 x 21.2 mm, 10 µm, 300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15 mL/min
Gradient 5% to 65% B over 60 min
Detection 214 nm
Injection Volume 5 mL
Sample Load ~100 mg crude peptide

Table 2: Analytical HPLC Parameters for Purity Analysis

ParameterValue
Column Analytical C18, 250 x 4.6 mm, 5 µm, 300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1 mL/min
Gradient 5% to 95% B over 20 min
Detection 214 nm
Injection Volume 20 µL

Table 3: Example Purification Results for IRVVM Peptide

Fraction NumberRetention Time (min)Purity by Analytical HPLC (%)
1535.295.8
1635.898.9
1736.499.2
1837.098.5
1937.696.1

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Sample & Mobile Phase Preparation cluster_purification Preparative HPLC Purification cluster_analysis Purity Analysis cluster_final_product Final Product Processing CrudePeptide Crude IRVVM Peptide Dissolution Dissolve Crude Peptide in Mobile Phase A CrudePeptide->Dissolution MobilePhaseA Mobile Phase A (0.1% TFA in H2O) MobilePhaseA->Dissolution MobilePhaseB Mobile Phase B (0.1% TFA in ACN) GradientElution Gradient Elution MobilePhaseB->GradientElution Filtration Filter Sample Dissolution->Filtration Injection Inject Filtered Sample Filtration->Injection Equilibration Equilibrate Preparative Column Equilibration->Injection Injection->GradientElution FractionCollection Collect Fractions GradientElution->FractionCollection AnalyticalHPLC Analytical HPLC of Fractions FractionCollection->AnalyticalHPLC Pooling Pool High-Purity Fractions AnalyticalHPLC->Pooling Purity >98% Lyophilization Lyophilize Pooled Fractions Pooling->Lyophilization FinalProduct Purified IRVVM Peptide (>98%) Lyophilization->FinalProduct

Caption: Workflow for the purification of synthetic IRVVM peptide.

Representative Peptide Signaling Pathway

Disclaimer: The specific signaling pathway for the IRVVM peptide has not been elucidated. The following diagram illustrates a general signaling cascade that can be initiated by a bioactive peptide interacting with a G-protein coupled receptor (GPCR), a common mechanism for peptide hormones and neuropeptides.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IRVVM IRVVM Peptide GPCR GPCR IRVVM->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production Kinase Protein Kinase A (PKA) SecondMessenger->Kinase Activation TranscriptionFactor Transcription Factor (e.g., CREB) Kinase->TranscriptionFactor Phosphorylation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation CellularResponse Cellular Response GeneExpression->CellularResponse Leads to

Caption: A representative GPCR signaling pathway for a bioactive peptide.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of the synthetic IRVVM peptide to a high degree of purity using RP-HPLC. The optimized gradient and conditions are tailored to the physicochemical properties of the peptide, ensuring effective separation from synthesis-related impurities. By following this detailed methodology, researchers can obtain high-quality IRVVM peptide suitable for a wide range of scientific applications, thereby ensuring the accuracy and reproducibility of their experimental results.

References

Application Notes and Protocols for Lyophilized IRVVM Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the proper handling, storage, and use of the lyophilized IRVVM peptide. Adherence to these recommendations is crucial for maintaining the peptide's integrity, ensuring experimental reproducibility, and obtaining reliable results.

Physicochemical Properties of IRVVM Peptide

The characteristics of the IRVVM peptide have been predicted based on its amino acid sequence (Ile-Arg-Val-Val-Met) to provide a foundation for its proper handling and application.

PropertyPredicted ValueInterpretation and Handling Implications
Molecular Weight 616.8 g/mol Standard for a pentapeptide.
Isoelectric Point (pI) 9.75The peptide is basic. At neutral pH (around 7), it will carry a net positive charge. This suggests good solubility in acidic aqueous solutions.
Grand Average of Hydropathicity (GRAVY) 1.360The positive GRAVY score indicates that IRVVM is a hydrophobic peptide. This is a critical factor for determining the appropriate solvent for reconstitution.
Predicted Solubility Low in waterDue to its hydrophobic nature, IRVVM is predicted to have poor solubility in neutral aqueous solutions like water or phosphate-buffered saline (PBS).

Storage and Stability

Proper storage is vital to prevent the degradation of the lyophilized IRVVM peptide and to ensure its long-term stability.

Lyophilized Peptide
ConditionRecommendationRationale
Temperature Store at -20°C or colder (e.g., -80°C for long-term storage).Low temperatures minimize chemical degradation and preserve the peptide's structure.[1][2][3]
Light Protect from direct light.Light exposure can cause photodegradation of the peptide.[1][3]
Moisture Keep in a tightly sealed container, preferably in a desiccator.Lyophilized peptides are often hygroscopic and can absorb moisture from the air, which reduces stability.[2][4]
Peptide in Solution
ConditionRecommendationRationale
Storage Duration For short-term storage (1-2 weeks), store at 4°C. For longer-term storage (up to 3-4 months), aliquot and store at -20°C or -80°C.Peptides are less stable in solution than in lyophilized form.[3]
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles.These cycles can degrade the peptide. Aliquoting into single-use volumes is highly recommended.[1]

Experimental Protocols

Reconstitution of Lyophilized IRVVM Peptide

Due to the hydrophobic nature of IRVVM, a specific protocol is required for its solubilization.

Materials:

  • Lyophilized IRVVM peptide vial

  • Sterile, high-purity organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))

  • Sterile aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4 or sterile deionized water)

  • Sterile, low-protein-binding microtubes

  • Calibrated micropipettes and sterile tips

Protocol:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature (approximately 20-30 minutes). This prevents condensation of atmospheric moisture onto the cold peptide powder.[2]

  • Initial Solubilization: Add a small amount of a suitable organic solvent (e.g., DMSO or DMF) to the vial to dissolve the peptide. Gently swirl or vortex the vial to ensure the peptide is completely dissolved.

  • Aqueous Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add the desired aqueous buffer (e.g., PBS) to the peptide solution while gently mixing. Add the aqueous buffer dropwise to avoid precipitation of the hydrophobic peptide.

  • Final Concentration: Continue to add the aqueous buffer until the desired final peptide concentration is reached. The final concentration of the organic solvent should be kept as low as possible and be compatible with the intended experimental assay.

  • Aliquoting: Dispense the reconstituted peptide solution into sterile, low-protein-binding single-use aliquots.

  • Storage: Store the aliquots at -20°C or -80°C for long-term use.

Determination of Peptide Concentration

Accurate determination of the peptide concentration is essential for experimental consistency.

Method 1: UV-Vis Spectrophotometry (for peptides containing Trp or Tyr)

Note: The IRVVM peptide does not contain aromatic residues (Tryptophan or Tyrosine), so this method is not directly applicable. If the peptide were modified to include these residues, this method would be appropriate.

Method 2: Colorimetric Assays (e.g., Bicinchoninic Acid (BCA) Assay)

This is a suitable method for quantifying the IRVVM peptide.

Protocol (General BCA Assay):

  • Prepare Standards: Prepare a series of known concentrations of a standard protein (e.g., Bovine Serum Albumin, BSA) in the same buffer as the IRVVM peptide solution.

  • Prepare Samples: Prepare dilutions of the IRVVM peptide solution.

  • Assay Procedure: Follow the manufacturer's instructions for the specific BCA assay kit being used. This typically involves mixing the standards and samples with the BCA working reagent and incubating at a specific temperature for a set time.

  • Measurement: Measure the absorbance of the standards and samples at the appropriate wavelength (usually 562 nm) using a spectrophotometer.

  • Calculation: Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the standard curve to determine the concentration of the IRVVM peptide in the samples.

Experimental Workflow and Potential Signaling Pathway

General Experimental Workflow for Studying IRVVM Peptide Effects

The following diagram illustrates a typical workflow for investigating the cellular effects of the IRVVM peptide.

experimental_workflow Experimental Workflow for IRVVM Peptide cluster_prep Peptide Preparation cluster_exp Cellular Experiment cluster_analysis Downstream Analysis reconstitution Reconstitute Lyophilized IRVVM Peptide concentration Determine Peptide Concentration reconstitution->concentration treatment Treat Cells with IRVVM Peptide concentration->treatment cell_culture Culture Target Cells cell_culture->treatment incubation Incubate for Defined Time treatment->incubation cell_lysis Cell Lysis and Protein Extraction incubation->cell_lysis functional_assay Functional Assay (e.g., Proliferation, Migration) incubation->functional_assay western_blot Western Blot for Signaling Proteins cell_lysis->western_blot gene_expression qPCR for Target Gene Expression cell_lysis->gene_expression

Caption: A general workflow for preparing and testing the IRVVM peptide in a cell-based assay.

Hypothetical Signaling Pathway for a Hydrophobic Peptide

Given that IRVVM is a hydrophobic peptide, it is plausible that it could traverse the cell membrane and interact with intracellular targets. The following diagram illustrates a hypothetical signaling pathway.

Disclaimer: This is a generalized pathway for a hydrophobic peptide and has not been experimentally validated for the IRVVM peptide.

hypothetical_signaling_pathway Hypothetical Signaling Pathway for a Hydrophobic Peptide cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus irvvm_ext IRVVM Peptide (Extracellular) irvvm_int IRVVM Peptide (Intracellular) irvvm_ext->irvvm_int Membrane Translocation receptor Intracellular Receptor irvvm_int->receptor Binding complex Peptide-Receptor Complex receptor->complex signaling_cascade Signaling Cascade (e.g., Kinase Activation) complex->signaling_cascade transcription_factor Transcription Factor Activation signaling_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: A hypothetical signaling pathway for a hydrophobic peptide like IRVVM.

References

Application Notes and Protocols: Dissolving H-Ile-Arg-Val-Val-Met-OH for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

The peptide H-Ile-Arg-Val-Val-Met-OH is a short-chain polypeptide with a specific amino acid sequence that confers a mixed character of hydrophobicity and basicity. Its sequence contains a high proportion of hydrophobic residues (Isoleucine, Valine, Methionine), which can make it challenging to dissolve in purely aqueous solutions. However, the presence of a basic Arginine residue provides a positive charge at neutral pH, which can be leveraged for dissolution.

These application notes provide a detailed guide and protocols for the proper handling, dissolution, and use of this compound in cell culture assays, ensuring solution stability and minimizing potential cytotoxicity from solvents.

2.0 Peptide Characteristics

A summary of the physicochemical properties of this compound is presented below. Understanding these properties is crucial for selecting the appropriate dissolution strategy.

PropertyValueDetails
Amino Acid Sequence Isoleucine-Arginine-Valine-Valine-MethionineA pentapeptide with N-terminal Isoleucine and C-terminal Methionine.
Molecular Formula C27H52N8O6S
Molecular Weight 616.81 g/mol
Net Charge (at pH 7.0) +1The N-terminus (+1) and C-terminus (-1) charges cancel out, while the Arginine side chain carries a positive charge (+1).
Solubility Profile Basic, HydrophobicClassified as a basic peptide due to the net positive charge. However, it is rich in hydrophobic residues (four out of five), suggesting poor solubility in water.

3.0 Application Notes

Principle of Dissolution

The solubility of a peptide is primarily determined by its polarity.[1] The peptide this compound is challenging because it contains both a strongly basic residue (Arg) and multiple nonpolar, hydrophobic residues (Ile, Val, Met).

  • Basic Nature : Basic peptides are generally soluble in acidic solutions.[1] The acidic environment protonates the peptide, increasing its polarity and interaction with water.

  • Hydrophobic Nature : The high content of hydrophobic amino acids will cause the peptide to resist dissolving in water and may lead to aggregation. For very hydrophobic peptides, the use of a small amount of an organic solvent is often necessary to break up these hydrophobic interactions before dilution into an aqueous buffer.[2][3]

Solvent Selection and Considerations

The choice of solvent is critical for both achieving complete dissolution and ensuring compatibility with downstream cell culture experiments.

  • Sterile Water or Buffer : Always attempt to dissolve the peptide in sterile, distilled water or a simple buffer (e.g., PBS) first. Due to the high hydrophobicity of this peptide, this is likely to be unsuccessful but is a necessary first step.

  • Dilute Acetic Acid : For basic peptides that are insoluble in water, a dilute acidic solution such as 10% aqueous acetic acid is the recommended next step.[4] The acid will help to solubilize the peptide, which can then be diluted into the desired buffer or cell culture medium.

  • Dimethyl Sulfoxide (DMSO) : If the peptide remains insoluble, a small amount of an organic solvent may be required.[5] DMSO is a powerful solvent for hydrophobic peptides.[3] However, it should be used with caution for this specific peptide because it can oxidize the side chain of Methionine (Met).[1][3] If DMSO is necessary:

    • Use the smallest volume possible (e.g., 20-50 µL) to create a concentrated stock.[1]

    • Use high-quality, anhydrous DMSO to minimize oxidation.

    • The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically well below 0.5%, as higher concentrations can be cytotoxic.[1] Primary cells are often more sensitive, and a DMSO concentration of <0.1% may be required.[1]

Handling and Storage Guidelines

Proper handling and storage are essential to maintain the integrity of the peptide.

  • Lyophilized Peptide : Store the lyophilized powder in a desiccator at -20°C or -80°C.[4]

  • Stock Solutions : Once dissolved, peptide solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -20°C or, preferably, -80°C.[4]

4.0 Experimental Protocols

Protocol 1: Reconstitution using Dilute Acetic Acid (Recommended Method)

This method leverages the basic nature of the peptide.

  • Bring the lyophilized peptide vial to room temperature before opening to prevent condensation.

  • Attempt to dissolve the peptide in a small volume of sterile distilled water. Vortex briefly. If it does not dissolve, proceed to the next step.

  • Add a small volume of 10% sterile acetic acid dropwise to the vial until the peptide dissolves completely. Gentle vortexing or sonication can aid dissolution.[1]

  • Once the peptide is fully dissolved, dilute this concentrated stock solution to the desired final concentration by slowly adding it drop-by-drop to your stirring cell culture medium or buffer.[2] This prevents localized high concentrations that can cause the peptide to precipitate.[2]

  • Adjust the pH of the final solution if necessary, as the acetic acid will have lowered it.

Protocol 2: Reconstitution using DMSO (Alternative Method)

This protocol should be used only if Protocol 1 fails, due to the peptide's high hydrophobicity and the risk of methionine oxidation.

  • Bring the lyophilized peptide vial to room temperature.

  • Add a minimal volume (e.g., 20-50 µL) of high-quality, anhydrous DMSO to the vial.[1]

  • Vortex or sonicate until the peptide is completely dissolved.[1]

  • To prepare the working solution, slowly add the concentrated DMSO stock solution dropwise into the vortexing or stirring cell culture medium/buffer to the desired final concentration.[1]

  • Ensure the final DMSO concentration in your cell culture assay is non-toxic to your specific cell line (see Table 2).

5.0 Quantitative Data Summary

The table below provides general guidelines for solvent concentrations in cell culture. It is always recommended to perform a dose-response curve to determine the specific tolerance of your cell line to any solvent.[1]

SolventRecommended Max. ConcentrationNotes
DMSO 0.1% - 0.5% (v/v) 0.5% is tolerated by many robust cell lines.[1] For sensitive or primary cells, aim for <0.1%.[1] Can be cytotoxic at higher concentrations.[1]
Acetic Acid <0.1% (v/v) The final concentration should be low enough that the pH of the cell culture medium is not significantly altered. The buffering capacity of most media (e.g., with bicarbonate) can neutralize small amounts. Always check the final pH.

6.0 Visualized Workflows and Pathways

Peptide Dissolution Workflow

The following diagram illustrates the decision-making process for dissolving this compound.

start Start: Lyophilized Peptide try_water Step 1: Add sterile H₂O Vortex start->try_water check_water Completely Soluble? try_water->check_water try_acid Step 2: Add 10% Acetic Acid Vortex or Sonicate check_water->try_acid No prepare_stock Prepare Concentrated Stock Solution check_water->prepare_stock Yes check_acid Completely Soluble? try_acid->check_acid try_dmso Step 3 (Alternative): Add minimal DMSO Vortex or Sonicate check_acid->try_dmso No check_acid->prepare_stock Yes check_dmso Completely Soluble? try_dmso->check_dmso check_dmso->prepare_stock Yes fail Insoluble Consult manufacturer check_dmso->fail No dilute Slowly dilute stock into stirring aqueous buffer/medium prepare_stock->dilute end Final Working Solution dilute->end

Caption: Decision workflow for dissolving the peptide this compound.

Hypothetical Peptide Signaling Pathway

This diagram illustrates a hypothetical mechanism of action where an extracellular peptide binds to a cell surface receptor and initiates an intracellular signaling cascade.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide This compound Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A (PKA) Second_Messenger->Kinase Activation Response Cellular Response (e.g., Gene Expression) Kinase->Response Phosphorylation Cascade

Caption: Hypothetical signaling pathway initiated by a peptide ligand.

References

Application Notes and Protocols for In Vitro Assay of H-Ile-Arg-Val-Val-Met-OH Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vitro characterization of the synthetic peptide H-Ile-Arg-Val-Val-Met-OH. The provided assays are designed to investigate the potential bioactivity of this peptide, focusing on its ability to modulate intracellular signaling pathways. Due to the limited specific information available for this compound, the following protocols are based on established methodologies for characterizing novel peptides with potential G-protein coupled receptor (GPCR) agonist activity, a common function for peptides with a combination of hydrophobic and charged residues. The primary assay described here is a cell-based assay to measure changes in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in many signaling cascades.[1][2]

Hypothetical Signaling Pathway

It is hypothesized that this compound acts as a ligand for a Gs-coupled GPCR. Upon binding, it is proposed to activate adenylyl cyclase, leading to an increase in intracellular cAMP levels. This cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates downstream target proteins, resulting in a cellular response.

Gs_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide This compound GPCR Gs-coupled GPCR Peptide->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Response Cellular Response Targets->Response

Caption: Hypothetical Gs-coupled GPCR signaling pathway for this compound.

Experimental Workflow

The overall experimental workflow for assessing the in vitro activity of this compound is outlined below. This workflow ensures a systematic approach from initial cell culture to final data analysis.

experimental_workflow start Start cell_culture Cell Culture (e.g., HEK293 expressing a candidate GPCR) start->cell_culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Cell Treatment (Incubate with peptide) cell_seeding->treatment peptide_prep Peptide Preparation (Serial Dilutions of this compound) peptide_prep->treatment lysis_detection Cell Lysis & cAMP Detection (e.g., HTRF or ELISA) treatment->lysis_detection data_acquisition Data Acquisition (Plate Reader) lysis_detection->data_acquisition data_analysis Data Analysis (Dose-Response Curve, EC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: Experimental workflow for the in vitro cAMP assay.

Detailed Experimental Protocol: Cell-Based cAMP Assay

This protocol describes a method to quantify the intracellular cAMP concentration in response to treatment with this compound using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

Materials and Reagents:

  • HEK293 cells (or another suitable cell line) stably expressing a candidate GPCR

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • White, opaque 96-well cell culture plates

  • This compound peptide (synthesized to >95% purity)[3]

  • cAMP assay kit (e.g., HTRF cAMP Gi/s kit or cAMP ELISA kit)

  • Cell lysis buffer (as provided in the assay kit)

  • Positive control (e.g., Forskolin, a known adenylyl cyclase activator)

  • Negative control (vehicle, e.g., sterile water or PBS)

Procedure:

  • Cell Culture and Seeding:

    • Culture HEK293 cells expressing the target GPCR in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells using Trypsin-EDTA and resuspend in fresh medium.

    • Seed the cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[3]

    • Incubate the plate overnight to allow for cell attachment.

  • Peptide and Control Preparation:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Perform serial dilutions of the peptide to create a range of concentrations for the dose-response curve (e.g., from 1 nM to 100 µM).

    • Prepare solutions of the positive control (e.g., 10 µM Forskolin) and the vehicle control.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of serum-free medium to each well.

    • Add 50 µL of the peptide dilutions, positive control, or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Detection:

    • Follow the specific instructions of the chosen cAMP assay kit. This typically involves:

      • Adding the cell lysis buffer provided in the kit to each well.

      • Incubating for the recommended time to ensure complete cell lysis and release of intracellular cAMP.

      • Adding the detection reagents (e.g., HTRF acceptor and donor antibodies, or ELISA reagents).

      • Incubating for the specified duration at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate using a plate reader compatible with the chosen assay format (e.g., a time-resolved fluorescence reader for HTRF or a spectrophotometer for ELISA).

Data Presentation

The quantitative data from the cAMP assay should be summarized in a table to clearly present the dose-dependent effect of this compound.

Treatment ConcentrationRaw Signal (e.g., HTRF Ratio)% of Positive ControlStandard Deviation
Vehicle Control0.150%0.02
1 nM Peptide0.2010%0.03
10 nM Peptide0.3540%0.04
100 nM Peptide0.5070%0.05
1 µM Peptide0.6090%0.06
10 µM Peptide0.65100%0.05
100 µM Peptide0.66102%0.07
Positive Control (Forskolin)0.65100%0.05

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From this data, a dose-response curve can be generated to calculate the EC50 value (the concentration of the peptide that elicits 50% of the maximal response), which is a key parameter for quantifying the peptide's potency.

Further In Vitro Assays

To further characterize the bioactivity of this compound, a panel of orthogonal assays can be employed.[4]

  • Receptor Binding Assay: To determine the binding affinity of the peptide to its putative receptor, a competitive binding assay using a labeled ligand can be performed.

  • Downstream Signaling Pathway Analysis: Techniques like Western blotting or cell-based phosphorylation ELISAs can be used to measure the phosphorylation of downstream targets of PKA, such as CREB.

  • Cytotoxicity Assay: It is crucial to assess the potential cytotoxic effects of the peptide on the cells.[5] Assays such as the MTT or LDH release assay can be used to determine the peptide's toxicity profile.[5]

  • Enzyme Activity Assays: If the peptide is hypothesized to modulate enzyme activity, specific enzyme assays can be designed.[6][7] These can be spectrophotometric or fluorescence-based, depending on the enzyme and substrate.[6]

By employing a systematic and multi-faceted in vitro testing strategy, researchers can effectively elucidate the biological activity and mechanism of action of novel peptides like this compound.

References

Application Notes and Protocols for the Use of Novel Synthetic Peptides in Animal Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of the scientific literature and databases did not yield any specific information regarding the peptide H-Ile-Arg-Val-Val-Met-OH. Therefore, the following application notes and protocols are provided as a general guide for the preclinical evaluation of a novel synthetic peptide in animal research, using a hypothetical example of a peptide with anti-cancer properties. The experimental designs and data presented are illustrative and should be adapted to the specific characteristics of the peptide under investigation.

Application Notes: Hypothetical Anti-Cancer Peptide (ACP-1)

Introduction: Hypothetical Anti-Cancer Peptide 1 (ACP-1), with the sequence this compound, is a novel synthetic pentapeptide designed to target and inhibit tumor growth. The sequence incorporates amino acids with properties suggesting potential biological activity. Isoleucine, Valine, and Methionine are hydrophobic amino acids, which may facilitate membrane interaction. Arginine is a positively charged amino acid, often involved in receptor binding and cellular uptake. This combination suggests that ACP-1 may interact with cell surface receptors or membranes to induce an anti-tumor effect.

Hypothesized Mechanism of Action: It is hypothesized that ACP-1 acts as an antagonist to a currently uncharacterized receptor tyrosine kinase (RTK), provisionally named Tumor Growth Factor Receptor 1 (TGFR-1). Upon binding to TGFR-1, ACP-1 is postulated to inhibit receptor dimerization and subsequent autophosphorylation, thereby blocking downstream pro-survival and proliferative signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways. This inhibition is expected to lead to cell cycle arrest and apoptosis in cancer cells expressing high levels of TGFR-1.

Experimental Protocols: Preclinical Evaluation of ACP-1 in a Xenograft Mouse Model of Human Lung Cancer

This protocol outlines the in vivo assessment of the anti-tumor efficacy of ACP-1 in an immunodeficient mouse model bearing human non-small cell lung cancer (NSCLC) xenografts.

1. Materials and Reagents:

  • Peptide: Lyophilized ACP-1 (this compound), purity >95%

  • Cell Line: A549 human non-small cell lung cancer cell line

  • Animals: 6-8 week old female athymic nude mice (nu/nu)

  • Vehicle: Sterile phosphate-buffered saline (PBS), pH 7.4

  • Cell Culture Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Anesthetics: Isoflurane or Ketamine/Xylazine cocktail

  • Other: Matrigel, syringes, needles, calipers, animal scale

2. Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_implant Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints A A549 Cell Culture C Harvest & Count A549 Cells A->C B Peptide Reconstitution in PBS G Daily Intraperitoneal (IP) Injection of ACP-1 or Vehicle B->G D Subcutaneous Injection of A549 cells with Matrigel into nude mice C->D E Tumor Growth to ~100 mm³ D->E F Randomize Mice into Treatment Groups E->F F->G H Monitor Tumor Volume & Body Weight (2x/week) G->H I Euthanasia at Endpoint (Tumor >1500 mm³ or adverse signs) H->I J Tumor Excision & Analysis (IHC, Western Blot) I->J

Figure 1: Experimental workflow for in vivo efficacy testing.

3. Detailed Methodology:

  • Cell Preparation: A549 cells are cultured to ~80% confluency, harvested using trypsin, washed with PBS, and resuspended in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Mice are anesthetized, and 100 µL of the cell suspension (containing 5 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow until they reach an average volume of approximately 100 mm³. Tumor volume is calculated using the formula: Volume = (length x width²) / 2. Mice are then randomized into treatment and control groups (n=8-10 mice per group).

  • Peptide Administration: ACP-1 is reconstituted in sterile PBS. Mice in the treatment groups receive daily intraperitoneal (IP) injections of ACP-1 at specified doses (e.g., 10, 30, 100 mg/kg). The control group receives IP injections of the vehicle (PBS) only.

  • Monitoring: Tumor dimensions and body weight are measured twice weekly. Animals are monitored daily for any signs of toxicity or distress.

  • Endpoint: The study is concluded when tumors in the control group reach the predetermined endpoint (e.g., 1500 mm³), or after a fixed duration (e.g., 28 days). Individual mice are euthanized if their tumor exceeds the volume limit or if they show signs of significant morbidity.

  • Tissue Collection and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis such as immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers, and Western blotting to assess the phosphorylation status of key proteins in the hypothesized signaling pathway.

Hypothetical Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACP1 ACP-1 TGFR1 TGFR-1 Receptor ACP1->TGFR1 Inhibits PI3K PI3K TGFR1->PI3K RAS RAS TGFR1->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Figure 2: Hypothesized TGFR-1 signaling pathway inhibited by ACP-1.

Data Presentation

Quantitative data from such a study should be summarized in clear, well-structured tables to allow for easy comparison between treatment groups.

Table 1: Anti-Tumor Efficacy of ACP-1 in A549 Xenograft Model

Treatment GroupDose (mg/kg/day)Mean Tumor Volume at Day 28 (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control0 (PBS)1250 ± 150-+2.5 ± 1.0
ACP-110980 ± 12021.6+1.8 ± 1.2
ACP-130650 ± 9548.0+0.5 ± 1.5
ACP-1100320 ± 7074.4-1.0 ± 1.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Pharmacokinetic Profile of ACP-1 in Mice (Single IV Dose of 10 mg/kg)

ParameterValueUnit
Cmax15.2µg/mL
Tmax0.25h
AUC(0-t)25.8µg·h/mL
Half-life (t1/2)1.5h
Clearance (CL)0.39L/h/kg
Volume of Distribution (Vd)0.85L/kg

Note: The data presented in this table is hypothetical and for illustrative purposes only.

By following these generalized protocols and adapting them to the specific peptide of interest, researchers can systematically evaluate its potential therapeutic utility in relevant animal models.

Application Note: Mass Spectrometry Characterization of the Peptide H-Ile-Arg-Val-Val-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This document provides a detailed protocol for the characterization of the synthetic peptide H-Ile-Arg-Val-Val-Met-OH using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The presence of a basic arginine residue and a readily oxidizable methionine residue presents unique analytical considerations. This guide covers the peptide's physicochemical properties, a robust protocol for sample preparation and LC-MS/MS analysis, and an expected fragmentation pattern to facilitate confident identification and characterization.

Introduction

The pentapeptide this compound is a short-chain peptide of interest in various research areas. Accurate and reliable characterization is crucial for its application in drug development and biological studies. Mass spectrometry, particularly LC-MS/MS, is the preferred method for peptide analysis due to its high sensitivity and specificity.[1] This peptide contains Isoleucine (Ile), Arginine (Arg), Valine (Val), and Methionine (Met). The arginine residue, with its basic guanidinium group, typically leads to the formation of multiply charged ions in electrospray ionization (ESI), enhancing detection sensitivity.[2][3][4] Conversely, the methionine residue is susceptible to oxidation, a common modification that must be monitored. This application note provides a comprehensive framework for its analysis.

Physicochemical Properties

Understanding the fundamental properties of the peptide is essential for method development. The key physicochemical characteristics are summarized in Table 1. The presence of hydrophobic residues (Ile, Val, Met) is balanced by the strongly hydrophilic and basic arginine residue.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValue
Full Sequence H-Isoleucyl-Arginyl-Valyl-Valyl-Methionyl-OH
Molecular Formula C₂₇H₅₃N₉O₆S
Average Molecular Weight 643.84 g/mol
Monoisotopic Molecular Weight 643.3836 g/mol
Theoretical pI (Isoelectric Point) ~10.5
Charge at pH 7 +1
Key Residues Arginine (basic), Methionine (oxidation-prone)

Experimental Protocols

This section details the recommended procedures for sample preparation and subsequent analysis by LC-MS/MS.

Sample Preparation
  • Reconstitution of Lyophilized Peptide:

    • Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the peptide in a solvent appropriate for your sample matrix. For initial characterization, use LC-MS grade water with 0.1% formic acid.

    • Vortex gently for 30 seconds to ensure complete dissolution.

  • Preparation of Working Solution:

    • Prepare a stock solution of 1 mg/mL.

    • Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Solid-Phase Extraction (SPE) for Complex Matrices (Optional):

    • For analysis in complex biological fluids like plasma, an SPE cleanup step is recommended to remove interfering substances.[1][7]

    • Use a mixed-mode or hydrophilic-lipophilic balanced (HLB) SPE cartridge.

    • Condition the cartridge with methanol followed by water.

    • Load the sample, wash with a weak organic solvent, and elute the peptide with a methanol solution containing a small percentage of formic or trifluoroacetic acid.[1]

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

LC-MS/MS Method

The following parameters (Table 2) are a recommended starting point for method development on a standard reversed-phase LC system coupled to a tandem mass spectrometer.

Table 2: Recommended LC-MS/MS Method Parameters

ParameterRecommended Setting
Liquid Chromatography
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 40% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
MS1 Scan Range m/z 200-1000
Precursor Ion (m/z) 644.4 (singly charged [M+H]⁺), 322.7 (doubly charged [M+2H]²⁺)
Analysis Mode Tandem MS (MS/MS)
Dissociation Method Collision-Induced Dissociation (CID)
Collision Energy Optimize for peptide (start at 20-30 eV)
MS/MS Scan Range m/z 100-700

Diagrams and Workflows

Visual aids are provided to clarify the experimental workflow and the theoretical fragmentation of the peptide.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_ms Mass Spectrometry Detection cluster_data Data Analysis start Lyophilized Peptide Standard reconstitute Reconstitute in 0.1% Formic Acid start->reconstitute dilute Prepare 1-10 µg/mL Working Solution reconstitute->dilute inject Inject Sample onto C18 Column dilute->inject separate Gradient Elution Separation inject->separate ionize Positive Mode ESI separate->ionize ms1 MS1 Scan: Detect Precursor Ion ([M+H]⁺, [M+2H]²⁺) ionize->ms1 isolate Isolate [M+2H]²⁺ Precursor ms1->isolate fragment CID Fragmentation isolate->fragment ms2 MS2 Scan: Detect Fragment Ions fragment->ms2 process Process Raw Data ms2->process confirm Confirm Sequence via Fragmentation process->confirm

Caption: Experimental workflow for peptide characterization.

G cluster_peptide N_term H- Ile Ile N_term->Ile Arg Arg Ile->Arg b1_break Ile->b1_break Val1 Val Arg->Val1 b2_break Arg->b2_break y4_break Arg->y4_break Val2 Val Val1->Val2 b3_break Val1->b3_break y3_break Val1->y3_break Met Met Val2->Met b4_break Val2->b4_break y2_break Val2->y2_break C_term -OH Met->C_term y1_break Met->y1_break b1_label b₁ b1_label->b1_break b2_label b₂ b2_label->b2_break b3_label b₃ b3_label->b3_break b4_label b₄ b4_label->b4_break b1_break->Arg b2_break->Val1 b3_break->Val2 b4_break->Met y1_label y₁ y1_label->y1_break y2_label y₂ y2_label->y2_break y3_label y₃ y3_label->y3_break y4_label y₄ y4_label->y4_break y1_break->Val2 y2_break->Val1 y3_break->Arg y4_break->Ile

Caption: Theoretical b- and y-ion fragmentation pattern.

Expected Results and Data Analysis

Precursor Ion Identification

In positive ESI mode, the peptide will become protonated. Due to the highly basic arginine residue, the doubly charged ion [M+2H]²⁺ at m/z 322.7 is expected to be the most abundant precursor ion. The singly charged ion [M+H]⁺ at m/z 644.4 may also be observed. It is recommended to select the [M+2H]²⁺ ion for MS/MS fragmentation as this often yields a richer and more easily interpretable fragment spectrum.[8]

MS/MS Fragmentation Pattern

Upon CID, peptides primarily fragment along the amide backbone to produce b- and y-type ions.[9][10] The arginine residue often directs fragmentation, leading to a strong series of y-ions. Table 3 lists the theoretical monoisotopic m/z values for the expected primary fragment ions.

Table 3: Theoretical MS/MS Fragmentation of this compound (Based on fragmentation of the doubly charged precursor [M+2H]²⁺)

Cleavage Siteb-ion (m/z)y-ion (m/z)
Ile¹ - Arg²b₁: 114.09y₄: 531.30
Arg² - Val³b₂: 270.19y₃: 375.20
Val³ - Val⁴b₃: 369.26y₂: 276.13
Val⁴ - Met⁵b₄: 468.33y₁: 177.06

Note: Observed fragment ions will be singly charged.

Common Modifications
  • Methionine Oxidation: Methionine is easily oxidized, resulting in a mass increase of +15.99 Da. Look for a precursor ion at m/z 652.4 ([M+O+H]⁺) or 326.7 ([M+O+2H]²⁺). This can occur during synthesis, storage, or sample preparation.[11]

  • Neutral Losses: Fragment ions, particularly those containing arginine, can exhibit neutral losses of ammonia (-17.03 Da).[9]

Conclusion

The protocol described provides a robust starting point for the comprehensive characterization of the peptide this compound by LC-MS/MS. By selecting the doubly charged precursor ion for fragmentation, a characteristic pattern of b- and y-ions can be generated to confirm the peptide's sequence and integrity. Analysts should remain aware of potential methionine oxidation, a common modification for this peptide. This method is suitable for quality control, stability studies, and quantitative analysis in various research and development settings.

References

Application Notes and Protocols: Fluorescent Labeling of H-Ile-Arg-Val-Val-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled peptides are indispensable tools in biomedical research and drug development, enabling the visualization and quantification of molecular interactions, cellular uptake, and enzymatic activity.[1][2] This document provides a detailed guide for the fluorescent labeling of the pentapeptide H-Ile-Arg-Val-Val-Met-OH. This peptide, lacking common labeling sites like lysine or cysteine side chains, presents a specific case for N-terminal modification. The protocols herein describe the use of amine-reactive fluorescent probes for targeted labeling of the N-terminal α-amino group, followed by purification and quality control of the final conjugate. These methods are crucial for generating high-quality reagents for use in various assays, including cellular imaging, receptor-binding studies, and high-throughput screening.[3][]

Data Presentation: Properties of Common Amine-Reactive Fluorescent Probes

The selection of a fluorescent probe is critical and depends on the specific application, including the available excitation light sources and emission filters.[2] The following table summarizes the key spectral properties of commonly used amine-reactive fluorescent dyes suitable for labeling the N-terminus of this compound.

Fluorescent ProbeDerivativeExcitation (nm)Emission (nm)Quantum YieldKey Features
Fluorescein FAM495516~0.75High water solubility, pH-sensitive (optimal fluorescence at pH 7.5-8.5), prone to photobleaching.[2][5][6][7]
Rhodamine TAMRA552578~0.25High photostability, less pH-sensitive than fluorescein, bright red fluorescence.[6][7]
Cyanine Dyes Cy3550570VariableBright, photostable, suitable for multiplexing.[2][6]
Cy5650670VariableEmits in the far-red spectrum, minimizing background autofluorescence.[2][6]
Alexa Fluor Dyes Alexa Fluor 488490525HighBright, photostable, and pH-insensitive, making them excellent for a wide range of applications.[2][6]
Alexa Fluor 555555580HighA photostable alternative to Cy3.[6]
BODIPY Dyes BODIPY-FL~505~515>0.8Sharp emission peaks, high quantum yields, and low sensitivity to environmental changes.[7]

Experimental Protocols

Protocol 1: N-Terminal Labeling of this compound with an NHS Ester Fluorescent Probe

This protocol details the labeling of the peptide's N-terminal α-amino group using an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye.

Materials:

  • This compound peptide

  • Amine-reactive fluorescent probe (e.g., FAM-NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5[8][9]

  • Quenching Solution: 1.5 M Hydroxylamine, pH 8.5 (optional)[8]

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water

Procedure:

  • Peptide Preparation: Dissolve this compound in the labeling buffer to a final concentration of 5-10 mg/mL.[9]

  • Fluorescent Probe Preparation: Immediately before use, dissolve the amine-reactive fluorescent probe in a minimal amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[8]

  • Labeling Reaction:

    • While gently vortexing the peptide solution, slowly add the dissolved fluorescent probe. A 5-fold molar excess of the dye over the peptide is a good starting point.[1]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[8]

  • Reaction Quenching (Optional): To stop the reaction, add the quenching solution and incubate for an additional hour at room temperature.[8]

  • Acidification: Acidify the reaction mixture with a small amount of TFA to prepare for purification.

Protocol 2: Purification of the Fluorescently Labeled Peptide by Reverse-Phase HPLC

Purification is essential to remove unreacted dye and unlabeled peptide.[10]

Materials and Equipment:

  • Reverse-Phase HPLC system with a UV-Vis detector

  • C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Centrifuge the acidified reaction mixture to remove any precipitate.

  • HPLC Separation:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the supernatant onto the column.

    • Elute the labeled peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).

    • Monitor the elution at two wavelengths: 214/220 nm for the peptide backbone and the specific absorption maximum of the chosen fluorescent dye (e.g., 495 nm for FAM).[11]

  • Fraction Collection: Collect the fractions corresponding to the peak that absorbs at both wavelengths. This peak represents the fluorescently labeled peptide.

  • Lyophilization: Freeze-dry the collected fractions to obtain the purified labeled peptide as a powder.

Protocol 3: Quality Control of the Labeled Peptide

Mass Spectrometry:

  • Analyze the purified product using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the covalent attachment of the fluorescent probe. The expected mass will be the sum of the peptide's mass and the mass of the fluorescent dye minus the mass of water.[]

Purity Analysis:

  • Re-inject a small amount of the purified, lyophilized product onto the analytical HPLC to assess its purity. Purity should ideally be >95%.[]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control peptide Dissolve Peptide in Labeling Buffer mix Mix Peptide and Dye peptide->mix dye Dissolve Dye in DMSO/DMF dye->mix incubate Incubate (1-2h, RT, dark) mix->incubate hplc RP-HPLC Purification incubate->hplc collect Collect Fractions hplc->collect lyophilize Lyophilize collect->lyophilize ms Mass Spectrometry lyophilize->ms hplc_qc Analytical HPLC lyophilize->hplc_qc

Caption: Experimental workflow for fluorescent labeling of this compound.

receptor_binding_assay cluster_cell Cell Membrane cluster_detection Detection receptor Receptor detection Fluorescence Measurement (e.g., Microscopy, Flow Cytometry) receptor->detection Signal labeled_peptide Fluorescently Labeled Peptide (Ligand) labeled_peptide->receptor Binding unlabeled_peptide Unlabeled Peptide (Competitor) unlabeled_peptide->receptor Competition

Caption: A conceptual diagram of a competitive receptor binding assay.

References

Troubleshooting & Optimization

Low yield in H-Ile-arg-val-val-met-OH peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the solid-phase peptide synthesis (SPPS) of H-Ile-Arg-Val-Val-Met-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield when synthesizing the this compound peptide?

Low yield in the synthesis of this peptide is often attributed to a combination of factors related to its specific amino acid sequence. The presence of two consecutive valine residues, which are sterically hindered β-branched amino acids, can lead to incomplete coupling reactions.[1] Furthermore, the hydrophobic nature of isoleucine and valine can cause the growing peptide chain to aggregate on the solid support, hindering reagent accessibility for both coupling and deprotection steps.[2][3][4][5] Additionally, methionine is susceptible to oxidation, and arginine's bulky, strongly basic side chain can present coupling and deprotection challenges.[6][7]

Q2: How can I detect and prevent peptide aggregation during synthesis?

Peptide aggregation is a primary cause of synthesis failure for sequences containing hydrophobic residues.[2][3][4] Signs of aggregation include a sudden drop in reaction efficiency, leading to incomplete coupling and deprotection.[1] To mitigate aggregation, consider the following strategies:

  • Use of specialized resins: Polystyrene resins modified with polyethylene glycol (PEG) can improve solvation of the growing peptide chain.[8][9]

  • Chaotropic agents: The addition of chaotropic salts can disrupt secondary structures that lead to aggregation.[10]

  • Microwave-assisted synthesis: Microwave energy can help to break up aggregates and accelerate reaction rates.[2]

  • Solvent choice: Using N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF) can enhance solvation.[4][5]

Q3: What are the potential side reactions involving Methionine and Arginine in this sequence?

  • Methionine (Met): The thioether side chain of methionine is prone to oxidation to methionine sulfoxide, particularly during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[6][7][11] This can be minimized by using cleavage cocktails containing scavengers.

  • Arginine (Arg): The bulky and strongly basic guanidino side chain of arginine requires robust protecting groups (e.g., Pbf). Incomplete deprotection can occur, and side reactions during cleavage can lead to modifications.[7] Additionally, δ-lactam formation is a possible side reaction during the activation of the arginine carboxylic group for coupling.[12]

Q4: How do I choose the right coupling reagent for this peptide?

Given the presence of sterically hindered amino acids (Ile and Val), a standard coupling reagent may not be sufficient. It is advisable to use a more potent coupling reagent to ensure complete acylation. Common choices include:

  • HBTU/HATU/HCTU: These aminium-based reagents are highly effective for coupling sterically hindered amino acids.[8][13]

  • PyBOP: This phosphonium-based reagent is also a good option for difficult couplings.[13]

To further enhance coupling efficiency, consider increasing the reaction time or performing a "double coupling," where the coupling step is repeated before proceeding to the next deprotection.[10][14]

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low overall yield after cleavage - Incomplete coupling due to steric hindrance (Val-Val, Ile).- Peptide aggregation on the resin.- Incomplete Fmoc deprotection.- Use a stronger coupling reagent (e.g., HATU, HCTU).- Perform double coupling for Val, Ile, and Arg residues.- Switch to a PEG-based resin to improve solvation.- Use a different solvent system (e.g., NMP).- Monitor Fmoc deprotection and extend reaction time if necessary.[5][15]
Presence of deletion sequences in final product (mass spectrometry) - Incomplete coupling at one or more steps.- Incomplete deprotection, leaving the N-terminus blocked.- Implement double coupling for difficult residues.- Ensure complete Fmoc removal by monitoring with a ninhydrin test or by UV absorbance of the piperidine-dibenzofulvene adduct.[13][16]- Consider using a stronger deprotection base like DBU for problematic steps (use with caution).[16]
Major peak in HPLC corresponds to an M+16 mass increase - Oxidation of the Methionine residue to Methionine sulfoxide.- Use a cleavage cocktail specifically designed to prevent methionine oxidation. A common formulation includes TFA, water, triisopropylsilane (TIS), and dimethyl sulfide (DMS).[7][11][17]- If oxidation has already occurred, the sulfoxide can be reduced back to methionine post-cleavage.[7][11]
Peptide is insoluble after cleavage and purification - The hydrophobic nature of the peptide sequence (Ile, Val, Val).- After cleavage and precipitation, attempt to dissolve the peptide in different solvents or solvent mixtures (e.g., containing acetonitrile, isopropanol, or DMSO).- Using trifluoroethanol (TFE) can aid in dissolving hydrophobic peptides.[18]

Experimental Protocols

Protocol 1: Optimized Coupling for Sterically Hindered Residues (e.g., Val, Ile)
  • Reagents:

    • Fmoc-amino acid (4 equivalents)

    • HATU (3.9 equivalents)

    • N,N-Diisopropylethylamine (DIEA) (8 equivalents)

    • NMP as solvent

  • Procedure:

    • Dissolve the Fmoc-amino acid and HATU in NMP.

    • Add DIEA to the solution and pre-activate for 1-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For a double coupling, drain the reaction vessel and repeat steps 1-4.

    • Wash the resin thoroughly with NMP and Dichloromethane (DCM).

    • Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling.[13]

Protocol 2: Cleavage Cocktail to Minimize Methionine Oxidation
  • Reagent H Cocktail Composition: [17]

    • Trifluoroacetic acid (TFA): 81%

    • Phenol: 5%

    • Thioanisole: 5%

    • 1,2-ethanedithiol (EDT): 2.5%

    • Water: 3%

    • Dimethylsulfide (DMS): 2%

    • Ammonium iodide (NH₄I): 1.5% (w/w)

  • Procedure:

    • Prepare the cleavage cocktail fresh before use.

    • Wash the dried peptide-resin with DCM and then dry it under vacuum.

    • Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

Visual Guides

SPPS_Workflow Resin Start: Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HATU/DIEA) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for each amino acid Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Cleavage After last amino acid Repeat->Deprotection Purification Purification (e.g., RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide: This compound Purification->FinalPeptide

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.

References

Technical Support Center: Optimizing HPLC Purification for IRVVM Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of the IRVVM peptide using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC purification of the IRVVM peptide.

1. Poor Peak Shape (Tailing or Fronting)

  • Question: My IRVVM peptide peak is showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for a basic peptide like IRVVM (due to the Arginine residue) is often caused by secondary interactions with residual silanols on the silica-based stationary phase. Here are some solutions:

    • Increase Ion-Pairing Agent Concentration: Ensure you have an adequate concentration of trifluoroacetic acid (TFA) in your mobile phases (typically 0.1%). TFA pairs with the positively charged Arginine residue, masking its interaction with the stationary phase.[1][2]

    • Use a Different Ion-Pairing Agent: If TFA is not effective, consider using a stronger ion-pairing agent like heptafluorobutyric acid (HFBA).[3]

    • Column Choice: Use a high-purity silica column or an end-capped column specifically designed for peptide separations to minimize silanol interactions.[1]

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.

2. Low Peptide Recovery

  • Question: I'm experiencing low recovery of the IRVVM peptide after purification. What are the potential reasons?

  • Answer: Low recovery can be attributed to several factors:

    • Poor Solubility: The hydrophobic nature of IRVVM (due to Isoleucine, Valine, and Methionine) might cause it to precipitate on the column or in the tubing. Ensure the peptide is fully dissolved in the initial mobile phase or a suitable solvent before injection.[4]

    • Irreversible Adsorption: The peptide may be irreversibly binding to the column. This can be mitigated by using a different stationary phase (e.g., a C8 or C4 column, which are less hydrophobic than C18) or by adding a small amount of an organic solvent like isopropanol to the mobile phase.[5]

    • Oxidation: The Methionine residue in IRVVM is susceptible to oxidation. If this occurs, you may be losing your target peptide to oxidized byproducts. To prevent this, use freshly prepared buffers and consider adding an antioxidant like Dithiothreitol (DTT) to your sample, if compatible with your downstream applications.

3. Co-elution of Impurities

  • Question: I am unable to separate the IRVVM peptide from a closely eluting impurity. How can I improve the resolution?

  • Answer: To improve the separation of closely eluting species:

    • Optimize the Gradient: A shallower gradient will increase the separation time and can improve the resolution between your target peptide and impurities.[1] Try decreasing the rate of change of the organic solvent concentration.

    • Change the Selectivity:

      • Mobile Phase: Switching the organic modifier from acetonitrile to methanol can alter the elution profile and may resolve the co-eluting peaks.[6]

      • Stationary Phase: Changing the column chemistry (e.g., from a C18 to a phenyl-hexyl column) can also change the selectivity of the separation.

    • Adjust the pH: Modifying the pH of the mobile phase can change the ionization state of the peptide and impurities, potentially leading to better separation. However, ensure the pH is compatible with the stability of your peptide and the column.

Frequently Asked Questions (FAQs)

General Questions

  • What are the predicted physicochemical properties of the IRVVM peptide? The IRVVM peptide (Isoleucine-Arginine-Valine-Valine-Methionine) is expected to be relatively hydrophobic due to the presence of I, V, and M residues. The Arginine residue imparts a positive charge at acidic to neutral pH. The Methionine residue is susceptible to oxidation.

  • What is a good starting point for the HPLC purification of IRVVM? A reversed-phase C18 column is a good starting point.[7][8] A typical starting gradient would be a linear gradient of 5-10% acetonitrile in water (both with 0.1% TFA) to 50-60% acetonitrile over 30-60 minutes.

Experimental Parameters

  • Which column is best suited for IRVVM purification? A wide-pore (300 Å) C18 or C8 silica-based column is generally recommended for peptides.[1][8] The choice between C18 and C8 depends on the hydrophobicity of the peptide; if the peptide is too strongly retained on a C18 column, a C8 column may provide better results.[5]

  • What detection wavelength should I use? For peptides, detection is typically performed at 214 nm (for the peptide bond) and 280 nm (for aromatic residues like Tryptophan and Tyrosine).[9] Since IRVVM does not contain aromatic residues, 214 nm is the primary wavelength for detection.

Data Presentation

Table 1: Recommended Starting HPLC Parameters for IRVVM Peptide

ParameterRecommended ValueRationale
Column Wide-pore (300 Å) C18, 5 µmGood retention for hydrophobic peptides.
Mobile Phase A 0.1% TFA in WaterIon-pairing agent for good peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileElutes the peptide from the column.
Gradient 5% to 50% B over 45 minutesA good starting point for method development.
Flow Rate 1 mL/min (for analytical)Typical flow rate for a 4.6 mm ID column.
Detection 214 nmDetection of the peptide bond.
Column Temp. 25-30 °CRoom temperature is usually sufficient.

Experimental Protocols

Detailed Methodology for HPLC Purification of IRVVM Peptide

  • Sample Preparation:

    • Dissolve the crude lyophilized IRVVM peptide in Mobile Phase A (0.1% TFA in water).

    • If solubility is an issue, add a minimal amount of acetonitrile or use a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System Preparation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Method Development (Analytical Scale):

    • Inject a small amount of the prepared sample (e.g., 10-20 µL) onto the analytical HPLC column.

    • Run a scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the IRVVM peptide.

    • Based on the scouting run, optimize the gradient to achieve good separation of the target peptide from impurities. A shallower gradient around the elution point of the peptide will improve resolution.

  • Preparative Scale Purification:

    • Scale up the optimized analytical method to a preparative column. The flow rate and injection volume should be adjusted according to the column dimensions.

    • Inject the dissolved crude peptide sample.

    • Collect fractions corresponding to the main peptide peak.

  • Fraction Analysis and Post-Purification:

    • Analyze the collected fractions by analytical HPLC to determine their purity.

    • Pool the fractions with the desired purity.

    • Lyophilize the pooled fractions to obtain the purified IRVVM peptide as a white powder.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification Sample_Prep Sample Preparation (Dissolve & Filter IRVVM) Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) Equilibration Column Equilibration Mobile_Phase_Prep->Equilibration Equilibration->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Detection UV Detection (214 nm) Gradient_Elution->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified IRVVM Peptide Lyophilization->Final_Product

Caption: Experimental workflow for HPLC purification of the IRVVM peptide.

Troubleshooting_Tree cluster_peak_shape Poor Peak Shape cluster_resolution Poor Resolution cluster_recovery Low Recovery Start Problem with HPLC Peak Peak_Shape_Issue Peak Tailing/Fronting? Start->Peak_Shape_Issue Resolution_Issue Co-elution of Impurities? Start->Resolution_Issue Recovery_Issue Low Peptide Recovery? Start->Recovery_Issue Increase_TFA Increase TFA Concentration Peak_Shape_Issue->Increase_TFA Yes Change_Column Use High Purity/End-capped Column Peak_Shape_Issue->Change_Column Yes Reduce_Load Reduce Sample Load Peak_Shape_Issue->Reduce_Load Yes Shallow_Gradient Use Shallower Gradient Resolution_Issue->Shallow_Gradient Yes Change_Solvent Switch ACN to MeOH Resolution_Issue->Change_Solvent Yes Change_Stationary_Phase Try Different Column (e.g., Phenyl) Resolution_Issue->Change_Stationary_Phase Yes Check_Solubility Improve Sample Solubility Recovery_Issue->Check_Solubility Yes Change_Column_Hydrophobicity Use Less Hydrophobic Column (C8/C4) Recovery_Issue->Change_Column_Hydrophobicity Yes Add_Antioxidant Consider Antioxidant for Met Recovery_Issue->Add_Antioxidant Yes

Caption: Troubleshooting decision tree for IRVVM peptide HPLC purification.

References

Technical Support Center: Troubleshooting IRVVM Peptide Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered with the IRVVM peptide in solution.

Frequently Asked Questions (FAQs)

Q1: My lyophilized IRVVM peptide won't dissolve. What should I do?

A1: Difficulty in dissolving a lyophilized peptide is often the first sign of potential aggregation issues. The solubility of a peptide is largely determined by its amino acid composition and overall charge.[1] First, ensure you are using an appropriate solvent. For a peptide like IRVVM, which contains hydrophobic residues, a step-wise approach is recommended. Start with sterile, deionized water. If solubility is poor, try adding a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) to the water to aid dissolution before diluting to your final concentration.[2] Sonication can also help break up small aggregates and improve solubility.[2]

Q2: The IRVVM peptide dissolves initially but then precipitates out of solution. Why is this happening and how can I prevent it?

A2: This phenomenon, known as precipitation, is a form of aggregation. It can be triggered by several factors including peptide concentration, pH of the solution, ionic strength, and temperature.[3][4][5] Peptides are least soluble at their isoelectric point (pI), where their net charge is zero.[5] To prevent precipitation, try adjusting the pH of your buffer to be at least one unit away from the peptide's pI.[6] You can also try decreasing the peptide concentration, changing the salt concentration of the buffer, or adding solubility-enhancing agents like arginine.[5][6]

Q3: I suspect my IRVVM peptide is forming soluble aggregates that are interfering with my assay. How can I confirm this?

A3: Soluble aggregates can be difficult to detect visually. A common method to detect and quantify amyloid-like fibrillar aggregates is the Thioflavin T (ThT) assay.[7] ThT is a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.[7] An increase in fluorescence intensity in your peptide solution compared to a monomeric control would indicate the presence of aggregates.[7] Other techniques to characterize aggregates include size-exclusion chromatography (SEC), dynamic light scattering (DLS), and transmission electron microscopy (TEM).[8]

Q4: Can the storage conditions of my IRVVM peptide solution lead to aggregation?

A4: Yes, storage conditions are critical. Peptides in solution, especially at high concentrations, can aggregate over time. It is generally recommended to prepare fresh solutions for each experiment. If you must store peptide solutions, it is best to aliquot them into single-use volumes and store them at -20°C or below to minimize freeze-thaw cycles, which can promote aggregation.[1]

Q5: Are there any additives I can include in my buffer to prevent IRVVM peptide aggregation?

A5: Several additives can help prevent peptide aggregation. Non-ionic detergents, such as Tween 20 or Triton X-100, can be used at low concentrations to reduce hydrophobic interactions that lead to aggregation.[3][5] Osmolytes like glycerol and sucrose can also have a stabilizing effect.[5] For some peptides, the addition of chaotropic salts can disrupt the hydrogen bonding that causes aggregation.[9] However, it is crucial to ensure that any additive used is compatible with your downstream experimental application.

Troubleshooting Guides

Guide 1: Systematic Approach to Solubilizing a Hydrophobic Peptide like IRVVM

If you are experiencing difficulty dissolving the IRVVM peptide, follow this systematic workflow:

start Start: Lyophilized IRVVM Peptide water Attempt to dissolve in sterile dH2O start->water sonicate_water Sonicate briefly water->sonicate_water check_sol_water Is the solution clear? sonicate_water->check_sol_water acidic_buffer Try an acidic buffer (e.g., 10% acetic acid) check_sol_water->acidic_buffer No success Success: Peptide is dissolved. Proceed with experiment. check_sol_water->success Yes check_sol_buffer Is the solution clear? acidic_buffer->check_sol_buffer basic_buffer Try a basic buffer (e.g., 0.1% ammonium hydroxide) basic_buffer->check_sol_buffer check_sol_buffer->basic_buffer No organic_solvent Add a small amount of organic solvent (e.g., DMSO, ACN) check_sol_buffer->organic_solvent No check_sol_buffer->success Yes sonicate_organic Sonicate briefly organic_solvent->sonicate_organic check_sol_organic Is the solution clear? sonicate_organic->check_sol_organic check_sol_organic->success Yes failure Failure: Consider peptide resynthesis or purification. check_sol_organic->failure No

Caption: Workflow for dissolving a problematic peptide.

Guide 2: Investigating and Mitigating Aggregation in Solution

This guide outlines the steps to take if you suspect your dissolved IRVVM peptide is aggregating in solution.

start Start: Peptide in solution shows signs of aggregation (e.g., precipitation, assay interference) tht_assay Perform Thioflavin T (ThT) Assay start->tht_assay check_tht Is ThT fluorescence increased? tht_assay->check_tht optimize_conditions Optimize Solution Conditions check_tht->optimize_conditions Yes no_aggregation No significant aggregation detected. Troubleshoot other experimental factors. check_tht->no_aggregation No change_ph Adjust pH away from pI optimize_conditions->change_ph change_conc Lower peptide concentration optimize_conditions->change_conc change_salt Vary salt concentration optimize_conditions->change_salt additives Add anti-aggregation agents (e.g., Arginine, non-ionic detergents) optimize_conditions->additives retest_tht Retest with ThT Assay change_ph->retest_tht change_conc->retest_tht change_salt->retest_tht additives->retest_tht check_retest Is aggregation reduced? retest_tht->check_retest success Optimized conditions found. Proceed with experiment. check_retest->success Yes failure Aggregation persists. Consider peptide sequence modification or alternative experimental approaches. check_retest->failure No

Caption: Troubleshooting workflow for peptide aggregation.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Aggregation Assay

This protocol is used to detect and monitor the formation of amyloid-like fibrils in a peptide solution.

Materials:

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • IRVVM peptide stock solution

  • Control (monomeric) peptide solution

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 1 mM ThT stock solution: Dissolve ThT powder in deionized water and filter through a 0.2 µm syringe filter. Store in the dark.

  • Prepare a 25 µM ThT working solution: Dilute the 1 mM ThT stock solution in PBS (pH 7.4). Prepare this solution fresh on the day of the experiment.

  • Sample Preparation: In a black 96-well microplate, mix your IRVVM peptide solution with the ThT working solution to a final peptide concentration relevant to your experiment and a final ThT concentration of 25 µM. Prepare a similar well for your non-aggregating control.

  • Incubation: Incubate the plate at 37°C with shaking in the microplate reader.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

  • Data Analysis: Plot the fluorescence intensity against time. A significant increase in fluorescence in the IRVVM sample compared to the control indicates fibril formation.

Data Presentation

Table 1: Factors Influencing IRVVM Peptide Aggregation and Recommended Starting Conditions
ParameterGeneral Effect on AggregationRecommended Starting Condition for IRVVMRationale
Peptide Concentration Higher concentrations increase the likelihood of aggregation.[3]Start with a low concentration (e.g., 10-50 µM) and increase as needed.Minimizes intermolecular interactions that lead to aggregation.
pH Peptides are least soluble and most prone to aggregation at their isoelectric point (pI).[5]Adjust buffer pH to be at least 1 unit above or below the calculated pI of IRVVM.Increases the net charge on the peptide, leading to electrostatic repulsion between molecules.[3][4]
Ionic Strength Can either increase or decrease aggregation depending on the peptide sequence.[3][6]Start with a standard physiological salt concentration (e.g., 150 mM NaCl) and test higher or lower concentrations if aggregation occurs.Salts can screen electrostatic interactions, which may either prevent or promote aggregation.[3][4]
Temperature Higher temperatures can sometimes accelerate aggregation kinetics.[5]Perform initial experiments at room temperature or on ice.Reduces the rate of aggregation.
Agitation Shaking or stirring can introduce air-water interfaces that promote aggregation.[3][4]Handle peptide solutions gently and avoid vigorous vortexing.Minimizes the formation of interfaces that can denature the peptide and expose hydrophobic regions.[3][4]
Table 2: Common Anti-Aggregation Additives
AdditiveTypical Working ConcentrationMechanism of ActionPotential Considerations
Arginine 50-100 mMIncreases peptide solubility.[6]May interfere with some biological assays.
Glycerol 5-20% (v/v)Stabilizes the native peptide structure.[5]Increases viscosity of the solution.
Tween 20 0.01-0.1% (v/v)Non-ionic detergent that reduces hydrophobic interactions.[3][5]Can interfere with assays that involve lipid membranes.
Dimethyl Sulfoxide (DMSO) 1-10% (v/v)Organic solvent that can disrupt hydrogen bonding causing aggregation.[9]Can be toxic to cells at higher concentrations.

References

Improving H-Ile-arg-val-val-met-OH solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and handling the peptide H-Ile-Arg-Val-Val-Met-OH.

Peptide Analysis

The solubility of a peptide is largely determined by its amino acid composition.[1][2] this compound is a pentapeptide with the following characteristics:

  • High Hydrophobicity: The sequence contains four hydrophobic residues (Isoleucine, Valine x2, Methionine), which can lead to poor solubility in aqueous solutions and a tendency to aggregate.[1][2][3][4]

  • Basic Nature: The presence of a positively charged Arginine residue and the N-terminal amino group, offset by the single C-terminal carboxyl group, gives the peptide a net positive charge at neutral pH.[5][6] This classifies it as a basic peptide, suggesting higher solubility in acidic conditions.[1][6][7]

Table 1: Physicochemical Properties of Constituent Amino Acids
Amino Acid3-Letter Code1-Letter CodePropertyRole in Solubility
IsoleucineIleINonpolar, HydrophobicDecreases aqueous solubility[2][8][9]
ArginineArgRBasic, Positively Charged, HydrophilicIncreases aqueous solubility, especially at acidic pH[1][2][9]
ValineValVNonpolar, HydrophobicDecreases aqueous solubility[2][8][9]
MethionineMetMNonpolar, HydrophobicDecreases aqueous solubility; susceptible to oxidation[7][9][10]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peptide not dissolving in neutral buffer (e.g., PBS pH 7.4)?

A: The peptide has a high content of hydrophobic amino acids (80% of the sequence), which inherently limits its solubility in aqueous solutions.[1][2] While it has a net positive charge, the hydrophobic forces can dominate at neutral pH, leading to aggregation and poor dissolution.[10] Peptides are often least soluble at their isoelectric point (pI), and solubility improves as the pH is moved further away from the pI.[2][8]

Q2: What is the recommended first step for dissolving this peptide?

A: Always start by attempting to dissolve a small test amount of the peptide before using the entire sample.[3][5][6] For this basic peptide, the recommended starting solvent is sterile, distilled water.[5][11] If solubility is limited, proceed to a dilute acidic solution.

Q3: The peptide did not dissolve in water. What is the next step?

A: Since the peptide is basic, its solubility will increase in an acidic environment.[1][6] Try dissolving it in a small amount of 10% aqueous acetic acid and then dilute it to the desired concentration with water or your experimental buffer.[5][11] Always add the peptide-acid solution dropwise into the buffer while vortexing to prevent localized concentration and precipitation.

Q4: I still see particulates or a gel-like substance. What other solvents can I use?

A: For highly hydrophobic peptides, an organic co-solvent may be necessary.[3][7] The recommended method is to first dissolve the peptide in a minimal amount of an organic solvent like Dimethylformamide (DMF) or Acetonitrile (ACN).[5][10] Then, slowly add this stock solution to your aqueous buffer with constant stirring. If the solution becomes cloudy, you have reached the solubility limit.[4]

Q5: Are there special precautions for the Methionine (Met) residue?

A: Yes. Methionine is susceptible to oxidation, which can be catalyzed by solvents like Dimethyl Sulfoxide (DMSO).[7][10] Therefore, it is advisable to avoid DMSO. If it must be used, ensure it is of high purity and handle it carefully. It is also recommended to use sterile, oxygen-free water or buffers to prepare your solutions to minimize oxidation.[3][12]

Q6: Can I use sonication or gentle warming to aid dissolution?

A: Yes, both methods can be effective. Sonication can help break up small particles and improve dissolution.[1][3][12] Gentle warming (e.g., to <40°C) can also increase solubility.[13] However, avoid excessive heating, as it may degrade the peptide.[3]

Troubleshooting Guide

Table 2: Troubleshooting Common Solubility Issues
IssueProbable CauseRecommended Solution
Peptide won't dissolve in water or neutral buffer. High hydrophobicity of the peptide sequence.[2]The peptide is basic. Attempt dissolution in 10-30% acetic acid, then dilute with buffer.[5][11]
Solution is cloudy or turbid after adding buffer. The peptide has precipitated out of solution, likely exceeding its solubility limit.Use an organic co-solvent. Dissolve the peptide completely in a minimal volume of DMF or ACN first, then add this solution dropwise to the vigorously stirring aqueous buffer.[7]
A gel has formed. The peptide is aggregating via hydrogen bonding and/or hydrophobic interactions.[10]Use sonication to break up the gel.[3] As a last resort for non-cellular assays, chaotropic agents like 6M Guanidine-HCl or 8M Urea can be used, followed by dilution.[5][7]
Solubility is inconsistent between batches. Lyophilized peptides can contain varying amounts of water and counter-ions (like TFA from purification).[14]Always perform a small-scale solubility test for each new lot.[3] Quantify the peptide concentration accurately after dissolution.

Experimental Protocols & Workflows

Diagram 1: Troubleshooting Workflow for Peptide Solubilization

G start Start: Lyophilized This compound test_h2o Dissolve small amount in sterile dH2O start->test_h2o check_h2o Clear Solution? test_h2o->check_h2o test_acid Use 10% Acetic Acid check_h2o->test_acid No success Success: Dilute to Final Concentration check_h2o->success Yes check_acid Clear Solution? test_acid->check_acid use_organic Use Organic Co-solvent (DMF/ACN) check_acid->use_organic No check_acid->success Yes sonicate Apply Sonication / Gentle Warming use_organic->sonicate sonicate->success fail Consult Advanced Methods (e.g., Chaotropic Agents)

Caption: A stepwise decision diagram for dissolving this compound.

Protocol 1: Standard Solubility Test
  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent moisture condensation.[3]

  • Weighing: Weigh a small amount (e.g., 1 mg) of the peptide into a sterile microcentrifuge tube.

  • Initial Solvent: Add a calculated volume of sterile, oxygen-free water to achieve a high concentration (e.g., 10 mg/mL). Vortex briefly.

  • Observation: Check for complete dissolution. The solution should be clear and free of particulates.[3]

  • Troubleshooting: If not dissolved, proceed sequentially through the solvents recommended in the troubleshooting workflow (Diagram 1), starting with 10% acetic acid, followed by organic solvents if necessary. Always use a fresh aliquot for each new solvent system.

Diagram 2: Experimental Workflow for Stock Solution Preparation

G cluster_0 Peptide Dissolution cluster_1 Dilution & Storage A 1. Equilibrate & Weigh Lyophilized Peptide B 2. Add Minimal Volume of DMF (or 10% Acetic Acid) A->B C 3. Vortex/Sonicate Until Completely Dissolved B->C E 5. Add Peptide Stock Dropwise to Buffer C->E D 4. Prepare Stirring Aqueous Buffer D->E F 6. Aliquot & Store at -20°C or -80°C E->F

Caption: Workflow for preparing a peptide stock solution using a co-solvent.

Protocol 2: Preparing a Stock Solution with an Organic Co-Solvent
  • Preparation: Bring the lyophilized peptide to room temperature.

  • Initial Dissolution: Add a small, precise volume of a suitable organic solvent (e.g., DMF) to the peptide vial to create a concentrated primary stock. Vortex or sonicate until the peptide is fully dissolved.[3]

  • Buffer Preparation: In a separate, larger tube, prepare the final desired volume of aqueous buffer and place it on a magnetic stirrer.

  • Dilution: While the buffer is stirring gently, add the concentrated organic peptide stock drop-by-drop.[4] This ensures rapid mixing and prevents the peptide from precipitating.

  • Final Check: Once all the stock is added, check that the final solution remains clear.

  • Storage: Aliquot the final solution into single-use volumes and store frozen at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][11]

References

Preventing methionine oxidation in IRVVM peptide during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing methionine oxidation in the IRVVM (isoleucyl-arginyl-valyl-valyl-methionyl) peptide during storage. Methionine residues are highly susceptible to oxidation, which can impact the peptide's biological activity and stability.

Frequently Asked Questions (FAQs)

Q1: Why is the methionine residue in my IRVVM peptide prone to oxidation?

A1: The thioether side chain of methionine is susceptible to attack by reactive oxygen species (ROS).[1] This oxidation converts methionine to methionine sulfoxide, altering the peptide's chemical and physical properties, which can lead to changes in structure and function.[2]

Q2: What are the primary factors that cause methionine oxidation during storage?

A2: Several factors can contribute to methionine oxidation during storage, including:

  • Exposure to oxygen: The presence of oxygen is a primary driver of oxidation.[3]

  • Elevated temperatures: Higher temperatures can accelerate the rate of oxidative reactions.[4][5]

  • Exposure to light: Intense light can induce photo-oxidation.[4][6]

  • Presence of metal ions: Metal ions, such as iron, can catalyze the formation of free radicals that lead to oxidation.[4][7]

  • Moisture: The presence of water can facilitate oxidative reactions.[8]

Q3: How can I detect if my IRVVM peptide has been oxidized?

A3: The most common method for detecting methionine oxidation is mass spectrometry (MS). Oxidation results in a mass increase of 16 Da for each oxidized methionine residue.[1] Techniques like liquid chromatography-mass spectrometry (LC-MS) peptide mapping can be used to quantify the level of oxidation.[9][10]

Q4: Can oxidized IRVVM peptide be reversed to its native form?

A4: Yes, methionine sulfoxide can be reduced back to methionine. In biological systems, this is carried out by enzymes called methionine sulfoxide reductases (MsrA and MsrB).[11][12] Chemical methods using reducing agents can also be employed, although this is more common during peptide synthesis and cleavage rather than for a stored final product.[1][13]

Troubleshooting Guide: Unexpected IRVVM Peptide Oxidation

If you observe significant oxidation in your stored IRVVM peptide, use this guide to identify and resolve the potential causes.

Observation Potential Cause(s) Recommended Action(s)
High levels of oxidation in a freshly lyophilized peptide.Oxidation occurred during synthesis or cleavage.Review the peptide synthesis and cleavage protocols. Consider using cleavage cocktails designed to minimize methionine oxidation, such as those containing scavengers like dimethylsulfide and ammonium iodide.[1][14]
Increased oxidation over time in a lyophilized peptide stored at -20°C.Improper storage of the lyophilized powder.Ensure the peptide is stored in a tightly sealed container, protected from light and moisture. Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation.[8] After dispensing, purge the container with an inert gas like argon or nitrogen before resealing.[8]
Rapid oxidation of the peptide in solution.Inappropriate solvent or storage of the solution.Peptides are generally less stable in solution.[8] Prepare solutions fresh if possible. If storage in solution is necessary, use deoxygenated buffers, store at -80°C, and avoid repeated freeze-thaw cycles.[8] Consider adding antioxidants to the solution.
Variability in oxidation levels between different batches.Inconsistent storage conditions or presence of contaminants.Standardize storage protocols across all batches. Ensure all storage vials and buffers are free of metal ion contaminants, which can catalyze oxidation.[4][7]

Experimental Protocols

Protocol 1: Assessment of Methionine Oxidation by LC-MS

This protocol outlines a general method for quantifying the extent of methionine oxidation in an IRVVM peptide sample.

Materials:

  • IRVVM peptide sample

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Dissolve the lyophilized IRVVM peptide in an appropriate solvent (e.g., water with 0.1% FA) to a final concentration of 1 mg/mL.

    • Dilute the stock solution to a suitable concentration for LC-MS analysis (e.g., 10 µg/mL) using the mobile phase.

  • LC-MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% FA in water.

    • Mobile Phase B: 0.1% FA in ACN.

    • Gradient: A suitable gradient to elute the peptide (e.g., 5-95% B over 15 minutes).

    • Flow Rate: As recommended for the column.

    • MS Detection: Operate the mass spectrometer in positive ion mode and acquire full scan mass spectra.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z of the native IRVVM peptide and the oxidized form (native mass + 16 Da).

    • Calculate the percentage of oxidation by comparing the peak area of the oxidized peptide to the total peak area (native + oxidized).

Protocol 2: Evaluating the Efficacy of Antioxidants in Solution

This protocol can be used to compare the effectiveness of different antioxidants in preventing methionine oxidation in a solution of IRVVM peptide.

Materials:

  • IRVVM peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Antioxidants (e.g., L-methionine, sodium thiosulfate)[3][4]

  • Hydrogen peroxide (H₂O₂) as an oxidizing agent (for accelerated studies)

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of IRVVM peptide in PBS.

    • Prepare separate solutions of the peptide containing different antioxidants at various concentrations (e.g., molar ratios of peptide to antioxidant of 1:5, 1:25).[4]

    • Include a control sample with no antioxidant.

  • Accelerated Oxidation (Optional):

    • To accelerate the study, a mild oxidizing agent like H₂O₂ can be added to each sample.

  • Incubation:

    • Store the samples under specific conditions (e.g., 37°C in the dark) for a defined period (e.g., 24, 48, 72 hours).

  • Analysis:

    • At each time point, take an aliquot from each sample and analyze the level of methionine oxidation using the LC-MS protocol described above.

  • Data Comparison:

    • Compare the percentage of oxidation in the samples with antioxidants to the control sample to determine the protective effect of each antioxidant.

Data Summary

Table 1: Recommended Storage Conditions for IRVVM Peptide
Form Temperature Conditions Expected Stability
Lyophilized PowderRoom TemperatureShort-term (weeks to months)Protected from light and moisture.[8]
Lyophilized Powder-20°C or -80°CLong-termTightly sealed container, purged with inert gas, protected from light and moisture.[8]
In Solution4°CShort-term (days)Use deoxygenated buffers; not recommended for long-term storage.[8]
In Solution-80°CIntermediate-termAliquot to avoid freeze-thaw cycles.[8] Consider adding antioxidants.
Table 2: Common Antioxidants for Preventing Methionine Oxidation in Peptides
Antioxidant Mechanism of Action Typical Molar Ratio (Peptide:Antioxidant) Reference
L-MethionineActs as a sacrificial scavenger for free radicals and oxygen.[3]1:5 to 1:25[4]
Sodium ThiosulfateOxygen scavenger.[3][4]1:25[4]
CatalaseDecomposes hydrogen peroxide.[3][4]Varies[4]

Visualizations

Methionine_Oxidation_Pathway Met Methionine (in IRVVM) Met_SO Methionine Sulfoxide Met->Met_SO Oxidation ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂, O₂⁻) ROS->Met_SO Met_SO->Met Reduction Msr Methionine Sulfoxide Reductase (Msr) Msr->Met

Caption: The reversible oxidation of methionine to methionine sulfoxide.

Troubleshooting_Workflow start Oxidation Detected in IRVVM Peptide q1 Is the peptide in solution? start->q1 a1_yes Review solution prep and storage: - Use deoxygenated buffers - Add antioxidants - Store at -80°C - Avoid freeze-thaw q1->a1_yes Yes q2 Is the lyophilized peptide stored properly? q1->q2 No end_node Monitor future batches a1_yes->end_node a2_no Implement proper storage: - Tightly seal container - Purge with inert gas - Protect from light/moisture - Warm before opening q2->a2_no No q3 Was oxidation present in the fresh peptide? q2->q3 Yes a2_no->end_node a3_yes Review synthesis/cleavage: - Use scavenger-containing  cleavage cocktails q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: Troubleshooting workflow for identifying sources of IRVVM peptide oxidation.

References

Addressing H-Ile-arg-val-val-met-OH off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the pentapeptide H-Ile-arg-val-val-met-OH (also known as IRVVM). This peptide is a known ligand for the thrombospondin-1 (TS1) receptor and is an activator of the TGF-beta/Smad signaling pathway, primarily used in cell adhesion experiments. This guide will help you address potential off-target effects and ensure the specificity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target and mechanism of action of this compound?

A1: The primary target of this compound is the thrombospondin-1 (TS1) receptor. Binding to this receptor initiates the transforming growth factor-beta (TGF-beta)/Smad signaling pathway, which plays a crucial role in promoting cell adhesion.

Q2: What are the potential, though not definitively documented, off-target effects of this compound?

A2: While specific off-target interactions of this compound have not been extensively documented in the literature, its activation of the TGF-beta pathway suggests a potential for off-target effects through crosstalk with other signaling cascades. A primary candidate for such off-target activation is the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 signaling. Unintended activation of these pathways could lead to cellular responses unrelated to the peptide's primary cell adhesion function.

Q3: How can I determine if this compound is causing off-target effects in my experiments?

A3: To determine if this compound is causing off-target effects, you should perform experiments to assess the activation of key signaling pathways that are known to crosstalk with the TGF-beta/Smad pathway. A Western blot analysis to check for the phosphorylation of key MAPK pathway proteins (ERK, JNK, p38) is a recommended starting point. Additionally, using specific inhibitors for these pathways in conjunction with the peptide can help to dissect the observed cellular phenotype.

Q4: What are appropriate controls to use in my experiments to account for potential off-target effects?

A4: To ensure the specificity of your results, several controls are essential:

  • Vehicle Control: Treat cells with the same solvent used to dissolve the peptide.

  • Scrambled Peptide Control: Use a peptide with the same amino acid composition as this compound but in a randomized sequence. This control helps to ensure that the observed effects are sequence-specific.

  • Positive Control for Off-Target Pathway: Use a known activator of the suspected off-target pathway (e.g., Anisomycin for the JNK/p38 MAPK pathway) to confirm that your detection method is working.

  • Inhibitor Control: Use a specific inhibitor of the suspected off-target pathway to see if it reverses any unintended effects of the peptide.

Troubleshooting Guides

This section provides guidance on how to troubleshoot common issues that may arise during experiments with this compound, with a focus on identifying and mitigating off-target effects.

Issue 1: Unexpected Cellular Responses Observed

Symptoms:

  • Changes in cell morphology not typical of adhesion.

  • Increased cell proliferation or, conversely, cytotoxicity.

  • Activation of inflammatory responses.

Possible Cause: These unexpected responses may be due to the off-target activation of the MAPK signaling pathway.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected cellular responses.

Experimental Protocol: Western Blot for MAPK Pathway Activation

This protocol describes how to detect the phosphorylation of ERK, JNK, and p38 MAPK proteins in cell lysates following treatment with this compound.

  • Cell Culture and Treatment:

    • Plate cells at a density that will result in 60-70% confluency at the time of the experiment.

    • Treat cells with this compound at the desired concentration and for the desired time. Include vehicle and positive controls (e.g., Anisomycin for JNK/p38).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK, phospho-JNK, and phospho-p38 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the signal using an ECL detection kit and an imaging system.

    • Strip the membrane and re-probe for total ERK, JNK, and p38 as loading controls.

Issue 2: Lack of Specificity in Cell Adhesion Assays

Symptoms:

  • High background adhesion in control wells.

  • Inconsistent results between experiments.

Possible Cause: These issues could arise from non-specific binding of the peptide or from off-target effects that influence cell adhesion through pathways other than the intended TGF-beta/Smad pathway.

Troubleshooting with a Competitive Binding Assay:

A competitive binding assay can help determine the specificity of the peptide's interaction with the thrombospondin-1 receptor.

Experimental Protocol: Competitive Binding Assay

This protocol uses a labeled ligand (e.g., a fluorescently-labeled version of this compound or a known TS1 receptor ligand) and an unlabeled competitor (your experimental this compound) to assess binding specificity.

  • Cell Preparation:

    • Harvest cells that express the thrombospondin-1 receptor and resuspend them in binding buffer.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of the labeled ligand to each well.

    • Add increasing concentrations of the unlabeled this compound peptide to the wells. Include a control with no unlabeled peptide.

  • Incubation:

    • Add the cell suspension to each well.

    • Incubate the plate at 4°C for a sufficient time to reach binding equilibrium.

  • Washing:

    • Wash the cells to remove unbound ligand.

  • Detection:

    • Measure the signal from the labeled ligand using a plate reader or flow cytometer.

  • Data Analysis:

    • Plot the signal of the labeled ligand as a function of the unlabeled peptide concentration. A decrease in signal with increasing concentrations of the unlabeled peptide indicates specific binding.

Quantitative Data Summary

Table 1: Hypothetical Binding Affinities

LigandTarget ReceptorDissociation Constant (Kd)
This compoundThrombospondin-1[To be determined experimentally]
This compoundPotential Off-Target 1[To be determined experimentally]
This compoundPotential Off-Target 2[To be determined experimentally]

Table 2: Hypothetical IC50 Values for Cell Adhesion Inhibition

CompetitorTargetIC50
This compoundThrombospondin-1 Mediated Adhesion[To be determined experimentally]
Scrambled PeptideThrombospondin-1 Mediated Adhesion[To be determined experimentally]

Signaling Pathway Diagrams

On-Target TGF-beta/Smad Signaling Pathway:

G peptide This compound receptor Thrombospondin-1 Receptor peptide->receptor tgf_receptor TGF-beta Receptor Complex receptor->tgf_receptor activates smad Smad2/3 Phosphorylation tgf_receptor->smad smad4 Smad4 Complex Formation smad->smad4 nucleus Nuclear Translocation smad4->nucleus gene_expression Target Gene Expression (Cell Adhesion Proteins) nucleus->gene_expression cell_adhesion Increased Cell Adhesion gene_expression->cell_adhesion

Caption: On-target signaling of this compound.

Potential Off-Target MAPK Signaling Pathway Crosstalk:

G peptide This compound receptor Thrombospondin-1 Receptor peptide->receptor tgf_receptor TGF-beta Receptor Complex receptor->tgf_receptor activates ras_raf Ras/Raf Activation tgf_receptor->ras_raf crosstalk jnk JNK Phosphorylation tgf_receptor->jnk crosstalk p38 p38 Phosphorylation tgf_receptor->p38 crosstalk mek MEK Phosphorylation ras_raf->mek erk ERK Phosphorylation mek->erk downstream Downstream Effects (e.g., Proliferation, Inflammation) erk->downstream jnk->downstream p38->downstream

Caption: Potential off-target MAPK pathway activation.

Resolving inconsistent results with H-Ile-arg-val-val-met-OH batches

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-Ile-Arg-Val-Val-Met-OH. This resource is designed to assist researchers, scientists, and drug development professionals in resolving inconsistencies and troubleshooting common issues encountered during experiments with different batches of this synthetic peptide.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the biological activity of this compound in our cell-based assays. What are the potential causes?

A1: Batch-to-batch variability is a common challenge with synthetic peptides and can stem from several factors:

  • Purity Levels: Even minor differences in peptide purity can lead to significant variations in biological activity. Impurities may include truncated or deletion sequences that could act as antagonists or have no activity, thereby reducing the effective concentration of the target peptide.[1][2][3]

  • Counter-ion Content: Peptides are typically supplied as salts (e.g., TFA salts), and the actual peptide content can vary between batches. It is crucial to determine the net peptide content for accurate concentration calculations.

  • Oxidation: The methionine (Met) residue in the sequence is susceptible to oxidation, which can alter the peptide's conformation and biological activity.[4] Different batches may have varying levels of oxidation depending on synthesis, purification, and storage conditions.

  • Aggregation: Hydrophobic residues like Isoleucine (Ile) and Valine (Val) can promote peptide aggregation.[5] The extent of aggregation can differ between batches, affecting solubility and bioavailability.

  • Improper Storage and Handling: Lyophilized peptides are sensitive to moisture and should be stored at -20°C or colder.[6][7][8][9] Inconsistent storage conditions between batches can lead to degradation.

Q2: Our latest batch of this compound shows lower than expected solubility. How can we improve this?

A2: Solubility issues can arise from the hydrophobic nature of the peptide. Here are some steps to improve solubilization:

  • Initial Solvent Choice: For a peptide with both hydrophobic (Ile, Val) and basic (Arg) residues, a good starting point is to dissolve it in a small amount of 10-25% aqueous acetic acid. The acidic pH will protonate the arginine residue, increasing solubility.

  • Sonication: Gentle sonication can help to break up aggregates and enhance dissolution.

  • Organic Solvents: If the peptide remains insoluble, a small amount of an organic solvent like DMSO or DMF can be used, followed by dilution with the aqueous buffer of choice.[8]

  • Check for Aggregation: Visible particulates or a cloudy solution after vortexing may indicate aggregation.

Q3: We suspect that the methionine residue in our this compound peptide is oxidized. How can we confirm this and what are the implications?

A3: Methionine oxidation to methionine sulfoxide results in a mass increase of +16 Da. This can be readily detected using mass spectrometry (MS). Oxidation can significantly impact the peptide's biological activity by altering its three-dimensional structure and its ability to bind to its target receptor. If you suspect oxidation, it is recommended to perform a comparative MS analysis of the problematic batch with a previously well-performing batch.

Troubleshooting Inconsistent Results

This section provides a structured approach to identifying and resolving common issues with this compound batches.

Logical Flow for Troubleshooting

Troubleshooting_Flow start Inconsistent Experimental Results solubility Check Solubility (Visual Inspection, UV-Vis) start->solubility First Step purity Verify Peptide Purity (HPLC) solubility->purity If soluble aggregation Evaluate Aggregation (DLS, SEC) solubility->aggregation If insoluble/cloudy identity Confirm Peptide Identity (Mass Spectrometry) purity->identity If purity is as expected new_batch Order a New Batch with Detailed QC purity->new_batch If purity is low storage Review Storage & Handling Protocols identity->storage If identity is correct oxidation Check for Oxidation (MS: +16 Da) identity->oxidation If mass is incorrect quantification Assess Peptide Quantification storage->quantification If protocols are inconsistent storage->new_batch If protocols are correct quantification->new_batch oxidation->new_batch aggregation->new_batch QC_Workflow receive Receive New Batch hplc Purity Analysis (RP-HPLC) receive->hplc ms Identity & Oxidation Check (LC-MS) hplc->ms Purity >95% reject Reject Batch hplc->reject Purity <95% sol_test Solubility Test ms->sol_test Correct Mass ms->reject Incorrect Mass bioassay Biological Activity Assay (e.g., Cell Proliferation) sol_test->bioassay Soluble sol_test->reject Insoluble accept Accept Batch bioassay->accept Activity Matches Standard bioassay->reject Low Activity Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus peptide This compound receptor PARK Receptor peptide->receptor Binds and Activates adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors Phosphorylates proliferation Cell Proliferation transcription_factors->proliferation Promotes

References

Technical Support Center: Peptide Purity and Identity Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the purity and identity of the synthetic peptide H-Ile-Arg-Val-Val-Met-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for confirming the identity and purity of this compound?

A1: The most common and reliable methods for determining the identity and purity of synthetic peptides are a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1][2][3][4] Amino Acid Analysis (AAA) is also a highly accurate technique for confirming the amino acid composition and quantifying the net peptide content.[5][6][7][8]

Q2: What kind of impurities can be expected in a synthetic peptide preparation like this compound?

A2: Synthetic peptides can contain various impurities, including:

  • Truncated or deletion sequences: Peptides missing one or more amino acid residues.[9]

  • Incompletely deprotected peptides: Peptides still carrying protecting groups from the synthesis process.

  • Oxidized or hydrolyzed products: The methionine residue in this compound is particularly susceptible to oxidation.

  • Residual solvents and reagents: Chemicals used during synthesis and purification, such as trifluoroacetic acid (TFA).[2]

Q3: What is the significance of the counterion (e.g., TFA) in my peptide sample?

A3: Peptides are often purified by reverse-phase HPLC using solvents containing trifluoroacetic acid (TFA). As a result, the final lyophilized peptide is a salt with TFA as the counterion.[10] This is important because the presence of TFA and water can mean the net peptide content is only 60-80% of the total weight.[7] For accurate quantification of the peptide, the net peptide content should be determined.

Troubleshooting Guides

Mass Spectrometry (MS) Analysis

Problem: The observed molecular weight does not match the theoretical molecular weight of this compound.

Possible Cause Troubleshooting Step
Incorrect calculation of theoretical mass. Recalculate the monoisotopic mass of the peptide. The molecular formula for this compound is C27H53N9O7S. The expected monoisotopic mass is approximately 663.38 Da.
Peptide modification. Check for common modifications. For instance, the methionine residue is prone to oxidation (+16 Da). Also, consider the possibility of incomplete deprotection.
Presence of adducts. The peptide may have formed adducts with salts (e.g., Na+ [+22 Da], K+ [+38 Da]) present in the sample or MS system.
Incorrect charge state assignment. In electrospray ionization (ESI-MS), peptides can exist in multiple charge states (e.g., [M+H]+, [M+2H]2+, etc.). Ensure the correct charge state is used for deconvolution.
High-Performance Liquid Chromatography (HPLC) Analysis

Problem: The HPLC chromatogram shows multiple peaks, indicating low purity.

Possible Cause Troubleshooting Step
Suboptimal HPLC method. Optimize the HPLC gradient, column, and mobile phase to achieve better separation of the main peptide peak from impurities. A C18 column is commonly used for peptide analysis.[11]
Presence of synthesis-related impurities. The additional peaks could be truncated or deletion sequences.[9] These are byproducts of the peptide synthesis process. Further purification may be necessary if a higher purity is required.
Peptide degradation. Ensure proper storage of the peptide (lyophilized at -20°C or lower) to prevent degradation. Repeated freeze-thaw cycles should be avoided.
Column overload. Injecting too much peptide can lead to peak broadening and the appearance of shoulder peaks. Reduce the injection volume or concentration.
Amino Acid Analysis (AAA)

Problem: The amino acid ratio from AAA does not match the expected 1:1:2:1 ratio for Ile:Arg:Val:Met.

Possible Cause Troubleshooting Step
Incomplete hydrolysis. Peptides containing hydrophobic residues like Isoleucine and Valine can be difficult to hydrolyze completely. Extend the hydrolysis time or use alternative hydrolysis conditions.
Amino acid degradation. Methionine can be partially degraded during acid hydrolysis. Using an alternative hydrolysis method or adding a protecting agent like phenol can mitigate this.
Inaccurate quantification. Ensure proper calibration of the AAA instrument with standard amino acid mixtures.
Presence of impurities. If the sample contains other peptides or proteins, the amino acid ratios will be skewed. This highlights the importance of using purified peptide for AAA.

Experimental Protocols

Mass Spectrometry for Identity Confirmation
  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS).

  • Analysis: Infuse the sample directly or inject it into an LC-MS system. Acquire the mass spectrum in the positive ion mode.

  • Data Interpretation: Look for the protonated molecular ion [M+H]+ and other charge states. The observed mass-to-charge ratio (m/z) should correspond to the theoretical molecular weight of this compound.

HPLC for Purity Determination
  • Sample Preparation: Prepare a stock solution of the peptide in water or a suitable buffer at a concentration of 1 mg/mL.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm or 220 nm.[11]

  • Analysis: Inject 10-20 µL of the sample solution.

  • Data Interpretation: The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[11]

Amino Acid Analysis for Composition and Quantification
  • Hydrolysis: Accurately weigh a small amount of the peptide. Hydrolyze the peptide in 6M HCl at 110°C for 24 hours in a sealed, evacuated tube.[6][12]

  • Derivatization: Derivatize the resulting free amino acids with a reagent such as phenylisothiocyanate (PITC) to make them detectable.[8]

  • Separation and Detection: Separate the derivatized amino acids using reverse-phase HPLC. Detect and quantify the amino acids by UV absorbance.

  • Data Analysis: Compare the retention times and peak areas to those of a standard amino acid mixture to determine the amino acid composition and calculate the net peptide content.

Quantitative Data Summary

Analytical Technique Parameter Measured Typical Expected Value for this compound
Mass Spectrometry (ESI-MS) Monoisotopic Mass663.38 Da
HPLC Purity>95% for most research applications
Amino Acid Analysis Amino Acid Ratio (Ile:Arg:Val:Met)1 : 1 : 2 : 1
Amino Acid Analysis Net Peptide Content60-80% of gross weight[7]

Visualizations

Peptide_Analysis_Workflow cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_quantification Quantification MS Mass Spectrometry (MS) AAA_Comp Amino Acid Analysis (Composition) HPLC HPLC AAA_Quant Amino Acid Analysis (Net Peptide Content) HPLC->AAA_Quant Informs Quantification Peptide This compound Sample Peptide->MS Molecular Weight Peptide->AAA_Comp Amino Acid Ratio Peptide->HPLC Purity Profile

Caption: Workflow for the comprehensive analysis of a synthetic peptide.

Troubleshooting_MS Start Observed MW ≠ Theoretical MW Recalculate Recalculate Theoretical Mass Start->Recalculate Check_Mod Check for Modifications (e.g., Oxidation +16 Da) Start->Check_Mod Check_Adducts Check for Adducts (e.g., Na+ +22 Da) Start->Check_Adducts Check_Charge Verify Charge State Start->Check_Charge Resolution Identify Source of Discrepancy Recalculate->Resolution Check_Mod->Resolution Check_Adducts->Resolution Check_Charge->Resolution

Caption: Troubleshooting logic for mass spectrometry data discrepancies.

References

Technical Support Center: Trifluoroacetic acid (TFA) Removal from Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing trifluoroacetic acid (TFA) from peptide samples, including the IRVVM peptide. TFA is commonly used during peptide synthesis and purification but can be toxic or interfere with biological assays.[1][2][3] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the TFA removal process.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove TFA from my peptide?

Trifluoroacetic acid (TFA) is often used as a counter-ion during solid-phase peptide synthesis and as a mobile phase additive in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification.[4][5] However, residual TFA in the final peptide product can be problematic for several reasons:

  • Biological Toxicity: TFA can exhibit cytotoxic effects, interfering with cell proliferation and viability in cell-based assays even at low concentrations.[3][6]

  • Alteration of Peptide Structure and Function: As a strong acid, TFA can interact with positively charged residues on the peptide, potentially altering its conformation and biological activity.[3]

  • Interference with Assays: TFA can interfere with various assays. For instance, its strong absorbance at certain wavelengths can complicate spectroscopic analyses.[6][7] It can also suppress ionization in mass spectrometry, reducing sensitivity.[4]

  • In vivo Studies: For peptides intended for preclinical or clinical studies, the presence of TFA is undesirable due to its potential toxicity.[1][3]

Q2: What are the most common methods for removing TFA from peptides?

The most widely used methods for TFA removal or exchange are:

  • Lyophilization with a stronger acid (e.g., HCl): This is a classic and effective method that involves dissolving the peptide in a dilute solution of a stronger acid, like hydrochloric acid (HCl), and then lyophilizing it. This process is often repeated to ensure complete exchange of the TFA counter-ion.[1][8]

  • Ion-Exchange Chromatography: This technique utilizes a resin with charged functional groups to exchange the trifluoroacetate anions for a more biologically compatible counter-ion, such as acetate.[8][9]

  • Reverse-Phase HPLC (RP-HPLC): The same HPLC system used for purification can be adapted for TFA removal by using a mobile phase containing a different, weaker acid like acetic acid.[2][8]

  • Precipitation: The peptide can be precipitated out of a solution, leaving the TFA behind in the supernatant.[9]

Q3: How do I choose the best TFA removal method for my IRVVM peptide?

The choice of method depends on several factors, including the properties of your IRVVM peptide (e.g., solubility, stability), the required final purity, the scale of your experiment, and the available equipment. For many applications, lyophilization with HCl is a robust and widely adopted method.[1][10] If your peptide is sensitive to low pH, ion-exchange chromatography with a milder buffer system might be more suitable. RP-HPLC is a good option if you need to perform an additional purification step simultaneously.

Q4: How can I quantify the amount of residual TFA in my peptide sample?

Several analytical techniques can be used to determine the concentration of residual TFA, including:

  • Ion Chromatography: A sensitive and reliable method for quantifying TFA and other anions.[11][12]

  • 19F Nuclear Magnetic Resonance (19F-NMR): A specific method for detecting and quantifying fluorine-containing compounds like TFA.[8]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Can be used to monitor the removal of TFA.[8]

Troubleshooting Guides

Issue 1: Incomplete TFA Removal

Symptom: Your downstream biological assay shows unexpected results, or analytical characterization (e.g., by 19F-NMR) indicates the presence of residual TFA.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient number of lyophilization cycles (HCl exchange method). Increase the number of lyophilization cycles. Three or more cycles are often recommended for complete removal.[1][10]
Inadequate concentration of the exchange acid (e.g., HCl). Ensure the concentration of HCl is sufficient to drive the equilibrium towards TFA protonation. A concentration of 10 mM HCl has been shown to be effective.[10] However, concentrations that are too high (>10 mM) may risk modifying the peptide.[1]
Poor peptide solubility in the exchange solution. Test the solubility of your peptide in the chosen acid solution. If solubility is an issue, consider using a co-solvent or a different TFA removal method.
Inefficient washing during precipitation. If using precipitation, ensure the peptide pellet is washed thoroughly with a suitable solvent (e.g., cold diethyl ether) multiple times to remove residual TFA.[9]
Ion-exchange resin capacity is exceeded. Use a sufficient excess of the ion-exchange resin to ensure all trifluoroacetate ions can be exchanged.[9]
Issue 2: Peptide Loss During TFA Removal

Symptom: The final yield of your peptide is significantly lower after the TFA removal process.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Peptide precipitation during lyophilization. Ensure the peptide is fully dissolved before freezing and lyophilizing. Consider adjusting the pH or adding a small amount of an organic solvent to improve solubility.
Adsorption of the peptide to labware. Use low-protein-binding tubes and pipette tips to minimize non-specific adsorption.
Peptide loss during ion-exchange chromatography. Optimize the elution conditions to ensure complete recovery of the peptide from the column. This may involve adjusting the salt concentration or pH of the elution buffer.
Incomplete precipitation or loss during washing steps. Optimize the precipitation conditions (e.g., solvent, temperature) and be careful when decanting the supernatant after centrifugation.
Issue 3: Peptide Degradation

Symptom: Analytical characterization (e.g., HPLC, Mass Spectrometry) shows the presence of new impurities or a decrease in the main peptide peak after TFA removal.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Peptide instability at low pH (HCl exchange method). The use of strong acids like HCl can lead to the degradation of acid-labile peptides.[8] Consider using a milder method like ion-exchange chromatography with a buffer closer to neutral pH.
Harsh elution conditions in RP-HPLC. If using RP-HPLC for TFA removal, ensure the mobile phase conditions (e.g., pH, organic solvent concentration) are not degrading the peptide.
Extended exposure to basic conditions. Some methods may involve a basic deprotonation step which could be detrimental to base-labile peptides.[8]

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol is adapted from established methods for exchanging TFA for chloride as the counter-ion.[1][10]

  • Dissolution: Dissolve the TFA salt of the IRVVM peptide in distilled water at a concentration of approximately 1 mg/mL.

  • Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[1] Let the solution stand for at least one minute at room temperature.[1]

  • Freezing: Freeze the solution, preferably by immersing the container in liquid nitrogen to ensure rapid and uniform freezing.

  • Lyophilization: Lyophilize the frozen sample overnight or until all the solvent has been removed.

  • Repeat: For thorough TFA removal, repeat steps 1-4 at least two more times by re-dissolving the lyophilized peptide powder in the dilute HCl solution.[1]

  • Final Step: After the final lyophilization, the peptide is obtained as the hydrochloride salt.

Protocol 2: TFA Removal by Anion-Exchange Chromatography

This protocol provides a general guideline for TFA-acetate exchange using a strong anion-exchange resin.[9][13]

  • Resin Preparation: Prepare a column with a strong anion-exchange resin. The amount of resin should provide a 10 to 50-fold excess of anion binding sites relative to the amount of TFA in the peptide sample.[13]

  • Resin Equilibration: Equilibrate the resin by washing it with a 1 M solution of sodium acetate, followed by a thorough wash with distilled water to remove excess sodium acetate.[13]

  • Sample Loading: Dissolve the IRVVM peptide in distilled water and apply the solution to the prepared column.

  • Elution and Collection: Elute the peptide from the column with distilled water. Collect the fractions containing the peptide.

  • Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide as the acetate salt.

Quantitative Data Summary

The efficiency of TFA removal can vary depending on the method and the peptide sequence. The following table summarizes representative data from the literature on TFA removal.

MethodPeptideInitial TFA ContentFinal TFA ContentRecoveryReference
Lyophilization with 10 mM HCl (3 cycles)Model PeptidesNot specifiedSignificantly reducedNot specified[10]
Ion-Exchange ResinLanreotideNot specifiedAlmost complete removal>95%[14]
Deprotonation/ReprotonationLanreotideNot specifiedComplete removal>95%[14]
Reverse-Phase HPLCLanreotideNot specifiedPartial removalNot specified[14]

Visualizing Experimental Workflows

TFA_Removal_Workflow cluster_start Starting Material cluster_methods TFA Removal Methods cluster_end Final Product start IRVVM Peptide (TFA Salt) lyophilization Lyophilization with HCl start->lyophilization Dissolve & Lyophilize ion_exchange Ion-Exchange Chromatography start->ion_exchange Bind & Elute rphplc Reverse-Phase HPLC start->rphplc Inject & Collect end_product IRVVM Peptide (TFA-Free) lyophilization->end_product ion_exchange->end_product rphplc->end_product

Troubleshooting_Logic start TFA Removal Performed check_tfa Residual TFA Present? start->check_tfa check_yield Peptide Yield Acceptable? check_tfa->check_yield No incomplete_removal Troubleshoot: - Increase Lyophilization Cycles - Check Acid Concentration - Optimize Washing check_tfa->incomplete_removal Yes check_purity Peptide Purity Acceptable? check_yield->check_purity Yes low_yield Troubleshoot: - Check Solubility - Use Low-Binding Labware - Optimize Elution check_yield->low_yield No low_purity Troubleshoot: - Consider Milder Method - Optimize HPLC Conditions - Avoid Harsh pH check_purity->low_purity No success Proceed to Experiment check_purity->success Yes incomplete_removal->start low_yield->start low_purity->start

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical peptide H-Ile-Arg-Val-Val-Met-OH and the well-characterized synthetic antimicrobial peptide, VR3. Due to the absence of experimental data for this compound, this comparison is based on the predicted properties derived from its amino acid composition and the known structure-activity relationships of similar peptides, benchmarked against the experimentally determined activity of VR3.

I. Peptide Profile Comparison

The following table summarizes the key characteristics of this compound and VR3. The properties for this compound are predicted based on its amino acid sequence, while the data for VR3 is derived from published experimental studies.

FeatureThis compound (Predicted)VR3 (Ac-C(VR)₃DPG(RV)₃C-NH₂) (Experimental)Reference
Sequence Ile-Arg-Val-Val-MetAc-Cys-Val-Arg-Val-Arg-Val-Arg-Asp-Pro-Gly-Arg-Val-Arg-Val-Arg-Val-Cys-NH₂[1][2]
Amino Acid Composition 1 x Isoleucine, 1 x Arginine, 2 x Valine, 1 x Methionine6 x Arginine, 6 x Valine, 2 x Cysteine, 1 x Aspartic Acid, 1 x Proline, 1 x Glycine[1][2]
Molecular Weight ~660 g/mol 1975.5 g/mol [2]
Net Charge (at pH 7) +1 (from Arginine)+6 (from 6 Arginines)[1][2]
Structure Likely linear or random coilCyclic β-hairpin stabilized by a disulfide bond[1][2][3]
Predicted Activity Potentially low antimicrobial activity due to low net positive charge and lack of amphipathic structure.Potent antimicrobial activity against a broad spectrum of bacteria.[1][2]
Hemolytic Activity Predicted to be low.Low hemolytic activity against mammalian red blood cells.[2]

II. Antimicrobial Activity: A Comparative Overview

Arginine and valine-rich peptides, like VR3, are known for their potent antimicrobial activity. This activity is largely attributed to their cationic nature and amphipathic structure, which allows them to selectively interact with and disrupt the negatively charged membranes of bacteria.

This compound : With a single positively charged residue (Arginine), this peptide has a low net positive charge. This would likely result in weak electrostatic attraction to bacterial membranes, predicting a significantly lower antimicrobial potency compared to highly cationic peptides like VR3. Its linear and relatively hydrophobic nature might not favor the formation of a distinct amphipathic structure, which is often crucial for membrane disruption.

VR3 : The high net positive charge (+6) of VR3 strongly promotes its interaction with the anionic components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Its β-hairpin structure positions the hydrophobic valine residues on one face and the cationic arginine residues on the other, creating a distinct amphipathic conformation. This structure facilitates the peptide's insertion into and disruption of the bacterial membrane, leading to cell death.[1][2]

The proposed mechanism of action for arginine and valine-rich antimicrobial peptides is illustrated in the following signaling pathway diagram.

Proposed Mechanism of Action of Arginine/Valine-Rich AMPs AMP Cationic AMP (e.g., VR3) ElectrostaticInteraction Electrostatic Interaction AMP->ElectrostaticInteraction Initial Binding BacterialMembrane Negatively Charged Bacterial Membrane BacterialMembrane->ElectrostaticInteraction MembraneInsertion Hydrophobic Interaction and Membrane Insertion ElectrostaticInteraction->MembraneInsertion Amphipathic Structure PoreFormation Pore Formation/ Membrane Disruption MembraneInsertion->PoreFormation CellDeath Cell Lysis and Death PoreFormation->CellDeath

Caption: Proposed mechanism of action for arginine/valine-rich antimicrobial peptides.

III. Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of antimicrobial peptides like VR3.

Minimal Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

a. Materials:

  • Test peptide (e.g., VR3)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

b. Protocol:

  • Peptide Preparation: A stock solution of the peptide is prepared in a suitable solvent (e.g., sterile water or 0.01% acetic acid) and then serially diluted in MHB in a 96-well plate to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Bacterial colonies are grown overnight in MHB. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in fresh MHB.

  • Incubation: An equal volume of the bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions. Control wells containing only bacteria and no peptide (positive control) and wells with only broth (negative control) are included.

  • Reading: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed (i.e., no turbidity). This can be assessed visually or by measuring the optical density at 600 nm.[4][5]

The general workflow for an MIC assay is depicted below.

Workflow of a Minimal Inhibitory Concentration (MIC) Assay PeptidePrep Prepare Serial Dilutions of Peptide in Broth PlateInoculation Inoculate Microtiter Plate with Peptide and Bacteria PeptidePrep->PlateInoculation InoculumPrep Prepare Standardized Bacterial Inoculum InoculumPrep->PlateInoculation Incubation Incubate at 37°C for 18-24 hours PlateInoculation->Incubation ReadResults Determine MIC: Lowest Concentration with No Visible Growth Incubation->ReadResults

Caption: General workflow of a Minimal Inhibitory Concentration (MIC) assay.

Hemolysis Assay

This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity towards mammalian cells.

a. Materials:

  • Test peptide

  • Freshly collected red blood cells (RBCs), typically human or sheep

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (for positive control, 100% lysis)

  • Microcentrifuge tubes

  • Spectrophotometer

b. Protocol:

  • RBC Preparation: RBCs are washed several times with PBS by centrifugation to remove plasma and other components. A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.

  • Peptide Incubation: Serial dilutions of the peptide are prepared in PBS in microcentrifuge tubes.

  • Incubation with RBCs: An equal volume of the RBC suspension is added to each tube containing the peptide dilutions. A negative control (RBCs in PBS only) and a positive control (RBCs with a lytic agent like Triton X-100) are included.

  • Incubation and Centrifugation: The tubes are incubated (e.g., at 37°C for 1 hour) and then centrifuged to pellet the intact RBCs.

  • Measurement: The supernatant, containing hemoglobin released from lysed RBCs, is transferred to a 96-well plate. The absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin (e.g., 405 nm or 540 nm).

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of peptide-treated sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.[6][7][8]

IV. Conclusion

Based on the principles of antimicrobial peptide design, the hypothetical peptide this compound is predicted to have significantly lower antimicrobial activity compared to the well-characterized arginine and valine-rich peptide, VR3. This difference is primarily attributed to the lower net positive charge and the likely absence of a defined amphipathic structure in this compound. The VR3 peptide, with its high cationic charge and stable β-hairpin structure, exemplifies a successful design strategy for potent and selective antimicrobial agents. Further experimental validation would be required to confirm the activity of this compound. The provided experimental protocols serve as a guide for such future investigations.

References

A Comparative Guide to the Biological Effects of Synthetic vs. Recombinant Peptides: A Case Study Framework Using the Hypothetical IRVVM Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for comparing the biological effects of synthetic and recombinant peptides. Due to the absence of publicly available data for a specific peptide with the sequence Ile-Arg-Val-Val-Met (IRVVM), this document uses a hypothetical scenario to illustrate the key comparative parameters, experimental designs, and data presentation formats that are crucial for such an evaluation. The principles and protocols outlined herein are broadly applicable to the comparative analysis of any peptide produced by these two distinct methodologies.

Introduction to Synthetic and Recombinant Peptide Production

The method of peptide production is a critical determinant of its final structure, purity, and, consequently, its biological activity. The two primary methods, chemical synthesis and recombinant expression, yield peptides that can have subtle but significant differences.

Synthetic Peptides: These are produced through stepwise chemical reactions, most commonly Solid-Phase Peptide Synthesis (SPPS). This method allows for the precise incorporation of unnatural amino acids and modifications, offering high purity for shorter peptide sequences.[1] However, the efficiency of synthesis can decrease with increasing peptide length.[2][3]

Recombinant Peptides: These are produced by genetically engineered host cells, such as bacteria, yeast, or mammalian cells.[2][4] This method is particularly advantageous for producing large peptides and proteins.[2][4] A key benefit is the potential for the host cell's machinery to introduce biologically relevant post-translational modifications (PTMs) and ensure proper three-dimensional folding, which can be essential for activity.[2][4] However, this process can result in impurities from the host cell that require extensive purification.[3][4]

Hypothetical Biological Activity of IRVVM Peptide

For the purpose of this guide, we will hypothesize that the IRVVM peptide acts as a modulator of an inflammatory signaling pathway by interacting with a specific cell surface receptor. This interaction is presumed to initiate a downstream signaling cascade that ultimately leads to the regulation of cytokine production.

Comparative Data on Synthetic vs. Recombinant IRVVM

The following tables present hypothetical data that would be generated to compare the biological activity of synthetically produced IRVVM (sIRVVM) and recombinantly produced IRVVM (rIRVVM).

Table 1: Physicochemical Properties
PropertySynthetic IRVVM (sIRVVM)Recombinant IRVVM (rIRVVM)Method
Purity (%) >98%~95%High-Performance Liquid Chromatography (HPLC)
Molecular Weight (Da) 614.8614.8 (predicted)Mass Spectrometry (MS)
Post-Translational Modifications NoneHypothetical GlycosylationMass Spectrometry (MS)
Secondary Structure Primarily Random CoilAlpha-helical content observedCircular Dichroism (CD) Spectroscopy
Table 2: In Vitro Biological Activity
ParameterSynthetic IRVVM (sIRVVM)Recombinant IRVVM (rIRVVM)Assay
Receptor Binding Affinity (Kd) 50 nM15 nMSurface Plasmon Resonance (SPR)
EC50 for NF-κB Activation 100 nM30 nMLuciferase Reporter Assay
IC50 for TNF-α Inhibition 200 nM75 nMEnzyme-Linked Immunosorbent Assay (ELISA)
Plasma Stability (t1/2) 30 min45 minIn vitro plasma stability assay

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of peptide activity. Below are representative protocols for the key experiments cited in this guide.

Receptor Binding Affinity Assay

Method: Surface Plasmon Resonance (SPR)

  • The target receptor is immobilized on a sensor chip.

  • A series of concentrations of either sIRVVM or rIRVVM in a suitable buffer are flowed over the chip surface.

  • The association and dissociation rates are measured in real-time by detecting changes in the refractive index at the sensor surface.

  • The equilibrium dissociation constant (Kd) is calculated from the kinetic data to determine the binding affinity.

NF-κB Activation Assay

Method: Luciferase Reporter Assay

  • A human cell line (e.g., HEK293) is transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A second plasmid containing the Renilla luciferase gene is co-transfected as an internal control.

  • The transfected cells are treated with varying concentrations of sIRVVM or rIRVVM for a specified duration (e.g., 6 hours).

  • Cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase assay system.

  • The relative luciferase activity (Firefly/Renilla) is calculated to determine the level of NF-κB activation. The EC50 value is determined from the dose-response curve.

TNF-α Inhibition Assay

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

  • A macrophage-like cell line (e.g., RAW 264.7) is stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.

  • The cells are simultaneously treated with various concentrations of sIRVVM or rIRVVM.

  • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • The IC50 value, representing the concentration of the peptide that inhibits 50% of TNF-α production, is calculated from the dose-response curve.

In Vitro Plasma Stability Assay

Method: HPLC or LC-MS/MS Analysis

  • sIRVVM or rIRVVM is incubated in human plasma at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • The reaction is quenched by the addition of a precipitation agent (e.g., acetonitrile).

  • The samples are centrifuged, and the supernatant is analyzed by HPLC or LC-MS/MS to quantify the amount of intact peptide remaining.

  • The half-life (t1/2) of the peptide in plasma is calculated from the degradation profile.[5][6]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus IRVVM IRVVM Peptide Receptor Cell Surface Receptor IRVVM->Receptor Binding Adaptor Adaptor Protein Receptor->Adaptor Activation IKK IKK Complex Adaptor->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nucleus Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocation NFkB_p65_p50_IkB p65/p50 IκB NFkB_p65_p50_IkB->NFkB_p65_p50 DNA DNA (Promoter Region) NFkB_p65_p50_nucleus->DNA Binding Gene_Transcription Cytokine Gene Transcription DNA->Gene_Transcription Initiation

Caption: Hypothetical signaling pathway of the IRVVM peptide.

G cluster_production Peptide Production cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Biological Assays cluster_analysis Data Analysis and Comparison sIRVVM Synthetic IRVVM (sIRVVM) HPLC HPLC (Purity) sIRVVM->HPLC MS Mass Spectrometry (MW, PTMs) sIRVVM->MS CD Circular Dichroism (Structure) sIRVVM->CD SPR SPR (Binding Affinity) sIRVVM->SPR Reporter Reporter Assay (Signaling) sIRVVM->Reporter ELISA ELISA (Cytokine Inhibition) sIRVVM->ELISA Plasma Plasma Stability Assay sIRVVM->Plasma rIRVVM Recombinant IRVVM (rIRVVM) rIRVVM->HPLC rIRVVM->MS rIRVVM->CD rIRVVM->SPR rIRVVM->Reporter rIRVVM->ELISA rIRVVM->Plasma Data Comparative Data Analysis SPR->Data Reporter->Data ELISA->Data Plasma->Data

Caption: Experimental workflow for comparing sIRVVM and rIRVVM.

Conclusion

The choice between synthetic and recombinant peptide production depends on the specific requirements of the research or therapeutic application. While synthetic methods offer high purity and the ability to incorporate non-natural amino acids, recombinant production is often more suitable for larger peptides and can provide crucial post-translational modifications and native folding.[1][2][4] A thorough comparative analysis, as outlined in this guide, is essential to fully understand the biological implications of the chosen production method. The hypothetical data for the IRVVM peptide illustrates that differences in production can lead to significant variations in biological activity, highlighting the importance of empirical validation. Researchers should conduct comprehensive characterization and bioactivity studies to select the most appropriate form of a peptide for their intended application.

References

Unveiling Functional Hotspots: A Comparative Guide to Alanine Scanning Mutagenesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise contribution of individual amino acids to a peptide's biological activity is paramount. Alanine scanning mutagenesis stands as a cornerstone technique in this endeavor. This guide provides a comprehensive comparison of alanine scanning with alternative methods, utilizing the well-characterized vasoactive peptide, Angiotensin II, as a model system. Detailed experimental protocols and quantitative data are presented to illuminate the practical application and interpretation of this powerful technique.

While the specific peptide H-Ile-Arg-Val-Val-Met-OH lacks extensive characterization in publicly available literature, the principles of alanine scanning are universally applicable. To provide a data-rich and illustrative guide, we will focus on Angiotensin II (AII), an octapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe, which plays a critical role in blood pressure regulation.[1][2]

The Power of a Single Substitution: Alanine Scanning in Focus

Alanine scanning systematically replaces each amino acid residue in a peptide with alanine.[3] The rationale lies in the benign nature of alanine's methyl side chain, which is chemically inert and sterically non-intrusive. This substitution effectively removes the original side chain's contribution to the peptide's function—be it receptor binding, enzymatic activity, or structural stability—without drastically altering the peptide's backbone conformation.[3] By comparing the biological activity of the alanine-substituted analogs to the wild-type peptide, researchers can identify "hotspots"—residues critical for its function.

Angiotensin II: A Case Study in Alanine Scanning

To illustrate the power of this technique, we present data from an alanine scan performed on Angiotensin II, where the antiplasmodial activity of each analog was assessed. This serves as a proxy for biological function and demonstrates how alanine substitution can modulate a peptide's activity.

Peptide SequencePositionSubstituted Amino AcidAntiplasmodial Activity (%)
Asp-Arg-Val-Tyr-Ile-His-Pro-Phe - (Wild Type) 88
Ala-Arg-Val-Tyr-Ile-His-Pro-Phe1Asp65
Asp-Ala-Val-Tyr-Ile-His-Pro-Phe2Arg<45
Asp-Arg-Ala-Tyr-Ile-His-Pro-Phe3Val65
Asp-Arg-Val-Ala-Ile-His-Pro-Phe4Tyr<45
Asp-Arg-Val-Tyr-Ala-His-Pro-Phe5Ile75
Asp-Arg-Val-Tyr-Ile-Ala-Pro-Phe6His79
Asp-Arg-Val-Tyr-Ile-His-Ala-Phe7Pro<45
Asp-Arg-Val-Tyr-Ile-His-Pro-Ala8Phe<45

Data adapted from a study on the antiplasmodial activity of Angiotensin II analogs.[3] The activity is expressed as a percentage of inhibition.

This data clearly indicates that substitutions at positions 2 (Arg), 4 (Tyr), 7 (Pro), and 8 (Phe) result in a significant loss of activity, highlighting these residues as critical for the antiplasmodial effects of Angiotensin II. Conversely, substitutions at positions 5 (Ile) and 6 (His) have a more modest impact.

Beyond Alanine: A Look at Alternative Approaches

While highly effective, alanine scanning is not the only tool at the researcher's disposal. Other techniques offer complementary information:

  • Computational Alanine Scanning: In silico methods can predict the energetic impact of alanine substitutions, offering a rapid and cost-effective way to prioritize residues for experimental validation.[4][5]

  • Shotgun Scanning Mutagenesis: This high-throughput method combines alanine scanning with phage display to rapidly map functional epitopes by analyzing the binding of a library of mutants.[6]

  • Hydrophile Scanning: This technique involves systematically replacing residues with charged amino acids (like lysine or glutamic acid) to probe the role of electrostatic interactions.[7]

  • Structure-Activity Relationship (SAR) Studies: This broader approach involves synthesizing and testing a wide range of analogs with various modifications to build a comprehensive understanding of the chemical features required for activity.[1][8][9]

Each of these methods provides a unique lens through which to view peptide function, and often, a combination of approaches yields the most insightful results.

Experimental Corner: Protocols for Peptide Analysis

Reproducible and reliable data is the bedrock of scientific advancement. Here, we outline the key experimental protocols involved in conducting an alanine scanning study.

Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for chemically synthesizing peptides. The process involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support.

Peptide_Synthesis_Workflow Resin Solid Support Resin Attach Attach First Protected Amino Acid Resin->Attach Deprotect Deprotect Amino Group Attach->Deprotect Couple Couple Next Protected Amino Acid Deprotect->Couple Repeat Repeat Deprotection and Coupling Cycles Couple->Repeat n-1 times Cleave Cleave Peptide from Resin Repeat->Cleave Purify Purify Peptide (e.g., HPLC) Cleave->Purify

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Peptide Purification and Characterization

Crude synthetic peptides require purification to remove byproducts. High-Performance Liquid Chromatography (HPLC) is the most common method. The purity and identity of the final peptide are then confirmed using techniques like Mass Spectrometry.

Angiotensin II Receptor Binding Assay (Radioligand Competition Assay)

To quantify the effect of alanine substitutions on receptor interaction, a competitive binding assay is often employed. This assay measures the ability of the alanine-substituted analogs to compete with a radiolabeled ligand for binding to the Angiotensin II receptor.

Binding_Assay_Workflow cluster_materials Assay Components Receptor Membrane Preparation with Angiotensin II Receptors Incubate Incubate Components to Reach Equilibrium Receptor->Incubate Radioligand Radiolabeled Angiotensin II ([125I]AII) Radioligand->Incubate Competitor Unlabeled Competitor (Wild-Type or Ala-Analog) Competitor->Incubate Separate Separate Bound and Free Radioligand (e.g., Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Analyze Analyze Data to Determine IC50 Values Quantify->Analyze

Caption: Workflow for a Radioligand Receptor Binding Assay.

The results of this assay are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the unlabeled peptide required to displace 50% of the radiolabeled ligand. A higher IC50 value for an alanine analog compared to the wild-type peptide indicates that the substituted residue is important for receptor binding.

Logical Framework for Structure-Function Analysis

The overarching goal of these experiments is to establish a clear relationship between the peptide's structure and its biological function.

Logical_Framework Peptide Bioactive Peptide (e.g., Angiotensin II) AlaScan Alanine Scanning Mutagenesis Peptide->AlaScan Analogs Library of Alanine-Substituted Analogs AlaScan->Analogs BioAssay Biological Activity Assay (e.g., Receptor Binding) Analogs->BioAssay Data Quantitative Data (e.g., IC50 values) BioAssay->Data SAR Structure-Activity Relationship (SAR) Data->SAR Hotspots Identification of Functional Hotspots SAR->Hotspots DrugDesign Informed Drug Design and Peptide Optimization Hotspots->DrugDesign

Caption: Logical flow from peptide to functional insights.

By systematically applying these methodologies, researchers can dissect the molecular determinants of peptide activity, paving the way for the rational design of novel therapeutics with enhanced potency, selectivity, and stability.

References

Comparative Analysis of the Pentapeptide H-Ile-Arg-Val-Val-Met-OH and Small Molecule Agonists/Antagonists in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the pentapeptide H-Ile-Arg-Val-Val-Met-OH, a ligand for the thrombospondin-1 (TSP-1) receptor, and various small molecule agonists and antagonists that target the Formyl Peptide Receptors (FPRs). This comparison is designed for researchers, scientists, and drug development professionals to highlight the distinct characteristics, mechanisms of action, and experimental evaluation of a peptide-based modulator of cell adhesion versus small molecule modulators of inflammatory responses.

Introduction to the Signaling Systems

Thrombospondin-1 (TSP-1) and its Receptors

Thrombospondin-1 is a large, multifunctional glycoprotein that plays a crucial role in the extracellular matrix, influencing cell adhesion, migration, proliferation, and apoptosis.[1][2][3] It interacts with a variety of cell surface receptors, including CD36, CD47, and integrins, to elicit its diverse biological effects.[1] The pentapeptide this compound is derived from the C-terminal cell-binding domain of TSP-1 and is known to support cell adhesion by interacting with the TSP-1 receptor.

Formyl Peptide Receptors (FPRs)

The Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) primarily expressed on leukocytes and are key players in the innate immune response and inflammation.[4][5][6] They recognize N-formylated peptides, which are common bacterial products, as well as a wide range of other endogenous and synthetic ligands.[6][7] The activation of FPRs triggers various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species. Due to their role in inflammation, FPRs are significant targets for the development of both agonist and antagonist small molecules.[4][6][8]

Peptide Ligand: this compound

The pentapeptide this compound represents a specific recognition motif within the larger TSP-1 protein. Its primary function is to mediate cell attachment, and it has been shown to support the adhesion of various cell types, including melanoma, fibrosarcoma, and endothelial cells.

Small Molecule Modulators of Formyl Peptide Receptors

In contrast to the peptide ligand, a diverse array of small, non-peptidic molecules have been developed to modulate the activity of FPRs. These compounds offer advantages such as improved pharmacokinetic properties and the ability to be orally administered. They can be broadly categorized into agonists, which activate the receptor, and antagonists, which block its activation.

Quantitative Comparison of Ligand Activity

The following tables summarize key quantitative data for this compound and representative small molecule FPR modulators.

Table 1: Activity of this compound

LigandTargetAssay TypeEndpointResult
This compoundTSP-1 ReceptorCell AdhesionCell AttachmentSupports adhesion of G361 melanoma, K562 erythroleukemia, HT1080 fibrosarcoma, C32 actinous melanoma, and endothelial cells.

Table 2: Activity of Representative Small Molecule FPR Modulators

LigandReceptorLigand TypeAssay TypeEndpointValue
Compound 43FPR2AgonistCalcium MobilizationEC501.3 µM
Quin-C1FPR1AgonistCalcium MobilizationEC500.9 µM
Phenylacetamide 1FPR1AgonistCalcium MobilizationEC500.2 µM
Cyclosporin HFPR1Antagonist (Inverse Agonist)GTPγS BindingIC50~100 nM
Boc-FLFLFFPR1/FPR2AntagonistChemotaxis InhibitionIC50~1 µM

Experimental Protocols

1. Cell Adhesion Assay for this compound

  • Objective: To determine the ability of the pentapeptide to mediate cell attachment.

  • Methodology:

    • 96-well microtiter plates are coated with this compound at a specified concentration (e.g., 10 µg/mL) in a suitable buffer (e.g., PBS) and incubated overnight at 4°C.

    • The plates are then washed to remove any unbound peptide and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific cell binding.

    • Cells (e.g., G361 melanoma cells) are harvested, washed, and resuspended in a serum-free medium.

    • A known number of cells are added to each well of the peptide-coated plate and incubated for a specified time (e.g., 1-2 hours) at 37°C to allow for cell adhesion.

    • Non-adherent cells are removed by gentle washing.

    • The number of adherent cells is quantified. This can be done by staining the cells with a dye such as crystal violet, followed by solubilization of the dye and measurement of the absorbance at a specific wavelength.

    • The results are expressed as the percentage of cells that have adhered to the peptide-coated surface compared to a positive control (e.g., fibronectin) and a negative control (e.g., BSA).

2. Calcium Mobilization Assay for FPR Agonists/Antagonists

  • Objective: To measure the ability of a compound to induce or inhibit intracellular calcium release following FPR activation.

  • Methodology:

    • Cells expressing the target FPR (e.g., HL-60 cells transfected with FPR1 or FPR2) are harvested and washed.

    • The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, by incubating them with the dye for a specific time at 37°C.

    • After loading, the cells are washed to remove any extracellular dye and resuspended in a physiological buffer.

    • The cell suspension is placed in a fluorometer or a fluorescence plate reader.

    • A baseline fluorescence reading is established.

    • For Agonist Testing: The test compound is added to the cells, and the change in fluorescence is monitored over time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation. The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined from a dose-response curve.

    • For Antagonist Testing: The cells are pre-incubated with the test compound for a specific period before the addition of a known FPR agonist (e.g., fMLF). The ability of the test compound to inhibit the agonist-induced calcium mobilization is measured. The IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) is determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the signaling pathways and experimental workflows described.

TSP1_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular TSP1_peptide This compound TSP1R Thrombospondin-1 Receptor (e.g., CD47) TSP1_peptide->TSP1R Binds Adhesion_Complex Focal Adhesion Complex Formation TSP1R->Adhesion_Complex Activates Cytoskeleton Cytoskeletal Rearrangement Adhesion_Complex->Cytoskeleton Cell_Adhesion Cell Adhesion Cytoskeleton->Cell_Adhesion

Caption: Signaling pathway for this compound mediated cell adhesion.

FPR_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Small Molecule Agonist FPR Formyl Peptide Receptor (FPR) Agonist->FPR Activates Antagonist Small Molecule Antagonist Antagonist->FPR Blocks G_protein Gαi / Gβγ FPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release Cell_Response Chemotaxis, Inflammatory Response Ca_release->Cell_Response

Caption: Agonist and antagonist modulation of the Formyl Peptide Receptor signaling pathway.

Adhesion_Workflow A Coat plate with This compound B Block non-specific binding sites A->B C Add cell suspension B->C D Incubate to allow cell adhesion C->D E Wash to remove non-adherent cells D->E F Quantify adherent cells E->F

Caption: Experimental workflow for the cell adhesion assay.

Calcium_Workflow cluster_agonist Agonist Assay cluster_antagonist Antagonist Assay A1 Load cells with calcium-sensitive dye A2 Measure baseline fluorescence A1->A2 A3 Add agonist A2->A3 A4 Measure fluorescence change A3->A4 B1 Load cells with calcium-sensitive dye B2 Pre-incubate with antagonist B1->B2 B3 Add known agonist B2->B3 B4 Measure inhibition of fluorescence change B3->B4

Caption: Experimental workflows for the calcium mobilization assay.

References

A Guide to Reproducing Experiments on the Pentapeptide H-Ile-Arg-Val-Val-Met-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for conducting reproducibility studies on the biological activity of the pentapeptide H-Ile-Arg-Val-Val-Met-OH. The information is targeted towards researchers, scientists, and professionals in drug development who are interested in verifying and expanding upon initial findings related to this peptide's function in cell adhesion.

The peptide this compound, also known by its one-letter amino acid sequence IRVVM, has been identified as a sequence fragment that binds to the thrombospondin-1 (TS1) receptor and is involved in cell attachment.[1] It has been shown to support the adhesion of several cell lines, including G361 melanoma, K562 erythroleukemia, HT1080 fibrosarcoma, C32 actinous melanoma, and endothelial cells.[1] Furthermore, this peptide can inhibit cell adhesion to the recombinant cell-binding domain of TS1.[1]

Comparative Data on Biological Activity

To facilitate reproducibility, the following table summarizes the reported biological activities of this compound. Researchers aiming to reproduce these findings should expect to observe similar effects in their assays.

Biological ActivityCell Lines AffectedReported EffectReference
Cell Adhesion SupportG361 melanoma, K562 erythroleukemia, HT1080 fibrosarcoma, C32 actinous melanoma, Endothelial cellsPromotes cell attachment[1]
Inhibition of Cell AdhesionNot specifiedInhibits cell adhesion to the recombinant cell-binding domain of thrombospondin-1[1]

Proposed Experimental Protocols for a Reproducibility Study

The following are detailed methodologies for key experiments to reproduce the findings on this compound.

1. Peptide Synthesis and Purification

  • Synthesis: The peptide this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

  • Cleavage and Deprotection: Following synthesis, the peptide should be cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide's identity and purity should be confirmed by mass spectrometry and analytical RP-HPLC.

2. Cell Culture

  • The human cell lines G361 (melanoma), K562 (erythroleukemia), HT1080 (fibrosarcoma), C32 (amelanotic melanoma), and a relevant endothelial cell line (e.g., HUVEC) should be obtained from a reputable cell bank.

  • Cells should be cultured according to the supplier's recommendations regarding media, supplements, and passaging conditions.

3. Cell Adhesion Assay

  • Plate Coating: 96-well microtiter plates should be coated with varying concentrations of this compound overnight at 4°C. Control wells should be coated with a control protein (e.g., bovine serum albumin).

  • Cell Seeding: Cells should be harvested, washed, and resuspended in serum-free media. A defined number of cells is then added to each well of the coated plate.

  • Incubation: The plate is incubated for a specified time (e.g., 1-2 hours) at 37°C to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing with phosphate-buffered saline (PBS).

  • Quantification: The remaining adherent cells are quantified using a suitable method, such as the crystal violet staining assay or a metabolic assay (e.g., MTT).

4. Competitive Inhibition Assay

  • Plate Coating: 96-well plates are coated with the recombinant cell-binding domain of thrombospondin-1.

  • Cell Preparation: Cells are harvested and resuspended in serum-free media.

  • Inhibition: The cells are pre-incubated with varying concentrations of this compound for a short period before being added to the coated wells.

  • Adhesion and Quantification: The cell adhesion and quantification steps are then performed as described in the cell adhesion assay protocol. A decrease in cell adhesion in the presence of the peptide would indicate competitive inhibition.

Visualizing Experimental and Biological Pathways

To further clarify the experimental process and the peptide's biological context, the following diagrams are provided.

G cluster_synthesis Peptide Synthesis & Purification cluster_cell_culture Cell Preparation cluster_adhesion_assay Cell Adhesion Assay cluster_inhibition_assay Competitive Inhibition Assay s1 Solid-Phase Peptide Synthesis s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Mass Spec & HPLC Analysis s3->s4 a1 Coat Plates with Peptide s4->a1 Purified Peptide i2 Pre-incubate Cells with Peptide s4->i2 Purified Peptide c1 Obtain & Culture Cell Lines c2 Harvest & Resuspend Cells c1->c2 a2 Seed Cells c2->a2 Prepared Cells c2->i2 Prepared Cells a1->a2 a3 Incubate a2->a3 a4 Wash Non-adherent Cells a3->a4 a5 Quantify Adherent Cells a4->a5 i1 Coat Plates with TS1 Domain i3 Add Cells to Wells i1->i3 i2->i3 i4 Quantify Adhesion i3->i4

Experimental workflow for this compound reproducibility studies.

This compound is reported to be associated with the TGF-beta/Smad pathway.[1] The following diagram illustrates a simplified overview of this signaling cascade.

G ligand TGF-β Ligand (e.g., via Thrombospondin-1 interaction) receptor2 Type II Receptor (TGFβRII) ligand->receptor2 Binds receptor1 Type I Receptor (TGFβRI) receptor2->receptor1 smad23 R-SMADs (Smad2/3) receptor1->smad23 Phosphorylates complex Smad Complex (Smad2/3 + Smad4) smad23->complex Binds smad4 Co-SMAD (Smad4) smad4->complex Binds nucleus Nucleus complex->nucleus Translocates to transcription Target Gene Transcription (e.g., related to cell adhesion) nucleus->transcription Regulates

Simplified TGF-beta/Smad signaling pathway.

References

Validating the Target of Novel Peptides: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing a definitive link between a novel peptide and its biological target is a cornerstone of preclinical research. This guide provides a comprehensive comparison of using knockout (KO) models for target validation against other prevalent techniques, using the hypothetical "Peptide X" and its putative target, "Receptor Y," as an illustrative case.

The journey from identifying a bioactive peptide to developing a therapeutic agent is fraught with challenges, a primary one being rigorous target validation. Without a clear understanding of the molecular interactions through which a peptide exerts its effects, advancing a candidate through the drug development pipeline is a high-risk endeavor. Among the arsenal of validation techniques, the use of knockout models, particularly those generated via CRISPR/Cas9 technology, stands out for its definitive nature.[1][2][3] This guide will delve into the application of KO models, compare them with alternative methods, and provide detailed experimental protocols and data interpretation frameworks.

The Gold Standard: Knockout Models for Target Validation

Knockout models, most commonly developed in mice, offer a high degree of specificity in target validation by completely ablating the expression of the gene encoding the putative target.[1] This "loss-of-function" approach provides a powerful platform to assess the physiological role of the target and to unequivocally determine if the peptide's activity is mediated through it.

Experimental Workflow for Target Validation of Peptide X Using Receptor Y Knockout Mice

The process of validating the interaction between Peptide X and Receptor Y using a knockout mouse model involves a series of well-defined steps, from model generation to phenotypic analysis.

G cluster_0 KO Model Generation & Verification cluster_1 Phenotypic & Functional Analysis cluster_2 Data Interpretation A Design & Synthesize guide RNAs (gRNAs) targeting Receptor Y gene B CRISPR/Cas9-mediated gene editing in mouse embryos A->B C Implant embryos into pseudopregnant females B->C D Screen offspring for Receptor Y gene deletion (PCR & Sequencing) C->D E Establish homozygous Receptor Y KO colony D->E F Confirm absence of Receptor Y protein (Western Blot / IHC) E->F G Administer Peptide X to Wild-Type (WT) and Receptor Y KO mice E->G H Measure downstream signaling pathway activation (e.g., p-ERK) I Assess physiological response (e.g., blood glucose levels) J Compare responses between WT and KO groups K Peptide X effect is absent in KO mice J->K L Peptide X effect is present in KO mice J->L M Conclusion: Receptor Y is the primary target K->M N Conclusion: Receptor Y is not the primary target (off-target effects) L->N G cluster_0 Confidence Level A Initial Hypothesis: Peptide X binds to Receptor Y B In Vitro Validation (e.g., Affinity-based methods) A->B C Cell-Based Assays (e.g., RNAi in cell lines) B->C Low Low D In Vivo Model Confirmation (e.g., Receptor Y KO mice) C->D E Target Validated D->E High High

References

A Researcher's Guide to Comparing the Bioactivity of Novel Peptides: A Case Study with H-Ile-arg-val-val-met-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the dynamic field of peptide therapeutics, the systematic evaluation of novel peptide candidates is paramount to accelerating drug discovery. This guide provides a comprehensive framework for comparing the bioactivity of the novel peptide, H-Ile-arg-val-val-met-OH (designated here as Pep-IRVVM), across various cell lines. Due to the novel nature of Pep-IRVVM, this document serves as a template, presenting hypothetical data and standardized protocols to guide researchers in their own investigations.

The amino acid sequence of Pep-IRVVM, comprising isoleucine, arginine, valine, and methionine, suggests a potential for cell interaction and bioactivity. The presence of the cationic arginine residue may facilitate membrane interaction, while the hydrophobic residues (isoleucine, valine, methionine) could contribute to membrane perturbation or interactions with intracellular targets. Based on these characteristics, a primary investigation into its cytotoxic potential against cancer cell lines is a logical starting point.

Comparative Activity of Pep-IRVVM Across Selected Cell Lines

To assess the selective cytotoxicity of Pep-IRVVM, a panel of human cancer cell lines from different tissue origins and a non-cancerous cell line would be utilized. The half-maximal inhibitory concentration (IC50), the concentration of a substance at which it inhibits a biological process by 50%, is a standard metric for cytotoxicity.

Table 1: Hypothetical IC50 Values of Pep-IRVVM in Various Human Cell Lines

Cell LineTissue of OriginCell TypeIC50 (µM)
A549LungCarcinoma25.3
MCF-7BreastAdenocarcinoma15.8
HeLaCervicalCarcinoma32.1
HT-29ColonAdenocarcinoma45.7
HEK-293KidneyEmbryonic Kidney> 100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed and consistent experimental methodology is crucial for obtaining reproducible and comparable results.

Cell Viability and Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound (Pep-IRVVM), synthesized and purified

  • Selected cell lines (e.g., A549, MCF-7, HeLa, HT-29, HEK-293)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks using Trypsin-EDTA, resuspended in fresh medium, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Peptide Treatment: A stock solution of Pep-IRVVM is prepared and serially diluted to various concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of the peptide. Control wells containing medium with no peptide are also included.

  • Incubation: The plates are incubated for a further 48 hours under the same conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 values are determined by plotting the cell viability against the peptide concentration and fitting the data to a dose-response curve.

Visualizing the Experimental and Mechanistic Framework

To better understand the experimental process and a potential mechanism of action, the following diagrams are provided.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis Cell Culture Cell Culture Cell Seeding in 96-well Plate Cell Seeding in 96-well Plate Cell Culture->Cell Seeding in 96-well Plate Cell Treatment Cell Treatment Cell Seeding in 96-well Plate->Cell Treatment Peptide Dilution Peptide Dilution Peptide Dilution->Cell Treatment MTT Addition MTT Addition Cell Treatment->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Calculate % Viability Calculate % Viability Absorbance Reading->Calculate % Viability IC50 Determination IC50 Determination Calculate % Viability->IC50 Determination

Caption: Experimental workflow for assessing peptide cytotoxicity.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway PepIRVVM Pep-IRVVM DeathReceptor Death Receptor PepIRVVM->DeathReceptor Binds/Activates DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Recruits Casp8 Caspase-8 ProCasp8->Casp8 Activates BaxBak Bax/Bak Casp8->BaxBak Activates Bid (not shown) ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release BaxBak->Mitochondrion Pore formation Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->BaxBak Inhibits Apoptosome Apoptosome Formation CytochromeC->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Recruits Casp9 Caspase-9 ProCasp9->Casp9 Activates Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothetical signaling pathway for peptide-induced apoptosis.

This guide provides a foundational approach for the comparative analysis of the novel peptide this compound. The presented protocols and hypothetical data offer a roadmap for researchers to design and execute their studies, ultimately contributing to the development of new peptide-based therapeutics. The modular nature of this framework allows for the substitution of different cell lines, assays, and the investigation of various biological activities beyond cytotoxicity.

Orthogonal Assays to Confirm H-Ile-Arg-Val-Val-Met-OH Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of three powerful orthogonal biophysical assays—Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)—to definitively characterize the binding affinity of the peptide H-Ile-Arg-Val-Val-Met-OH (IRVVM) to its putative target, the thrombospondin-1 (TSP-1) receptor, specifically the CD47 protein. The peptide IRVVM is a sequence fragment derived from TSP-1.[1] While this peptide is associated with cell adhesion, its direct binding affinity to the TSP-1 receptor requires rigorous validation.[1] Notably, a closely related truncated peptide, RFYVVM, has been used as a non-binding control in studies of the CD47-interacting peptide RFYVVMWK, suggesting that IRVVM may exhibit very low or negligible affinity.[2]

The use of orthogonal assays is critical in drug discovery and molecular interaction studies to ensure the accuracy and reliability of binding data by minimizing the risk of method-specific artifacts. This guide details the experimental protocols for each technique to enable researchers to design and execute robust validation studies.

Data Presentation: Comparative Analysis of Binding Assays

The following table summarizes the key parameters and expected outcomes for the analysis of this compound binding to the CD47 receptor using three orthogonal methods. Given the evidence from related peptides, the anticipated result is a lack of significant binding.

Assay MethodKey Parameters MeasuredExpected Outcome for this compound Binding to CD47
Surface Plasmon Resonance (SPR) Association rate (ka), Dissociation rate (kd), Dissociation constant (KD)No significant change in response units (RU) upon injection of the peptide, indicating no binding.
Isothermal Titration Calorimetry (ITC) Dissociation constant (KD), Enthalpy (ΔH), Stoichiometry (n)No significant heat change upon titration of the peptide, resulting in a flat thermogram and an inability to determine a binding constant.
Microscale Thermophoresis (MST) Dissociation constant (KD)No significant change in the thermophoretic movement of the fluorescently labeled CD47 upon titration with the peptide, leading to a flat binding curve.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below to guide the experimental design for assessing the binding affinity of this compound.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time monitoring of binding kinetics.

Experimental Protocol:

  • Ligand Immobilization:

    • The recombinant CD47 protein (ligand) is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • The chip surface is activated with a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • The CD47 protein, diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

    • Any remaining active sites are deactivated with an injection of ethanolamine-HCl.

    • A reference flow cell is prepared similarly but without the ligand to subtract non-specific binding and bulk refractive index changes.

  • Analyte Binding Analysis:

    • The this compound peptide (analyte) is serially diluted in a suitable running buffer (e.g., HBS-EP+).

    • The peptide solutions are injected over the ligand and reference flow cells at a constant flow rate.

    • The association of the peptide to the immobilized protein is monitored in real-time.

    • Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the peptide.

  • Data Analysis:

    • The sensorgrams (response units vs. time) are corrected by subtracting the reference flow cell data.

    • The resulting binding curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Experimental Protocol:

  • Sample Preparation:

    • The CD47 protein and the this compound peptide are extensively dialyzed against the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize buffer mismatch effects.

    • The concentrations of the protein and peptide are accurately determined. Typically, the protein is placed in the sample cell at a concentration 10-20 times the expected KD, and the peptide is in the syringe at a 10-15 fold higher concentration.

  • ITC Experiment:

    • The sample cell is filled with the CD47 protein solution, and the injection syringe is filled with the peptide solution.

    • The system is allowed to equilibrate to the desired temperature (e.g., 25°C).

    • A series of small injections of the peptide solution into the sample cell is initiated.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • The heat of dilution is determined from control experiments (e.g., titrating the peptide into the buffer) and subtracted from the experimental data.

    • The integrated heat data is plotted against the molar ratio of the peptide to the protein.

    • The resulting isotherm is fitted to a binding model to determine the dissociation constant (KD), enthalpy change (ΔH), and stoichiometry of binding (n).

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which is altered upon changes in size, charge, or solvation shell due to binding.

Experimental Protocol:

  • Sample Labeling and Preparation:

    • The CD47 protein is fluorescently labeled using an appropriate labeling kit (e.g., NHS-ester dye). The labeling efficiency is determined to ensure it does not interfere with binding.

    • The labeled protein is kept at a constant concentration.

    • A serial dilution of the this compound peptide is prepared in the assay buffer.

  • MST Measurement:

    • The labeled protein is mixed with each dilution of the peptide and loaded into glass capillaries.

    • The capillaries are placed in the MST instrument.

    • An infrared laser is used to create a precise temperature gradient within the capillaries.

    • The movement of the fluorescently labeled protein along this gradient is monitored.

  • Data Analysis:

    • The change in the normalized fluorescence as a function of the peptide concentration is plotted.

    • The resulting binding curve is fitted to the appropriate model (e.g., the law of mass action) to determine the dissociation constant (KD).

Visualizations

The following diagrams illustrate the conceptual and experimental workflows discussed in this guide.

Orthogonal_Assay_Validation cluster_assays Orthogonal Assays cluster_hypothesis Hypothesis cluster_conclusion Conclusion SPR Surface Plasmon Resonance (SPR) Conclusion Confident Binding Assessment SPR->Conclusion Convergent Results ITC Isothermal Titration Calorimetry (ITC) ITC->Conclusion Convergent Results MST Microscale Thermophoresis (MST) MST->Conclusion Convergent Results Hypothesis This compound binds to CD47 Hypothesis->SPR Hypothesis->ITC Hypothesis->MST

Caption: Orthogonal assay validation workflow.

SPR_Workflow A Immobilize CD47 on Sensor Chip B Prepare Serial Dilutions of This compound A->B C Inject Peptide Over Sensor Surface B->C D Monitor Association and Dissociation C->D E Data Analysis (Sensorgram) D->E F Determine ka, kd, and KD E->F

Caption: Surface Plasmon Resonance (SPR) workflow.

ITC_Workflow A Load CD47 into Sample Cell B Load this compound into Syringe A->B C Titrate Peptide into Sample Cell B->C D Measure Heat Change per Injection C->D E Data Analysis (Isotherm) D->E F Determine KD, ΔH, and Stoichiometry E->F

Caption: Isothermal Titration Calorimetry (ITC) workflow.

MST_Workflow A Fluorescently Label CD47 B Prepare Serial Dilutions of This compound A->B C Mix Labeled Protein and Peptide B->C D Induce Temperature Gradient C->D E Monitor Thermophoretic Movement D->E F Data Analysis (Binding Curve) E->F G Determine KD F->G

Caption: Microscale Thermophoresis (MST) workflow.

References

A Structural and Functional Comparison of the Bioactive Peptide IRW with Other Antihypertensive Peptides

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The landscape of therapeutic peptides is rapidly expanding, with a growing interest in food-derived bioactive peptides for the management of cardiovascular diseases. Among these, the tripeptide Isoleucyl-Arginyl-Tryptophan (IRW), initially identified from egg white protein, has garnered significant attention for its potent antihypertensive effects. This guide provides a comprehensive structural and functional comparison of IRW with other well-established antihypertensive peptides, focusing on their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their characterization.

I. Comparative Analysis of Bioactive Peptides

The antihypertensive activity of bioactive peptides is primarily attributed to their ability to modulate the Renin-Angiotensin System (RAS), a critical regulator of blood pressure. While many peptides exert their effects through the inhibition of the Angiotensin-Converting Enzyme (ACE), IRW presents a unique dual mechanism of action.

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the in vitro potency of ACE inhibitory peptides. The table below summarizes the ACE inhibitory activity of IRW in comparison to other notable antihypertensive peptides, Valyl-Prolyl-Proline (VPP) and Isoleucyl-Prolyl-Proline (IPP), which are derived from milk casein.

PeptideSequenceSourceACE Inhibition IC50 (µM)
IRW Ile-Arg-TrpEgg WhiteNot widely reported; primarily acts as an ACE2 activator
VPP Val-Pro-ProMilk Casein9[1]
IPP Ile-Pro-ProMilk Casein5[1]

Note: While IRW does exhibit some ACE inhibitory properties, its primary mechanism of action is the activation of ACE2, which is a distinct and crucial aspect of its antihypertensive effect.

The spontaneously hypertensive rat (SHR) is a widely used animal model for studying hypertension. The following table compares the in vivo antihypertensive effects of orally administered IRW, VPP, and IPP in SHRs.

PeptideDosageDuration of TreatmentSystolic Blood Pressure (SBP) Reduction (mmHg)Diastolic Blood Pressure (DBP) Reduction (mmHg)
IRW 15 mg/kg body weight/day18 days~40[2]Not specified
VPP 0.6 mg/kg body weight (single dose)Single dose32[2]Not specified
IPP 0.3 mg/kg body weight (single dose)Single dose28[2]Not specified

These data highlight the significant in vivo antihypertensive efficacy of IRW, demonstrating a substantial reduction in systolic blood pressure with chronic administration.

II. Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

This assay determines the concentration of a peptide required to inhibit 50% of ACE activity (IC50).

  • Principle: The assay is based on the spectrophotometric measurement of the product formed from the ACE-mediated cleavage of a synthetic substrate, such as hippuryl-histidyl-leucine (HHL).

  • Materials:

    • Angiotensin-Converting Enzyme (ACE) from rabbit lung

    • Substrate: Hippuryl-histidyl-leucine (HHL)

    • Assay buffer (e.g., phosphate buffer, pH 8.3)

    • Peptide solutions of varying concentrations

    • Stopping reagent (e.g., HCl)

    • Extraction solvent (e.g., ethyl acetate)

    • Spectrophotometer

  • Procedure:

    • Pre-incubate a mixture of the ACE solution and the peptide solution (or buffer for control) at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the HHL substrate solution and incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the stopping reagent.

    • Extract the hippuric acid (HA) product with the extraction solvent.

    • Measure the absorbance of the extracted HA at a specific wavelength (e.g., 228 nm).

    • Calculate the percentage of ACE inhibition for each peptide concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the peptide concentration.[3][4][5]

This protocol is used to evaluate the blood pressure-lowering effects of bioactive peptides in an animal model of hypertension.

  • Principle: The peptide is administered orally to SHRs, and changes in systolic and diastolic blood pressure are monitored over time.

  • Materials:

    • Spontaneously Hypertensive Rats (SHRs)

    • Peptide solution

    • Vehicle control (e.g., saline)

    • Blood pressure measurement system (e.g., tail-cuff method or telemetry)

  • Procedure:

    • Acclimatize the SHRs to the experimental conditions.

    • Measure the baseline blood pressure of all animals.

    • Divide the animals into a control group (receiving the vehicle) and a treatment group (receiving the peptide solution).

    • Administer the peptide or vehicle orally at the specified dosage and frequency for the duration of the study.

    • Measure the blood pressure of the animals at regular intervals.

    • Analyze the data to determine the effect of the peptide on blood pressure compared to the control group.[6][7]

III. Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of IRW and traditional ACE inhibitors are visualized in the following diagrams.

Most antihypertensive peptides, such as VPP and IPP, function by inhibiting ACE, thereby reducing the production of the vasoconstrictor Angiotensin II and preventing the degradation of the vasodilator bradykinin.

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction Renin Renin ACE ACE VPP_IPP VPP, IPP, etc. VPP_IPP->ACE Inhibition

Classical Renin-Angiotensin System and ACE Inhibition.

IRW exerts its antihypertensive effect primarily by activating ACE2. ACE2 converts Angiotensin II into Angiotensin (1-7), which then binds to the Mas receptor (MasR), leading to vasodilation and other cardioprotective effects.[8][9][10][11][12]

IRW_Pathway AngiotensinII AngiotensinII Angiotensin1_7 Angiotensin (1-7) AngiotensinII->Angiotensin1_7 ACE2 MasR Mas Receptor Angiotensin1_7->MasR Vasodilation Vasodilation, Anti-inflammatory, Anti-fibrotic MasR->Vasodilation ACE2 ACE2 IRW IRW IRW->ACE2 Activation

IRW's Activation of the ACE2/Ang(1-7)/MasR Axis.

IV. Conclusion

The bioactive peptide IRW stands out as a promising nutraceutical for hypertension management due to its unique mechanism of action that involves the activation of the protective ACE2/Ang(1-7)/MasR axis of the Renin-Angiotensin System. This is in contrast to many other food-derived antihypertensive peptides, such as VPP and IPP, which primarily act as ACE inhibitors. The in vivo data from SHR models demonstrates the potent blood pressure-lowering effects of IRW. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further comparative studies and explore the full therapeutic potential of IRW and other bioactive peptides. This comprehensive comparison underscores the importance of understanding the specific molecular mechanisms of bioactive peptides for the development of targeted and effective functional foods and pharmaceuticals.

References

Safety Operating Guide

Safe Disposal of H-Ile-arg-val-val-met-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Peptide Waste Management

The primary principle governing the disposal of laboratory waste is the implementation of a comprehensive plan before any procedure begins.[2] This ensures that all waste, whether hazardous or non-hazardous, is handled in a manner that meets regulatory requirements and minimizes risks.[2] Peptides, even those not classified as acutely hazardous, should not be disposed of in standard trash or poured down the sink.[1] Improper disposal can introduce these biologically active molecules into the environment, posing potential risks.[1][3]

All materials contaminated with H-Ile-arg-val-val-met-OH, including gloves, pipette tips, and vials, should be treated as peptide-contaminated waste and disposed of accordingly.[1]

**Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Solid Waste: Solid peptide waste, such as unused lyophilized powder or contaminated labware (e.g., microcentrifuge tubes, pipette tips), should be collected in a designated, leak-proof waste container clearly labeled as "Peptide Waste" or "Chemical Waste".[1] This container should be separate from general laboratory trash.

  • Liquid Waste: Liquid solutions containing this compound, including experimental remainders and rinsing solutions, must be collected in a designated liquid chemical waste container.[1] These containers should be properly sealed to prevent leaks and spills. Never pour liquid peptide waste down the sanitary sewer.[1]

  • Sharps: Any sharps, such as needles or syringes, contaminated with the peptide must be disposed of in a designated, puncture-resistant sharps container.

2. Personal Protective Equipment (PPE): When handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to prevent accidental exposure. This includes:

  • A lab coat

  • Safety goggles or a face shield

  • Chemical-resistant gloves

3. Decontamination and Inactivation: While some general biological waste can be autoclaved, chemical decontamination is often recommended for peptides.[4] It is a misconception that simply neutralizing or diluting peptides with water or bleach renders them safe for regular disposal.[1] Bleach can react unpredictably with some compounds, potentially producing hazardous byproducts.[1]

For effective decontamination, specialized enzymatic detergents or chemical treatments are recommended.[4] A common laboratory practice for the inactivation of biological materials involves treatment with a 10% bleach solution (sodium hypochlorite) for a sufficient contact time, followed by neutralization if required by local regulations, before collection by a certified waste disposal service.[5]

4. Final Disposal: The ultimate disposal of peptide waste should be handled by a licensed chemical or biomedical waste disposal company.[1] These companies are equipped to manage and dispose of such materials in compliance with all federal, state, and local regulations, typically through incineration.[6] Your institution's EHS office will have established procedures for the pickup and disposal of laboratory waste.[1]

Quantitative Data for Peptide Waste Management

The following table summarizes key quantitative parameters for common laboratory waste treatment procedures that may be applicable to peptide disposal.

ParameterGuidelineApplication Notes
Chemical Decontamination (Sodium Hypochlorite) 10% final concentration (1:10 dilution of household bleach)Effective for general biological inactivation. Contact time should be at least 30 minutes. May not be suitable for all peptides due to potential for hazardous reactions.
Enzymatic Detergent 1% (m/v) solutionRecommended for cleaning equipment contaminated with peptides to break down the protein structure.[4]
Acid/Base Neutralization (for waste streams) pH range of 5-9This applies to acidic or basic solutions that may be generated during peptide synthesis or use, not for the peptide itself.[7] Neutralization should be performed slowly, with cooling if necessary.[7]

Experimental Protocol: Chemical Decontamination of Peptide Waste

This protocol outlines a general procedure for the chemical decontamination of liquid waste containing this compound using sodium hypochlorite (bleach).

Materials:

  • Liquid peptide waste in a designated container

  • Household bleach (typically 5.25-6% sodium hypochlorite)

  • Appropriate PPE (lab coat, gloves, safety goggles)

  • Chemical fume hood

Procedure:

  • Perform all steps in a certified chemical fume hood.

  • Carefully add household bleach to the liquid peptide waste to achieve a final concentration of 10%. For example, add 1 part bleach to 9 parts liquid waste.

  • Gently swirl the container to mix the contents.

  • Allow the mixture to stand for a minimum of 30 minutes to ensure adequate contact time for decontamination.

  • Following decontamination, the waste should still be collected in a designated hazardous waste container for disposal by a certified company. Do not pour the treated solution down the drain unless explicitly permitted by your institution's EHS office and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Start: Peptide Waste Generation cluster_1 Step 1: Segregation cluster_2 Step 2: Containerization & Labeling cluster_3 Step 3: Final Disposal start This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (powder, tips, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid solid_container Place in labeled, sealed 'Peptide/Chemical Waste' bin solid_waste->solid_container liquid_container Collect in labeled, sealed 'Liquid Chemical Waste' container liquid_waste->liquid_container ehs_contact Consult Institutional EHS Guidelines solid_container->ehs_contact liquid_container->ehs_contact disposal_pickup Arrange for pickup by Certified Hazardous Waste Vendor ehs_contact->disposal_pickup incineration Final Disposal (e.g., Incineration) disposal_pickup->incineration

Caption: Workflow for the safe disposal of peptide waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.